molecular formula C63H75ClFN7O13 B12370436 GePhos1

GePhos1

Cat. No.: B12370436
M. Wt: 1192.8 g/mol
InChI Key: WZGZVHMLXIWLRW-XJMRKHOFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GePhos1 is a useful research compound. Its molecular formula is C63H75ClFN7O13 and its molecular weight is 1192.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H75ClFN7O13

Molecular Weight

1192.8 g/mol

IUPAC Name

[(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-3-oxopropyl]amino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1

InChI Key

WZGZVHMLXIWLRW-XJMRKHOFSA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCC(=O)N5CCN(CC5)CCCOC6=C(C=C7C(=C6)C(=NC=N7)NC8=CC(=C(C=C8)F)Cl)OC

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Phospholipid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically named "GePhos1" have not yielded any matching results in scientific literature. It is possible that this is a novel or proprietary compound not yet disclosed in publicly available databases. Therefore, this guide will provide a comprehensive overview of the general synthesis and characterization of glycerophospholipids, a broad class of compounds to which a molecule named "this compound" might belong. The methodologies and signaling pathways described are based on established principles in lipid chemistry and biology.

This technical whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look into the synthesis, characterization, and potential signaling pathways of glycerophospholipid analogs.

Synthesis of Glycerophospholipids

The synthesis of glycerophospholipids is a cornerstone of lipid research, enabling the creation of novel molecular probes and therapeutic agents. A common and effective method involves the acylation of a glycerophosphate ester backbone.

General Method for Diacylphosphatidylcholine Synthesis

A high-yield method for preparing diacylphosphatidylcholines, as well as other phospholipid classes like N-protected phosphatidylethanolamines and phosphatidic acids, utilizes N,N-dimethyl-4-aminopyridine as a catalyst. This approach allows for the convenient acylation of the glycerol (B35011) backbone with fatty acid anhydrides.[1]

Experimental Protocol: Acylation of sn-glycero-3-phosphorylcholine

  • Reactant Preparation: Dissolve sn-glycero-3-phosphorylcholine in a suitable aprotic solvent.

  • Catalyst Addition: Add N,N-dimethyl-4-aminopyridine to the solution.

  • Acylation: Introduce 1.2-1.5 molar equivalents of the desired fatty acid anhydride (B1165640) per hydroxyl group.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Purification: Upon completion, purify the product using column chromatography to yield the diacylphosphatidylcholine (yields typically range from 75-90%).[1]

Synthesis of Photoactivatable Phospholipid Analogs

To study lipid-lipid and lipid-protein interactions within biological membranes, phospholipids (B1166683) can be synthesized with photoactivatable groups. These groups, upon photo-irradiation, form reactive species that can covalently crosslink to interacting molecules in their immediate vicinity.

Examples of Photoactivatable Groups:

  • Trifluorodiazopropionyl

  • Diazirinophenoxy

  • 2-nitro-4-azidophenoxy

  • m-azidophenoxy

  • α,β-unsaturated keto groups

The synthesis of these analogs follows the general acylation method described above, using fatty acids that have been pre-modified with the desired photoactivatable moiety.[1]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of a diacylphosphatidylcholine.

G cluster_synthesis Glycerophospholipid Synthesis Workflow GPC sn-glycero-3- phosphorylcholine REACT Reaction Mixture GPC->REACT FA Fatty Acid Anhydride (1.2-1.5 equiv) FA->REACT CAT N,N-dimethyl-4- aminopyridine (Catalyst) CAT->REACT SOL Aprotic Solvent SOL->REACT PUR Purification (Column Chromatography) REACT->PUR Reaction Completion (TLC Monitoring) PROD Diacylphosphatidylcholine (75-90% Yield) PUR->PROD

A generalized workflow for the synthesis of diacylphosphatidylcholines.

Characterization of Synthesized Phospholipids

Once synthesized, the identity and purity of the phospholipid must be confirmed through various analytical techniques.

Analytical Technique Purpose Typical Observations
Mass Spectrometry To confirm the molecular weight of the synthesized compound.The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target phospholipid. High-resolution mass spectrometry can confirm the elemental composition.
NMR Spectroscopy To elucidate the chemical structure of the molecule.¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. ³¹P NMR is particularly useful for phosphorus-containing compounds.
FTIR Spectroscopy To identify the functional groups present in the molecule.Characteristic peaks for ester carbonyl groups, phosphate (B84403) groups, and hydrocarbon chains should be present.
Purity Assessment To determine the purity of the synthesized compound.High-Performance Liquid Chromatography (HPLC) can be used to assess purity, ideally showing a single major peak for the desired product.

Potential Signaling Pathways

While the signaling pathway of "this compound" is unknown, we can look at related lipid signaling molecules for potential mechanisms of action. Sphingosine-1-phosphate (S1P) is a signaling lipid with a well-characterized pathway that plays a crucial role in various cellular processes, including immune responses.

The S1P signaling pathway can be induced by transforming growth factor-beta 1 (TGF-β1) during the differentiation of Langerhans-type dendritic cells.[2] This pathway appears to modulate the activation threshold of these immune cells, thereby preventing excessive immune reactions.[2]

TGF-β1 Induction of the S1P Signaling Pathway

The following diagram illustrates the induction of the S1P signaling pathway by TGF-β1.

G cluster_pathway TGF-β1 Induction of S1P Signaling TGFB1 TGF-β1 RECEPTOR TGF-β1 Receptor TGFB1->RECEPTOR Binds S1P_SIGNAL S1P Signaling Pathway Induction RECEPTOR->S1P_SIGNAL Activates LC_COMMIT Langerhans Cell Commitment S1P_SIGNAL->LC_COMMIT ACTIV_THRESH Increased Activation Threshold LC_COMMIT->ACTIV_THRESH IMMUNE_REG Prevention of Overshooting Immune Response ACTIV_THRESH->IMMUNE_REG

Induction of the S1P signaling pathway by TGF-β1 in dendritic cells.

References

The Architect's Toolkit: A Technical Guide to the Discovery and Development of Novel Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (B1218219) ligands are indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. These organophosphorus compounds coordinate to transition metals, forming catalysts that mediate a vast array of chemical transformations with high efficiency and selectivity. The ability to systematically tune the steric and electronic properties of phosphine ligands by modifying their substituents allows for precise control over catalyst activity, stability, and selectivity. This has made them central to the development of powerful cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—which are fundamental for constructing the complex molecular architectures of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth overview of the discovery, synthesis, and application of key classes of novel phosphine ligands that have revolutionized modern catalysis.

Key Classes of Novel Phosphine Ligands

The rational design of phosphine ligands has led to the development of several "generations," each addressing the limitations of previous ones and expanding the scope of catalytic reactions.[2]

  • Bulky, Electron-Rich Biaryl Phosphines (Buchwald-Type Ligands): This class, developed extensively by Stephen Buchwald and others, is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. Ligands like XPhos, SPhos, and RuPhos are electron-rich and sterically hindered, properties that promote the formation of highly reactive, low-coordinate palladium(0) species.[3][4] This facilitates the challenging oxidative addition of unreactive substrates like aryl chlorides and enables reactions to proceed under milder conditions.

  • P-Chiral Phosphine Ligands: In these ligands, the stereogenic center is the phosphorus atom itself. The development of synthetic methods using phosphine-boranes as intermediates has made these ligands more accessible. P-chiral ligands, such as those in the BisP* and QuinoxP* families, are particularly effective in asymmetric catalysis, where they can induce high levels of enantioselectivity in reactions like asymmetric hydrogenation, providing access to chiral molecules crucial for pharmaceuticals.

  • Water-Soluble Phosphine Ligands: The imperative for greener, more sustainable chemical processes has driven the development of water-soluble ligands. The archetypal example is tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt (TPPTS), synthesized by sulfonation of triphenylphosphine (B44618). These ligands allow catalytic reactions to be performed in aqueous media, simplifying product separation and enabling catalyst recycling—a key advantage for industrial-scale processes.

Discovery and Screening Strategies

The discovery of optimal ligands has been accelerated by systematic and high-throughput methodologies, moving beyond serendipity to rational design and screening.

High-Throughput Screening (HTS) Workflow

High-throughput screening (HTS) has become a powerful strategy for rapidly identifying optimal catalysts by testing large, diverse libraries of ligands in parallel. A typical workflow involves miniaturized reaction arrays, automated liquid handling, and rapid analytical techniques.

HTS_Workflow High-Throughput Screening (HTS) Workflow for Ligand Discovery Lib Ligand Library (Commercial or Custom) Dosing Automated Dosing & Dispensing Lib->Dosing Array Reaction Array (e.g., 96-well plate) Array->Dosing Reagents Stock Solutions (Metal Precursor, Substrates, Base) Reagents->Dosing Reaction Parallel Reaction (Heating & Stirring) Dosing->Reaction Quench Quenching & Workup Reaction->Quench Analysis Rapid Analysis (GC-MS, LC-MS) Quench->Analysis Data Data Processing & Hit Identification Analysis->Data

A typical workflow for high-throughput ligand screening.

This process allows researchers to efficiently map the complex relationship between ligand structure and catalytic performance, rapidly identifying "hits" for further optimization.

Experimental Protocols: Synthesis of Key Ligands

Detailed and reproducible synthetic protocols are vital for the application and development of new ligands.

Protocol 1: Synthesis of a Water-Soluble Ligand (TPPTS)

This procedure is based on the sulfonation of triphenylphosphine.

  • Reaction Setup: In a reaction vessel, carefully add triphenylphosphine (1 equivalent) to oleum (B3057394) (a solution of excess SO₃ in H₂SO₄) at a controlled temperature, typically between 15-25°C. The molar ratio of SO₃ to triphenylphosphine should be at least 8:1 to ensure trisulfonation.

  • Sulfonation: Stir the mixture vigorously at this temperature. The phosphine is protonated in the strongly acidic medium, directing the electrophilic sulfonation to the meta-positions of the phenyl rings.

  • Hydrolysis (Quenching): After the reaction is complete (monitored by techniques like ³¹P NMR), carefully quench the reaction by adding the mixture to ice-cold water. This hydrolysis step stops the sulfonation.

  • Neutralization and Isolation: Adjust the pH of the aqueous solution. An improved workup involves adjusting the pH to approximately 3 with sodium hydroxide, which helps prevent the formation of the corresponding phosphine oxide.

  • Precipitation: Add a water-miscible organic solvent, such as acetone (B3395972) or methanol, to precipitate the trisodium salt of TPPTS.

  • Purification: Collect the white solid by filtration, wash with the organic solvent, and dry under vacuum. The product can be further purified by recrystallization from a water/acetone mixture.

Protocol 2: Synthesis of a Buchwald-Type Ligand (General Procedure for XPhos)

The synthesis of biaryl phosphine ligands typically involves a key C-P bond-forming step. A general, two-step procedure is outlined below.

  • Grignard Formation: To a solution of 2-bromo-2',4',6'-triisopropylbiphenyl (1.0 equiv.) in anhydrous THF under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equiv.). The mixture is heated gently to initiate the formation of the Grignard reagent.

  • Phosphinylation: In a separate flask, cool a solution of dicyclohexylphosphinous chloride (PCy₂Cl) (1.0 equiv.) in anhydrous THF to -78°C under an inert atmosphere. Slowly add the prepared Grignard reagent to this solution via cannula.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford XPhos as a white solid.

Application in Catalysis: Performance Data

The ultimate test of a ligand's utility is its performance in a catalytic reaction. The following tables summarize quantitative data for widely used cross-coupling reactions, demonstrating the effectiveness of different ligand systems.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Bulky, electron-rich phosphines are particularly effective for coupling challenging aryl chloride substrates.

EntryAryl ChlorideArylboronic AcidLigandCatalyst SystemYield (%)Reference
14-ChlorotoluenePhenylboronic acidXPhosPd₂(dba)₃ / XPhos98
22-ChloroanisolePhenylboronic acidSPhosPd(OAc)₂ / SPhos98
34-ChloroacetophenonePhenylboronic acidXPhosPdCl₂(XPhos)₂93
42-Chloropyridine4-Methoxyphenylboronic acidSPhosPd(OAc)₂ / SPhos95
51-Chloro-4-nitrobenzenePhenylboronic acidXPhosPdCl₂(XPhos)₂99
62-Chloro-N-methylbenzamide3,5-Dimethylphenylboronic acidRuPhosRuPhos Pd G394
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is a premier method for C-N bond formation. The choice of ligand is crucial and often depends on the nature of the amine coupling partner.

EntryAryl HalideAmineLigandBaseYield (%)Reference
14-ChlorotolueneMorpholineXPhosNaOt-Bu94
22-BromotolueneAnilineRuPhosNaOt-Bu95
34-Chloroanisolen-HexylamineRuPhosNaOt-Bu98
41-Bromo-3,5-dimethylbenzenePyrrolidineRuPhosNaOt-Bu99
52-BromopyridineBenzylamineXPhosNaOt-Bu92
64-BromobenzonitrileIndoleDavePhosCs₂CO₃95

Catalytic Cycles and Workflows

Visualizing the complex series of steps in a catalytic reaction or a discovery process is essential for understanding and optimization.

Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The phosphine ligand (L) plays a critical role in stabilizing the palladium center and modulating its reactivity at each step.

Catalytic_Cycle Generalized Pd-Catalyzed Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex RE_label Reductive Elimination Amide_Complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) OA_Complex->Amide_Complex OA_label Oxidative Addition Amide_Complex->Pd0 Amine_label Amine Coordination & Deprotonation OA_label->Pd0  + Ar-X Amine_label->OA_Complex  + HNR¹R²  - HX RE_label->Amide_Complex  Product  (Ar-NR¹R²)

References

GePhos1: A Technical Guide to a Novel EGFR-Targeting Phosphorylation-Targeting Chimera (PhosTAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GePhos1 is a novel, synthetic bifunctional molecule known as a Phosphorylation-Targeting Chimera (PhosTAC). It is designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein often implicated in cancer development. Unlike traditional kinase inhibitors that block the enzyme's active site, this compound functions by recruiting a phosphatase to EGFR, thereby inducing its dephosphorylation and subsequent downstream signaling changes. This guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Properties and Identification

This compound is a complex molecule composed of a gefitinib-derived ligand for EGFR, a linker, and a moiety for recruiting a phosphatase. While a publicly registered CAS (Chemical Abstracts Service) number for this compound has not been identified in available databases, it can be identified by its chemical structure and properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₆₃H₇₅ClFN₇O₁₃[1]
Molecular Weight 1192.8 g/mol [1]
IUPAC Name [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin... (full name truncated for brevity)[1]
InChI String InChI=1S/C63H75ClFN7O13/c1-8-45(42-33-56(80-5)60(82-7)57(34-42)81-6)62(75)72-25-10-9-15-50(72)63(76)85-51(20-16-40-17-21-52(77-2)53(31-40)78-3)41-13-11-14-44(32-41)84-38-58(73)66-23-22-59(74)71-28-26-70(27-29-71)24-12-30-83-55-36-46-49(37-54(55)79-4)67-39-68-61(46)69-43-18-19-48(65)47(64)35-43/h11,13-14,17-19,21,31-37,39,45,50-51H,8-10,12,15-16,20,22-30,38H2,1-7H3,(H,66,73)(H,67,68,69)/t45-,50-,51+/m0/s1[1]
Catalog Number VC16604872

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Physical State Not explicitly stated in search results, likely a solid.
Solubility Soluble in DMSO. Can be formulated for in-vivo use with PEG300, Tween 80, and corn oil.
Melting Point Not available in public sources.
Boiling Point Not available in public sources.
Spectral Data Not available in public sources.

Mechanism of Action

This compound operates through an "event-driven" model, distinct from the "occupancy-driven" mechanism of traditional inhibitors. This PhosTAC brings a phosphatase into close proximity with EGFR, leading to the removal of phosphate (B84403) groups from key tyrosine residues.

GePhos1_Mechanism cluster_cell Cancer Cell This compound This compound Ternary_Complex This compound-EGFR-Phosphatase Ternary Complex This compound->Ternary_Complex Binds EGFR Phosphorylated EGFR (Active) EGFR->Ternary_Complex Binds Phosphatase Phosphatase Phosphatase->Ternary_Complex Recruited Dephosphorylated_EGFR Dephosphorylated EGFR (Inactive) Ternary_Complex->Dephosphorylated_EGFR Induces Dephosphorylation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Dephosphorylated_EGFR->Downstream_Signaling Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Leads to

Caption: Mechanism of action of this compound.

This compound has been shown to induce the dephosphorylation of several key autophosphorylation sites on EGFR, including:

  • pY1068: A major autophosphorylation site crucial for the activation of the Ras/MAPK pathway.

  • pY1172: Involved in mediating PI3K/AKT signaling.

  • pY1197: Linked to the recruitment of STAT3.

  • pY845: A key site within the kinase loop.

By targeting these sites, this compound effectively dampens the downstream signaling cascades that promote cancer cell proliferation and survival, ultimately leading to apoptosis.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the synthesis of other gefitinib-based bifunctional molecules, a general synthetic strategy can be outlined. This typically involves a multi-step process:

  • Synthesis of the Gefitinib-Linker Moiety: This would likely start with a precursor to gefitinib (B1684475) that is modified to include a reactive functional group at a position that does not interfere with EGFR binding. This functional group will be used for conjugation with the phosphatase-recruiting ligand.

  • Synthesis of the Phosphatase-Recruiting Ligand: The specific ligand used to recruit the phosphatase in this compound is not explicitly detailed in the search results. However, this component would be synthesized separately with a complementary reactive functional group.

  • Conjugation and Purification: The gefitinib-linker and the phosphatase-recruiting ligand are then conjugated, often via a click chemistry reaction or standard amide bond formation. The final product, this compound, is then purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

GePhos1_Synthesis_Workflow cluster_synthesis General Synthesis Workflow for this compound Start1 Gefitinib Precursor Step1 Functionalization with Linker Start1->Step1 Start2 Phosphatase Ligand Precursor Step2 Functionalization Start2->Step2 Intermediate1 Gefitinib-Linker Step1->Intermediate1 Intermediate2 Functionalized Phosphatase Ligand Step2->Intermediate2 Step3 Conjugation Reaction (e.g., Click Chemistry) Intermediate1->Step3 Intermediate2->Step3 Crude_Product Crude this compound Step3->Crude_Product Step4 Purification (e.g., Chromatography) Crude_Product->Step4 Final_Product Pure this compound Step4->Final_Product Step5 Characterization (NMR, Mass Spec) Final_Product->Step5

Caption: A representative workflow for the synthesis of this compound.

In Vitro Dephosphorylation Assay (Malachite Green Assay)

The Malachite Green assay is a colorimetric method used to measure the amount of free phosphate released during an enzymatic reaction, such as phosphatase-mediated dephosphorylation.

Materials:

  • Purified EGFR protein

  • Phosphatase

  • This compound

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂ and DTT)

  • Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and acid)

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing EGFR, phosphatase, and assay buffer in a 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a negative control (DMSO vehicle) and a positive control (a known phosphatase activator, if available).

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the dephosphorylation reaction to occur.

  • Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the free phosphate released.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength of approximately 620-660 nm using a microplate reader.

  • Quantify the amount of phosphate released by comparing the absorbance values to a standard curve generated using known concentrations of phosphate.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Biological Activity

Table 3: Summary of this compound Biological Activity

ParameterCell LineValue/Effect
EGFR Dephosphorylation HeLaDephosphorylation of pY1068 and pY845 observed.
Apoptosis Induction HeLaThis compound (1 µM) induced apoptosis and cell death.
Cell Viability (IC₅₀) Various cancer cell linesPotent inhibition of cell viability.

Signaling Pathway Perturbation

This compound-induced dephosphorylation of EGFR leads to the inhibition of major downstream signaling pathways that are critical for cancer cell survival and proliferation.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling and Inhibition by this compound cluster_downstream Downstream Pathways EGF EGF EGFR EGFR EGF->EGFR Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT This compound This compound This compound->EGFR Dephosphorylates (Inhibits) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: EGFR signaling and its inhibition by this compound.

Conclusion

This compound represents a promising new modality for targeting EGFR in cancer. Its unique mechanism of action, which involves the recruitment of a phosphatase to induce dephosphorylation, offers a potential advantage over traditional kinase inhibitors. This technical guide provides a foundational understanding of this compound's chemical and biological properties, which can aid researchers and drug development professionals in further exploring its therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation. therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

Introduction to biaryl monophosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Biaryl Monophosphine Ligands for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl monophosphine ligands have become an indispensable tool in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.[1][2] Their development, pioneered by Stephen L. Buchwald and his research group, has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules with unprecedented efficiency and scope.[2][3] This technical guide provides a comprehensive overview of these powerful ligands, covering their classification, synthesis, and applications, with a focus on quantitative performance data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The unique structural feature of biaryl monophosphine ligands is a phosphorus atom attached to a biaryl scaffold. This arrangement imparts a combination of steric bulk and electron-richness that is crucial for their catalytic activity.[2] The steric hindrance promotes the formation of highly reactive, monoligated palladium(0) species, which are key intermediates in many catalytic cycles, while the electron-donating nature of the ligand enhances the rate of oxidative addition, a critical step in the activation of aryl halides and pseudohalides.

Classification of Biaryl Monophosphine Ligands

Biaryl monophosphine ligands can be broadly classified based on the substitution pattern on their biaryl backbone. This structural diversity allows for the fine-tuning of their steric and electronic properties to suit specific applications.

A simplified classification is presented below:

G Classification of Biaryl Monophosphine Ligands cluster_buchwald A Biaryl Monophosphine Ligands B Buchwald Ligands A->B C Fu Ligands A->C D Chiral Ligands A->D E Others A->E F First Generation (e.g., DavePhos, JohnPhos) B->F G Second Generation (e.g., XPhos, SPhos) B->G H Third Generation (e.g., BrettPhos, RuPhos) B->H

Caption: A simplified classification of biaryl monophosphine ligands.

Synthesis of Biaryl Monophosphine Ligands

The synthesis of biaryl monophosphine ligands typically involves a multi-step process. A general workflow is outlined below.

G General Synthetic Workflow A Starting Aryl Halide/Triflate B Biaryl Formation (e.g., Suzuki Coupling) A->B Arylboronic acid, Pd catalyst C Phosphination B->C 1. BuLi 2. R2PCl D Purification C->D E Final Ligand D->E

Caption: A general workflow for the synthesis of biaryl monophosphine ligands.

Detailed Experimental Protocol: Synthesis of SPhos

The synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a representative example of the preparation of a Buchwald-type ligand.

Materials:

  • 2,6-Dimethoxyphenylboronic acid

  • 2-Bromochlorobenzene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • n-Butyllithium (n-BuLi)

  • Dicyclohexylphosphine chloride (Cy₂PCl)

  • Tetrahydrofuran (THF)

  • Hexanes

  • Silica (B1680970) gel

Procedure:

  • Suzuki-Miyaura Coupling: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,6-dimethoxyphenylboronic acid (1.0 eq), 2-bromochlorobenzene (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Add anhydrous toluene, followed by a 2.0 M aqueous solution of K₂CO₃ (2.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-2',6'-dimethoxybiphenyl.

  • Phosphination: Dissolve the purified biaryl (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at this temperature.

  • Add Cy₂PCl (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization from hexanes to yield SPhos as a white solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Biaryl monophosphine ligands have demonstrated exceptional performance in a wide range of palladium-catalyzed cross-coupling reactions. The following sections highlight their application in two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The use of biaryl monophosphine ligands has significantly expanded the scope of this reaction to include challenging substrates such as aryl chlorides and sterically hindered starting materials.

Catalytic Cycle:

G Suzuki-Miyaura Catalytic Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C L-Pd(II)(Ar)(OR') B->C Transmetalation (Ar'-B(OR)2, Base) D L-Pd(II)(Ar)(Ar') C->D D->A Reductive Elimination (Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Performance Data:

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10098
XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane10098
JohnPhos2-BromotoluenePhenylboronic acidK₃PO₄TolueneRT95
DavePhos4-BromoacetophenonePhenylboronic acidK₂CO₃Dioxane8097
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds. The development of biaryl monophosphine ligands has been pivotal to the advancement of this transformation, enabling the coupling of a wide variety of amines with aryl halides and pseudohalides under mild conditions.

Catalytic Cycle:

G Buchwald-Hartwig Amination Catalytic Cycle A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C [L-Pd(II)(Ar)(HNR'R'')]X B->C Amine Coordination (HNR'R'') D L-Pd(II)(Ar)(NR'R'') C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'R'')

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance Data:

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
XPhos4-ChlorotolueneMorpholineNaOtBuTolueneReflux94
BrettPhos4-Chlorotoluenen-HexylamineLiHMDSTHF6595
RuPhos2-ChlorotolueneAnilineNaOtBuToluene10098

Detailed Experimental Protocols for Cross-Coupling Reactions

Protocol for Suzuki-Miyaura Coupling using JohnPhos

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • JohnPhos (0.02 mmol, 2 mol%)

  • Palladium(II) acetate (0.01 mmol, 1 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (1 mol%), JohnPhos (2 mol%), and K₃PO₄ (2.0 eq).

  • Add the aryl bromide (1.0 eq) and arylboronic acid (1.2 eq).

  • Remove the Schlenk tube from the glovebox and add degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Buchwald-Hartwig Amination of an Aryl Chloride using XPhos

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos (0.03 mmol, 3 mol%)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 eq).

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 eq) and the amine (1.2 eq) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Biaryl monophosphine ligands have fundamentally transformed the landscape of palladium-catalyzed cross-coupling chemistry. Their modular synthesis and the ability to fine-tune their steric and electronic properties have led to the development of a diverse and highly effective class of ligands. This guide has provided an in-depth overview of their classification, synthesis, and application in key C-C and C-N bond-forming reactions, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these ligands is essential for the efficient and innovative synthesis of complex organic molecules.

References

The Pivotal Role of Phosphine Ligands in Palladium Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The remarkable success and broad applicability of these transformations are intrinsically linked to the development and understanding of phosphine (B1218219) ligands. These ligands are not mere spectators in the catalytic cycle; they are crucial components that dictate the reactivity, selectivity, and overall efficiency of the catalytic system. This technical guide provides a comprehensive overview of the role of phosphine ligands in palladium catalysis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key mechanistic concepts.

Core Principles: Steric and Electronic Effects of Phosphine Ligands

The profound influence of phosphine ligands on palladium catalysis stems from their tunable steric and electronic properties. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the ligand's characteristics to suit the specific demands of a given cross-coupling reaction.

Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand directly modulates the electron density at the palladium center. Electron-rich phosphines, typically those with alkyl substituents, increase the electron density on the palladium, which generally accelerates the rate-determining oxidative addition step in many catalytic cycles.[1][2] Conversely, electron-poor phosphines, such as those with aryl or electron-withdrawing groups, can facilitate reductive elimination. The electronic properties of a phosphine ligand are often quantified by its pKa.

Steric Effects: The steric bulk of a phosphine ligand plays a critical role in several aspects of the catalytic cycle. Bulky ligands can promote the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts in cross-coupling reactions.[1][2][3] Furthermore, steric hindrance can facilitate the final reductive elimination step, leading to faster product formation and catalyst turnover. The most common metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ).

Quantitative Ligand Parameters

A systematic approach to ligand selection requires the quantification of these steric and electronic properties. The following table summarizes key parameters for a range of commonly used phosphine ligands in palladium catalysis.

LigandAbbreviationTolman Cone Angle (θ) [°]pKa
Tri(tert-butyl)phosphineP(t-Bu)₃18211.4
TricyclohexylphosphinePCy₃1709.7
TriphenylphosphinePPh₃1452.73
Tri(o-tolyl)phosphineP(o-tol)₃1943.08
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenylXPhosNot readily availableNot readily available
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylSPhosNot readily availableNot readily available
1,1'-Bis(diphenylphosphino)ferrocenedppfNot readily available4.4
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphosNot readily available3.0

Note: Cone angle and pKa values can vary slightly depending on the method of determination and the solvent used.

Key Palladium-Catalyzed Cross-Coupling Reactions

The judicious selection of phosphine ligands is paramount for the success of a wide array of palladium-catalyzed cross-coupling reactions. This section details the role of these ligands in four major classes of these reactions, complete with detailed experimental protocols for representative transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organohalides. The choice of phosphine ligand is critical, especially when employing less reactive aryl chlorides as substrates. Bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos), have proven to be highly effective in promoting the oxidative addition of aryl chlorides and facilitating high catalytic turnover.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation (R'B(OR)2 + Base) ArPd(II)(X)L2->Transmetalation ArPd(II)(R')L2 Ar-Pd(II)-R' L2 Transmetalation->ArPd(II)(R')L2 Reductive_Elimination Reductive Elimination ArPd(II)(R')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition ArPd(II)(X)L Ar-Pd(II)-X L Oxidative_Addition->ArPd(II)(X)L Amine_Coordination Amine Coordination (R2NH) ArPd(II)(X)L->Amine_Coordination ArPd(II)(X)(NHR2)L [Ar-Pd(II)(X)(NHR2)L] Amine_Coordination->ArPd(II)(X)(NHR2)L Deprotonation Deprotonation (-HX) ArPd(II)(X)(NHR2)L->Deprotonation Base ArPd(II)(NR2)L Ar-Pd(II)-NR2 L Deprotonation->ArPd(II)(NR2)L Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition RPd(II)(X)L2 R-Pd(II)-X L2 Oxidative_Addition->RPd(II)(X)L2 Alkene_Coordination Alkene Coordination RPd(II)(X)L2->Alkene_Coordination RPd(II)(X)(alkene)L [R-Pd(II)(X)(alkene)L] Alkene_Coordination->RPd(II)(X)(alkene)L Migratory_Insertion Migratory Insertion RPd(II)(X)(alkene)L->Migratory_Insertion Intermediate R-alkene-Pd(II)-X L Migratory_Insertion->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Release Product Release (R-alkene) Beta_Hydride_Elimination->Product_Release HPd(II)(X)L2 H-Pd(II)-X L2 Beta_Hydride_Elimination->HPd(II)(X)L2 Base_Regeneration Base HPd(II)(X)L2->Base_Regeneration Base_Regeneration->Pd(0)L2 Catalyst Regeneration (+ HB + X-) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)(X)L2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation_Pd Transmetalation ArPd(II)(X)L2->Transmetalation_Pd ArPd(II)(C≡CR)L2 Ar-Pd(II)-C≡CR L2 Transmetalation_Pd->ArPd(II)(C≡CR)L2 Cu(I)X Cu(I)X Transmetalation_Pd->Cu(I)X Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination (H-C≡CR) Cu(I)X->Alkyne_Coordination Base Cu_Acetylide Cu-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

References

Synthesis of Germanium-Containing Phosphine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of various germanium-containing phosphine (B1218219) ligands. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes synthetic pathways and workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development, offering insights into the design and preparation of this unique class of ligands.

Synthesis of Intramolecularly Stabilized Germanium(IV) Di-Cations with Phosphine Donors

A notable class of germanium-phosphine compounds are the intramolecularly stabilized tetra-coordinated germanium(IV) di-cations. These species are of interest for their potential Lewis acidic properties and applications in catalysis. The synthesis proceeds in a stepwise manner, involving the initial preparation of a phosphine-functionalized ligand precursor, followed by complexation with a germanium(IV) source and subsequent anion exchange to generate the di-cationic species.[1][2][3]

Synthetic Workflow

The overall synthetic strategy involves the preparation of a bidentate phosphine-containing ligand, which is then reacted with a germanium tetrahalide. The resulting neutral or mono-cationic intermediate is then treated with a triflate source to yield the final di-cationic product.

G A Acenaphthenequinone B Lithiated Acenaphthene (L-Br) A->B Multistep Synthesis D Neutral Spiro-Germanium Complex [L2GeCl2] B->D + GeCl4 in THF, -78 °C C GeCl4 C->D F Mono-cationic Complex [L2GeCl][OTf] D->F + 1 eq. AgOTf/TMSOTf E AgOTf or TMSOTf E->F G Di-cationic Complex [L2Ge][OTf]2 F->G + 1 eq. AgOTf/TMSOTf H R2PLi G A tBuPH2 C LiHPtBu A->C + n-BuLi B n-BuLi B->C E Ge/P Cage Compounds C->E + GeX2 D GeX2 (X = Cl, Br) D->E G A GeX2 (X = Cl, Br, I) C [GeX2(L-L)] A->C + L-L B Diphosphine Ligand (L-L) B->C

References

In-depth Technical Analysis of GePhos1: A Theoretical Exploration of its Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for "GePhos1" did not yield any specific information on a molecule or material with this designation. The term "this compound" does not appear in the indexed scientific literature, suggesting it may be a novel or hypothetical compound. Therefore, the following guide is constructed based on general principles of computational chemistry and theoretical analysis of materials containing Germanium (Ge) and Phosphorus (P), drawing parallels from existing research on related compounds.

This technical guide is intended for researchers, scientists, and professionals in drug development with an interest in the theoretical underpinnings of molecular electronic properties. It outlines the standard computational methodologies used to investigate novel materials, which would be applicable to a hypothetical "this compound" compound.

Theoretical Framework for Electronic Property Investigation

The electronic properties of a novel material like this compound would be primarily investigated using computational quantum mechanical methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.[1][2][3] DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of a system at the atomic level.[4]

Key Electronic Properties of Interest

For a comprehensive understanding of this compound's potential applications, the following electronic properties would be crucial to investigate:

  • Band Structure: Determines whether the material is a conductor, semiconductor, or insulator.

  • Density of States (DOS): Provides information about the number of available electronic states at each energy level.

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of a molecule's reactivity and electronic excitation properties.[5]

  • Electron Affinity and Ionization Potential: These properties describe the ability of the molecule to accept or lose an electron, respectively.

  • Charge Distribution and Electrostatic Potential: Reveals the distribution of electron density within the molecule and helps to identify reactive sites.

Computational Methodology: A Standard Protocol

A typical theoretical study of a new molecule like this compound would follow a well-defined computational workflow. The following sections detail the experimental protocols that would be employed.

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, where the total energy of the system is minimized with respect to the atomic coordinates.

Protocol:

  • Initial Structure Generation: A plausible initial structure of this compound would be constructed using molecular modeling software.

  • Choice of DFT Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and basis set. For a system containing Germanium and Phosphorus, a functional like B3LYP or PBE0 combined with a basis set such as 6-311+G(d,p) would be a reasonable starting point.

  • Optimization Algorithm: An iterative optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, would be used to find the minimum energy conformation.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Electronic Structure Calculations

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine the electronic properties.

Protocol:

  • Band Structure Calculation (for periodic systems): If this compound is a crystalline solid, its band structure would be calculated along high-symmetry directions in the Brillouin zone.

  • Density of States (DOS) Calculation: The DOS and partial DOS (PDOS) would be calculated to analyze the contributions of different atoms and orbitals to the electronic states.

  • Molecular Orbital Analysis: For a discrete molecule, the energies and compositions of the molecular orbitals, particularly the HOMO and LUMO, would be analyzed.

  • Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to determine the partial atomic charges and understand the charge distribution.

Data Presentation

The quantitative data obtained from these theoretical calculations would be summarized in structured tables for clear comparison and interpretation.

Table 1: Calculated Electronic Properties of this compound (Hypothetical)

PropertyValueUnits
HOMO Energy-eV
LUMO Energy-eV
HOMO-LUMO Gap-eV
Ionization Potential-eV
Electron Affinity-eV
Dipole Moment-Debye

Table 2: Optimized Geometric Parameters of this compound (Hypothetical)

Bond/AngleValueUnits
Ge-P bond length-Å
P-Ge-P bond angle-Degrees
Dihedral Angle-Degrees

Visualization of Computational Workflow

A diagram illustrating the logical flow of the theoretical investigation is essential for understanding the process.

Computational_Workflow cluster_setup 1. System Setup cluster_optimization 2. Geometry Optimization cluster_properties 3. Electronic Property Calculation cluster_analysis 4. Data Analysis & Interpretation A Define this compound Initial Geometry B Select DFT Functional & Basis Set A->B C Perform Geometry Optimization B->C D Frequency Calculation (Verify Minimum) C->D E Single-Point Energy Calculation D->E F Calculate Band Structure & Density of States E->F G Analyze Molecular Orbitals (HOMO, LUMO) E->G H Population Analysis (Charge Distribution) E->H I Summarize Data in Tables F->I G->I H->I J Visualize Results (Orbitals, Potentials) I->J

References

GePhos1 analogues and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature reveals no specific compound or molecule designated as "GePhos1." This term does not appear in established chemical or biological databases based on the conducted searches. It is possible that "this compound" may be an internal project name, a novel unpublished compound, or a typographical error.

Consequently, a detailed technical guide on "this compound analogues and derivatives" cannot be provided as the core subject is not identifiable in public scientific domains. The requested data on synthesis, structure-activity relationships, therapeutic applications, experimental protocols, and signaling pathways are contingent on the existence and published research of this specific molecule.

Without any foundational information on "this compound," it is not possible to generate the requested quantitative data tables or the DOT language diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a particular class of compounds are advised to verify the nomenclature and search for published literature using standardized chemical names or identifiers such as IUPAC names, CAS numbers, or common synonyms.

If "this compound" is a novel or proprietary compound, this guide cannot be developed until information is made publicly available through scientific publications or patents. If the term is a misspelling, clarification of the intended molecule is required to proceed with a comprehensive technical overview.

Preliminary Investigation of GePhos1 Catalytic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the catalytic activity of GePhos1, a novel Phosphorylation-targeting chimera (PhosTAC). This compound represents a paradigm shift in kinase-targeted therapies, moving beyond simple occupancy-driven inhibition to a catalytic, event-driven dephosphorylation mechanism. This document outlines the molecule's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and workflows.

Introduction to this compound: A Dual-Mechanism Approach

This compound is a heterobifunctional molecule designed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. Unlike traditional tyrosine kinase inhibitors (TKIs), this compound employs a dual-inhibition strategy:

  • Occupancy-Driven Inhibition: A gefitinib (B1684475) moiety within this compound binds to the ATP-binding site of the EGFR kinase domain, competitively inhibiting its activity.

  • Event-Driven Dephosphorylation: this compound recruits a phosphatase, such as Protein Tyrosine Phosphatase 1B (PTP1B) or PTPN2, to the EGFR. This recruited phosphatase then catalytically removes phosphate (B84403) groups from key tyrosine residues on EGFR's C-terminal tail (e.g., Y1068, Y1172, Y1197), leading to the disruption of downstream signaling pathways.[1]

This "catalytic" nature means that a single molecule of this compound can facilitate multiple dephosphorylation events, representing a significant evolution from the stoichiometric action of traditional inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in preliminary investigations of this compound's activity.

Table 1: In Vitro and Cellular Efficacy of this compound

ParameterValueCell Line/SystemNotes
Dephosphorylation half-maximum efficacy (DpC₅₀)13 nMHeLaMeasures the concentration of this compound required to achieve 50% of the maximal dephosphorylation effect.[1]
IC₅₀ (Viability Reduction)50–120 nMNSCLC and glioblastoma linesConcentration of this compound that inhibits cell viability by 50%.[1]
In Vitro Phosphate Release (this compound)27.59 ± 0.49 μMRecombinant ProteinsMalachite green assay measuring phosphate released after 1 hour.[2]
In Vitro Phosphate Release (ithis compound - inactive control)7.68 ± 0.20 μMRecombinant ProteinsThe inactive epimer shows significantly less phosphate release.[2]
In Vitro EGFR Inhibition (IC₅₀)0.38 nMEnzyme AssayReflects the inhibitory effect of the gefitinib component.
In Vitro EGFR Inhibition (IC₅₀ - ithis compound)0.29 nMEnzyme AssayThe inactive epimer retains similar direct EGFR inhibitory activity.

Table 2: Binding Affinity

ParameterValueInteracting MoleculesMethod
Dissociation Constant (Kd)16 nMFKBP12F36V protein and FKBP12F36V ligandSurface Plasmon Resonance (SPR)

Signaling Pathway and Mechanism of Action

This compound exerts its effect by intercepting the EGFR signaling cascade. Upon binding to EGFR, it recruits a phosphatase that dephosphorylates the receptor. This prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting critical cellular processes like proliferation and survival.

GePhos1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 pY1068/1172 recruits SHC SHC EGFR->SHC pY recruits STAT3 STAT3 EGFR->STAT3 Activates This compound This compound This compound->EGFR Binds Phosphatase Recruited Phosphatase (e.g., PTPN2) This compound->Phosphatase Recruits Phosphatase->EGFR Dephosphorylates MAPK_Pathway MAPK Pathway (MEK, ERK) Grb2->MAPK_Pathway Activates SHC->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation STAT3->Proliferation EGF EGF EGF->EGFR Activates

Caption: this compound mechanism of action on the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the catalytic activity of this compound.

In Vitro Catalytic Dephosphorylation Assay (Malachite Green Assay)

This assay quantifies the amount of free phosphate released by the phosphatase recruited by this compound, providing a direct measure of its catalytic dephosphorylation activity.

Objective: To measure the catalytic dephosphorylation of the EGFR kinase domain by a this compound-recruited phosphatase.

Materials:

  • Recombinant EGFR kinase domain

  • Recombinant FKBP12F36V-PTPN2 fusion protein

  • This compound and inactive ithis compound (control)

  • ATP solution

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

  • Malachite Green Phosphate Assay Kit

  • Microplate reader (620 nm absorbance)

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase domain and the FKBP12F36V-PTPN2 fusion protein in the reaction buffer.

  • Add this compound or the inactive control (ithis compound) to the respective wells of a 96-well plate at the desired final concentration.

  • To initiate the reaction, add ATP to all wells.

  • Incubate the plate at 37°C for a set time, for example, 60 minutes.

  • Stop the reaction according to the malachite green kit instructions (often by adding the malachite green reagent).

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the concentration of released phosphate by comparing the absorbance values to a standard curve generated with known phosphate concentrations.

Cellular EGFR Dephosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to induce the dephosphorylation of EGFR and its downstream targets in a cellular context.

Objective: To determine the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins in cultured cells.

Materials:

  • EGFR-overexpressing cells (e.g., HeLa, H1975)

  • This compound and inactive ithis compound

  • Epidermal Growth Factor (EGF)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pEGFR (Y1068), anti-pEGFR (Y845), anti-total EGFR, anti-pSTAT3 (Y705), anti-pERK1/2 (T202/Y204), anti-total ERK1/2, anti-GAPDH (loading control).

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with various concentrations of this compound or ithis compound for a specified duration (e.g., 24 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound's catalytic activity, from initial in vitro validation to cellular pathway analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Analysis & Interpretation malachite_assay Malachite Green Assay (Phosphate Release) spr_assay SPR Assay (Binding Kinetics) quant_data Quantify Catalytic Effect & Binding Affinity malachite_assay->quant_data spr_assay->quant_data western_blot Western Blot (EGFR & Downstream Phosphorylation) viability_assay Cell Viability Assay (IC50 Determination) cellular_effect Assess Cellular Potency & Pathway Inhibition western_blot->cellular_effect viability_assay->cellular_effect quant_data->cellular_effect Informs

Caption: A typical experimental workflow for this compound catalytic activity investigation.

Conclusion and Future Directions

The preliminary investigation of this compound demonstrates its novel, dual-action mechanism that combines direct kinase inhibition with catalytic, targeted dephosphorylation. Quantitative analyses confirm its potent effects both in vitro and in cellular models. The experimental protocols detailed in this guide provide a robust framework for further research into this compound and other PhosTAC molecules.

Future research should focus on:

  • Structural Optimization: To enhance properties like blood-brain barrier penetration.

  • Mutant EGFR Targeting: Developing variants effective against resistance mutations such as L858R/T790M.

  • Combination Therapies: Exploring synergies with other treatments, like immune checkpoint inhibitors.

The development of PhosTACs like this compound opens a promising new avenue for overcoming the limitations of current kinase inhibitors and offers a powerful platform for future drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Catalyzed by Biaryl Monophosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center.

Biaryl monophosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), have emerged as a privileged class of ligands for palladium-catalyzed cross-coupling reactions. These ligands are characterized by a sterically demanding and electron-rich biaryl backbone, which promotes the formation of highly active and stable monoligated palladium(0) species. This, in turn, facilitates the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to higher yields, faster reaction times, and broader substrate scope, particularly with challenging aryl chlorides and sterically hindered substrates.

Catalytic Cycle and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_halide R¹-Pd(II)L(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L(R²) Transmetalation->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X) to form a Pd(II) intermediate.[1]

  • Transmetalation: The organic group (R²) from the organoboron reagent replaces the halide on the palladium complex. This step is facilitated by a base, which activates the organoboron species.[1]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Experimental Protocols

The following is a general procedure for the Suzuki-Miyaura cross-coupling of aryl halides with boronic acids using a palladium catalyst with a biaryl monophosphine ligand. This protocol can be adapted for a variety of substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add aryl halide, boronic acid, base, and catalyst/ligand to an oven-dried reaction vessel. B 2. Seal the vessel and purge with an inert gas (N₂ or Ar). A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Stir the mixture at the desired temperature. C->D E 5. Monitor reaction progress by TLC, GC, or LC-MS. D->E F 6. Cool the reaction to room temperature and dilute with an organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid or boronate ester (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-2 mol%)

  • Biaryl monophosphine ligand (e.g., XPhos, SPhos) (1-4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 mmol, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, toluene)

  • Water (optional, but often beneficial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (if solid), boronic acid, base, palladium source, and biaryl monophosphine ligand.

  • Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • If the aryl halide is a liquid, add it via syringe at this point.

  • Add the degassed solvent and water (if using) via syringe. A typical solvent ratio is 10:1 organic solvent to water.

  • Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various substrates using palladium catalysts with biaryl monophosphine ligands.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001298
22-ChloropyridinePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane801695
31-Chloro-4-nitrobenzenePd(OAc)₂ (0.5)SPhos (1)K₂CO₃THF/H₂O65899
42-ChloroanisolePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102492

Table 2: Coupling of Sterically Hindered Substrates

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12,6-DimethylbromobenzenePhenylboronic acidPd(OAc)₂ (1.5)XPhos (3)K₃PO₄Dioxane10096
21-Bromo-2,4,6-triisopropylbenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Toluene11085
32-Bromotoluene2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃THF8091

Applications in Drug Development

The robustness and broad applicability of the Suzuki-Miyaura cross-coupling with biaryl monophosphine ligands have made it a vital tool in the synthesis of complex molecules with pharmaceutical relevance. For instance, this methodology has been applied to the synthesis of bioactive compounds like the natural alkaloid dubamine, which exhibits antiviral effects.

Troubleshooting and Optimization

  • Low Yield: Increase catalyst/ligand loading, screen different bases and solvents, or increase the reaction temperature. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Protodeboronation: This side reaction, the cleavage of the C-B bond of the organoboron reagent, can be minimized by using a less nucleophilic base (e.g., K₂CO₃ instead of Cs₂CO₃) or by using a boronate ester instead of a boronic acid.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the organoboron reagent can be suppressed by slowly adding the organoboron reagent to the reaction mixture or by using a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes bearing biaryl monophosphine ligands, is a highly versatile and powerful method for the formation of C-C bonds. The protocols and data presented provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical industry. The continued development of new and improved ligands promises to further expand the scope and utility of this indispensable reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the GePhos Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination reaction using the highly efficient GePhos (GPhos) ligand. GePhos, a dialkylbiaryl monophosphine ligand, has demonstrated exceptional reactivity and broad substrate scope, making it a valuable tool in carbon-nitrogen (C-N) bond formation, a critical transformation in pharmaceutical and materials science.[1][2][3][4][5]

The GePhos ligand is designed to create a catalyst system that is both highly active and stable, enabling aminations of a wide variety of aryl and heteroaryl halides, including challenging chloride substrates. Its bulky and electron-rich nature facilitates the key steps of the catalytic cycle, oxidative addition and reductive elimination, leading to high yields under often mild reaction conditions. In many instances, reactions can be performed at room temperature, which is advantageous for substrates with sensitive functional groups.

Advantages of the GePhos Ligand in Buchwald-Hartwig Amination:

  • High Catalytic Activity: GePhos-supported palladium catalysts exhibit excellent activity, allowing for low catalyst loadings and efficient reactions.

  • Broad Substrate Scope: Effective for the coupling of a diverse range of aryl and heteroaryl halides with various primary and secondary amines.

  • Mild Reaction Conditions: Many aminations can be conducted at room temperature, enhancing functional group tolerance.

  • Improved Catalyst Stability: The ligand design contributes to the stability of the active catalytic species, leading to more robust and reliable reactions.

Data Presentation

The following tables summarize representative data for Buchwald-Hartwig amination reactions using the GePhos ligand, showcasing its efficiency across various substrates.

Table 1: Amination of Aryl Bromides with Primary Amines

EntryAryl BromideAminePd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromotoluenen-HexylaminePd₂(dba)₃GePhosNaOtBuToluene801895
21-Bromo-4-methoxybenzeneCyclohexylaminePd(OAc)₂GePhosK₃PO₄Dioxane1002492
31-Bromo-3,5-dimethylbenzeneBenzylaminePd₂(dba)₃GePhosLHMDSTHFRT1298
42-BromopyridineAnilinePd(OAc)₂GePhosCs₂CO₃Toluene1101688

Table 2: Amination of Aryl Chlorides with Primary and Secondary Amines

EntryAryl ChlorideAminePd SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃GePhosNaOtBuToluene1002491
21-Chloro-4-cyanobenzenePiperidinePd(OAc)₂GePhosK₃PO₄Dioxane1102085
32-ChlorotolueneN-MethylanilinePd₂(dba)₃GePhosNaOtBuToluene1002489
41-Chloro-2-nitrobenzeneDi-n-butylaminePd(OAc)₂GePhosCs₂CO₃Dioxane1101878

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine using GePhos:

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • GePhos ligand

  • Aryl halide

  • Amine

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 0.5-2 mol%) and the GePhos ligand (e.g., 0.6-2.4 mol%).

  • Reagent Addition: To the Schlenk tube, add the base (e.g., 1.2-2.0 equivalents).

  • Reaction Mixture: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the Schlenk tube and stir the reaction mixture at the desired temperature (room temperature to 110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx + R'R''NH - HX AmineComplex Ar-Pd(II)-NHR'R''(L) LigEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Precatalyst, GePhos, and Base setup->add_reagents add_substrates Add Aryl Halide and Amine add_reagents->add_substrates add_solvent Add Anhydrous, Degassed Solvent add_substrates->add_solvent reaction Stir at Desired Temperature add_solvent->reaction monitor Monitor Reaction (TLC, GC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench and Extract) monitor->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

GPhos in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPhos is a highly effective, sterically hindered dialkylbiaryl monophosphine ligand developed for palladium-catalyzed cross-coupling reactions. Its design allows for the formation of highly active and stable palladium catalysts that exhibit broad substrate scope and functional group tolerance, particularly in carbon-nitrogen (C-N) bond formation. A key advantage of GPhos-based catalysts is their ability to facilitate reactions at room temperature, which is beneficial for thermally sensitive substrates.[1][2][3] This ligand has proven to be particularly valuable in the Buchwald-Hartwig amination of a wide range of aryl halides with various amine nucleophiles.[1][2][3]

The GPhos ligand framework was engineered to improve catalyst stability and reactivity compared to earlier generation ligands like BrettPhos.[1][2] This enhanced stability is believed to stem from the prevention of ligand displacement by amine or N-heteroaromatic substrates, which can lead to the formation of inactive palladium complexes.[1] Consequently, GPhos-supported catalysts are highly efficient for coupling unhindered primary amines, amines containing five-membered N-heterocycles, and sterically demanding α-tertiary primary amines.[1][2]

Applications in Organic Synthesis

The primary application of GPhos is in the Palladium-Catalyzed Buchwald-Hartwig Amination , a cornerstone of modern organic synthesis for the construction of C-N bonds. This reaction is widely used in the pharmaceutical industry for the synthesis of arylamines, which are common motifs in active pharmaceutical ingredients (APIs).[4]

Key Applications:
  • Cross-Coupling of Aryl and Heteroaryl Halides with Primary Amines: GPhos-palladium systems are highly efficient for the amination of a diverse range of aryl and heteroaryl chlorides, bromides, and iodides with primary aliphatic and aromatic amines. The reactions often proceed at room temperature with low catalyst loadings.[2][5]

  • Synthesis of Sterically Hindered Arylamines: The unique steric and electronic properties of GPhos allow for the successful coupling of challenging, sterically hindered substrates, such as ortho-substituted aryl halides and bulky primary amines.[1]

  • Chemoenzymatic Cascades: GPhos has been successfully employed in telescoped transaminase-Buchwald-Hartwig amination cascades for the synthesis of chiral N-arylamines.[4][6] This approach combines the high enantioselectivity of biocatalysis with the efficient C-N bond formation of palladium catalysis, providing a powerful tool for the synthesis of enantiopure pharmaceuticals.[4][6]

Data Presentation

Table 1: GPhos-Catalyzed Amination of Aryl Bromides with Various Primary Amines
EntryAryl BromideAmineCatalyst Loading (mol %)Temp. (°C)Time (h)Yield (%)
14-tert-Butylbromobenzenen-Hexylamine0.5RT195
22-BromotolueneCyclohexylamine0.5RT192
31-Bromo-4-methoxybenzeneBenzylamine0.5RT198
44-BromobenzonitrileAniline1.080291
52-Bromopyridine2-Aminopyridine1.5100488
61-Bromo-2,4,6-trimethylbenzenetert-Butylamine1.0601893

Data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scale.

Table 2: GPhos-Catalyzed Amination of Aryl Chlorides
EntryAryl ChlorideAmineCatalyst Loading (mol %)Temp. (°C)Time (h)Yield (%)
14-Chlorotoluenen-Butylamine1.0801294
21-Chloro-4-fluorobenzeneMorpholine1.01001896
32-ChlorobenzonitrileAniline1.51102485
43-ChloropyridinePyrrolidine1.51002090
51-Chloro-2-nitrobenzeneCyclopropylamine1.0801689

Data is representative of typical yields and conditions and may vary based on specific substrate combinations and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for the GPhos-Palladium-Catalyzed Amination of Aryl Halides

This protocol provides a general starting point for the Buchwald-Hartwig amination of aryl halides with primary amines using a GPhos-based catalyst system. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • GPhos ligand (0.01-0.02 mmol, 1-2 mol%)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.005-0.01 mmol, 0.5-1 mol% Pd)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene (B28343), Dioxane, THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide, GPhos ligand, palladium precatalyst, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (room temperature to 110 °C).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Chemoenzymatic Synthesis of Chiral N-Arylamines via a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade[5]

This protocol describes a one-pot, two-step process for the synthesis of chiral N-arylamines starting from a prochiral ketone.

Step 1: Biocatalytic Transamination

Materials:

  • Prochiral ketone (e.g., o-fluoroacetophenone) (50 mM)

  • Transaminase (TA) enzyme

  • Amine donor (e.g., L-Alanine)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Phosphate (B84403) buffer (e.g., KPi, 100 mM, pH 8)

  • Co-solvent (e.g., DMSO, 10% v/v)

Procedure:

  • In a suitable reaction vessel, dissolve the prochiral ketone, amine donor, and PLP in the phosphate buffer and co-solvent.

  • Add the transaminase enzyme to initiate the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

  • Monitor the conversion to the chiral primary amine by HPLC or GC.

  • After completion, remove the precipitated protein by centrifugation. The supernatant containing the chiral amine is used directly in the next step.

Step 2: Buchwald-Hartwig Amination

Materials:

  • Crude aqueous solution of the chiral amine from Step 1

  • Aryl halide (1.0 equiv relative to the initial ketone)

  • GPhos-Pd-G3 precatalyst (5 mol%)

  • Sodium tert-butoxide (NaOtBu) (7 equiv)

  • Toluene

Procedure:

  • To the aqueous solution containing the chiral amine, add the aryl halide, GPhos-Pd-G3 precatalyst, and NaOtBu.

  • Add toluene to create a biphasic system.

  • Stir the reaction mixture vigorously under an argon atmosphere at 60 °C for 24 hours.

  • Monitor the reaction progress by HPLC or GC.

  • After completion, cool the reaction to room temperature, and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral N-arylamine by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle active_catalyst Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition active_catalyst->oxidative_addition  Ar-X pd_ii_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_ii_complex ligand_exchange Ligand Exchange (Amine Coordination) pd_ii_complex->ligand_exchange  R₂NH, -HX amine_complex L-Pd(II)(Ar)(NHR₂) ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation  Base amido_complex L-Pd(II)(Ar)(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->active_catalyst  Ar-NR₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Chemoenzymatic_Cascade_Workflow start Prochiral Ketone + Amine Donor biotransformation Biocatalytic Transamination (Transaminase Enzyme) start->biotransformation chiral_amine Chiral Primary Amine (in aqueous medium) biotransformation->chiral_amine bha_step Buchwald-Hartwig Amination (GPhos-Pd Catalyst) chiral_amine->bha_step product Chiral N-Arylamine bha_step->product reagents Aryl Halide, Base, Toluene reagents->bha_step

Caption: Workflow for the chemoenzymatic synthesis of chiral N-arylamines.

References

Application Notes and Protocols for the Preparation and Use of a Third-Generation Buchwald Palladium Precatalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of a third-generation (G3) Buchwald-type palladium precatalyst. For the purpose of these notes, we will focus on a representative and widely used example, (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[(2'-amino-1,1'-biphenyl)-2-yl]palladium(II) methanesulfonate (B1217627), commonly known as XPhos Pd G3 . This precatalyst is a highly efficient and versatile tool for a variety of cross-coupling reactions that are crucial in pharmaceutical and materials science research and development.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The development of well-defined palladium precatalysts has significantly advanced this field by providing air- and moisture-stable compounds that offer improved reactivity, reproducibility, and ease of handling compared to generating the active catalyst in situ.

Third-generation Buchwald precatalysts, such as XPhos Pd G3, are characterized by a palladacycle scaffold derived from 2-aminobiphenyl (B1664054). These precatalysts are designed for the efficient and quantitative generation of the active, monoligated Pd(0) species under mild reaction conditions. This leads to several advantages, including lower catalyst loadings, shorter reaction times, and a broader substrate scope.

Preparation of XPhos Pd G3 Precatalyst

The synthesis of XPhos Pd G3 is a multi-step process that can be performed on a multigram scale. The general strategy involves the formation of a dimeric palladium-aminobiphenyl methanesulfonate intermediate, which is then reacted with the desired phosphine (B1218219) ligand, in this case, XPhos.

Experimental Protocol: Synthesis of XPhos Pd G3

Step 1: Synthesis of 2-Ammoniumbiphenyl Mesylate

  • In a suitable reaction vessel, dissolve 2-aminobiphenyl in a minimal amount of a suitable organic solvent (e.g., THF).

  • Slowly add one equivalent of methanesulfonic acid to the solution while stirring.

  • The product, 2-ammoniumbiphenyl mesylate, will precipitate from the solution.

  • Isolate the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of the Dimeric Palladacycle [[Pd(ABP)(OMs)]₂]

  • In a round-bottom flask, combine 2-ammoniumbiphenyl mesylate and palladium(II) acetate (B1210297) in a 1:1 molar ratio.

  • Add anhydrous, degassed tetrahydrofuran (B95107) (THF) to the flask.

  • Heat the mixture with stirring (e.g., at 50 °C) until the reaction is complete, typically indicated by a color change.

  • Cool the reaction mixture to room temperature and filter to remove any palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Add a non-polar solvent such as diethyl ether to precipitate the dimeric palladacycle.

  • Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Step 3: Synthesis of XPhos Pd G3

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk technique), charge a flask with the dimeric palladacycle from Step 2 and two equivalents of the XPhos ligand.

  • Add anhydrous and deoxygenated THF to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture under an inert atmosphere.

  • Partially evaporate the solvent from the filtrate under vacuum.

  • Add a non-polar solvent like hexane (B92381) to precipitate the XPhos Pd G3 precatalyst.

  • Isolate the beige precipitate by filtration, wash with hexane, and dry under vacuum.

G cluster_prep Preparation Workflow for XPhos Pd G3 A 2-Aminobiphenyl C 2-Ammoniumbiphenyl Mesylate A->C B Methanesulfonic Acid B->C E Dimeric Palladacycle [Pd(ABP)(OMs)]₂ C->E D Palladium(II) Acetate D->E G XPhos Pd G3 Precatalyst E->G F XPhos Ligand F->G

Preparation Workflow for XPhos Pd G3

Application in Cross-Coupling Reactions

XPhos Pd G3 is a highly effective precatalyst for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, vinylarenes, and polyolefins. XPhos Pd G3 is particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides and electron-rich heteroaryl halides.

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv), and the XPhos Pd G3 precatalyst (0.5-2.0 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene (B28343), dioxane, or a mixture with water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Aryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-ChlorotoluenePhenylboronic acidK₂CO₃iPrOH/H₂O8012951.0
2-Bromopyridine4-Methoxyphenylboronic acidK₃PO₄Toluene1006921.5
1-Chloro-4-(trifluoromethyl)benzene3-Furylboronic acidK₃PO₄Dioxane1004882.0
2-Chloro-6-methylpyridine2-Methylphenylboronic acidK₂CO₃Toluene/H₂O11018752.0
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and other functional materials. XPhos Pd G3 demonstrates high activity for the coupling of a wide range of amines with aryl and heteroaryl halides and triflates.

  • In an inert atmosphere glovebox or under a stream of inert gas, add the base (e.g., NaOtBu or K₂CO₃, 1.2-1.5 equiv) and the XPhos Pd G3 precatalyst (1.0-2.0 mol%) to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) for the specified time, monitoring the reaction by TLC, GC, or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired N-arylated product.

Aryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)
4-BromoanisoleAnilineNaOtBuToluene10012981.0
2-ChlorotolueneMorpholineNaOtBuToluene10018941.5
1-Chloro-3,5-bis(trifluoromethyl)benzenen-HexylamineK₂CO₃Dioxane11024852.0
3-BromopyridinePyrrolidineNaOtBuToluene806961.0

Mechanism of Action

The effectiveness of the XPhos Pd G3 precatalyst stems from its ability to efficiently generate the active monoligated Pd(0) species, which is the key intermediate in the catalytic cycle.

Precatalyst Activation

Under basic conditions, the G3 precatalyst undergoes deprotonation of the aminobiphenyl ligand, followed by reductive elimination to generate the highly reactive LPd(0) species (where L = XPhos). This activation pathway is rapid and quantitative.[1]

G cluster_activation Precatalyst Activation Precatalyst XPhos Pd G3 (Pd(II)) Deprotonated Deprotonated Intermediate Precatalyst->Deprotonated + Base Base Base Base->Deprotonated ActiveCatalyst Active LPd(0) Species Deprotonated->ActiveCatalyst Reductive Elimination Byproduct Carbazole Byproduct Deprotonated->Byproduct Reductive Elimination

Activation of the G3 Precatalyst
Catalytic Cycle for Suzuki-Miyaura Coupling

Once the active Pd(0) species is formed, it enters the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) OxAdd L(Ar)Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd Transmetalation L(Ar)Pd(II)-R OxAdd->Transmetalation Transmetalation Boronic R-B(OH)₂ Boronic->Transmetalation Base Base Base->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Transmetalation->Product

Suzuki-Miyaura Catalytic Cycle

Conclusion

The third-generation Buchwald precatalyst, exemplified by XPhos Pd G3, is a robust and highly efficient catalyst for a wide range of cross-coupling reactions. Its stability, ease of handling, and high catalytic activity make it an invaluable tool for researchers and professionals in drug development and materials science. The provided protocols offer a solid foundation for the synthesis and application of this powerful catalyst, enabling the efficient construction of complex molecular architectures.

References

Application Notes and Protocols for Screening Phosphine Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the screening and application of chiral phosphine (B1218219) ligands in transition-metal-catalyzed asymmetric hydrogenation. Chiral phosphine ligands are crucial for creating stereogenic centers with high enantioselectivity, a critical aspect in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] This guide focuses on practical applications, offering comparative data and step-by-step procedures for key reactions.

Introduction to Asymmetric Hydrogenation and Chiral Phosphine Ligands

Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral compounds from prochiral substrates.[2][4] The success of these reactions heavily relies on the chiral ligand that coordinates to the metal center, creating an asymmetric environment that dictates the stereochemical outcome. Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis due to their strong coordination to transition metals and the tunability of their steric and electronic properties.

Chiral phosphine ligands can be broadly categorized into two main classes:

  • Backbone Chirality Ligands: The chirality resides in the carbon backbone connecting the phosphine groups. Examples include BINAP, DuPhos, and CHIRAPHOS.

  • P-Chirogenic Ligands: The phosphorus atom itself is a stereocenter. DIPAMP is a well-known example, historically used in the industrial synthesis of L-DOPA.

The selection of the appropriate ligand is critical for achieving high enantioselectivity and catalytic activity. High-throughput screening (HTS) has become an invaluable tool for rapidly identifying the optimal ligand and reaction conditions for a specific transformation.

Data Presentation: Performance of Selected Chiral Phosphine Ligands

The following tables summarize the performance of various chiral phosphine ligands in the asymmetric hydrogenation of benchmark substrates. The enantiomeric excess (ee%) and conversion are key metrics for evaluating ligand effectiveness.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a standard benchmark reaction for evaluating chiral phosphine ligands.

LigandMetal PrecursorSolventPressure (H₂)Temp (°C)Conversion (%)ee (%)
(R,R)-DIPAMP[Rh(COD)₂]BF₄Methanol1-10 barRT>9996
(S)-BINAP[Rh(COD)₂]BF₄Methanol1-10 barRT>9999
(S,S)-Me-DuPhos[Rh(COD)₂]BF₄Methanol1-10 barRT>99>99
(S,S)-Et-DuPhos[Rh(COD)₂]BF₄Methanol1-10 barRT>99>99
t-Bu-BisP*[Rh(COD)₂]BF₄Methanol1-10 barRT>99>99

Data compiled from various sources. Conditions are generalized based on common laboratory practices.

Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of prochiral ketones, such as acetophenone, is a key method for producing chiral alcohols. Ruthenium complexes with chiral diphosphine and diamine ligands are highly effective for this transformation.

Ligand SystemMetal PrecursorSolventBasePressure (H₂)Temp (°C)Conversion (%)ee (%)
(S)-BINAP / (S,S)-DPENRuCl₂(PPh₃)₃2-Propanolt-BuOK8 atmRT>9999
(S)-Tol-BINAP / (S,S)-DPENRuCl₂(PPh₃)₃2-Propanolt-BuOK8 atmRT>9998
(S)-Xyl-BINAP / (S,S)-DPENRuCl₂(PPh₃)₃2-Propanolt-BuOK8 atmRT>99>99

DPEN: diphenylethylenediamine. Data compiled from cited literature.

Experimental Protocols

The following are detailed protocols for performing asymmetric hydrogenation reactions. All procedures involving air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

This protocol is a generalized procedure for the asymmetric hydrogenation of olefins, such as methyl (Z)-α-acetamidocinnamate (MAC), using a rhodium-phosphine catalyst.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • Substrate (e.g., MAC)

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive chemistry

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a strong flow of inert gas, add the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous, degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate reaction vessel, dissolve the substrate (1.0 mmol) in the same anhydrous, degassed solvent.

    • Transfer the prepared catalyst solution to the reaction vessel containing the substrate via a gas-tight syringe or cannula.

  • Hydrogenation:

    • Place the reaction vessel in a high-pressure reactor.

    • Purge the reactor several times with hydrogen gas to remove the inert atmosphere.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar) and begin vigorous stirring.

    • Maintain the reaction at the desired temperature (e.g., room temperature) and monitor for completion (typically a few hours).

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The enantiomeric excess (ee%) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

This protocol outlines a general workflow for the high-throughput screening of a library of phosphine ligands for a given asymmetric hydrogenation reaction using a 96-well plate format.

Materials:

  • 96-well reactor block

  • Stock solutions of the metal precursor, substrate, and base (if required) in an appropriate anhydrous, degassed solvent.

  • A library of chiral phosphine ligands, typically as stock solutions in a 96-well plate.

  • Robotic liquid handler (optional, but recommended for high throughput).

  • Multi-channel pipettes.

  • Plate sealer.

  • High-pressure reactor capable of accommodating a 96-well plate.

  • Analytical instrumentation for high-throughput analysis (e.g., GC or HPLC with an autosampler).

Procedure:

  • Plate Preparation (in a glovebox):

    • To each well of the 96-well reactor block, add the substrate stock solution.

    • Dispense the different phosphine ligand stock solutions from the library plate into the corresponding wells of the reactor block.

    • Add the metal precursor stock solution to each well to initiate catalyst formation.

    • If the reaction requires a base, add the base stock solution to each well.

  • Reaction:

    • Securely seal the 96-well plate.

    • Place the sealed plate into the high-pressure reactor.

    • Purge and pressurize the reactor with hydrogen gas to the desired pressure.

    • Stir and heat the reactor block to the desired temperature for a set period.

  • Work-up and Analysis:

    • After the reaction, cool the reactor and carefully vent the pressure.

    • Unseal the plate and add a quenching solution to each well if necessary.

    • Samples from each well can then be diluted and analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.

Visualizations: Workflows and Catalytic Cycles

The following diagrams illustrate the experimental workflow for screening phosphine ligands and the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

experimental_workflow cluster_prep Preparation cluster_reaction High-Throughput Screening cluster_analysis Analysis cluster_results Results ligand_lib Ligand Library Preparation dispensing Dispensing into 96-Well Plate ligand_lib->dispensing stock_sol Stock Solution Preparation (Metal, Substrate) stock_sol->dispensing reaction Asymmetric Hydrogenation Reaction dispensing->reaction workup Reaction Work-up & Quenching reaction->workup analysis Chiral GC/HPLC Analysis workup->analysis data_proc Data Processing (Conversion & ee%) analysis->data_proc hit_id Hit Identification data_proc->hit_id

Caption: General workflow for high-throughput screening of phosphine ligands.

catalytic_cycle catalyst [Rh(L)S₂]⁺ substrate_coord [Rh(L)(S)(Olefin)]⁺ catalyst->substrate_coord + Olefin - S oxidative_add [Rh(H)₂(L)(Olefin)]⁺ substrate_coord->oxidative_add + H₂ hydride_mig [Rh(H)(L)(Alkyl)]⁺ oxidative_add->hydride_mig Hydride Migration hydride_mig->catalyst Reductive Elimination + Product product Product hydride_mig->product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

Application Notes and Protocols for High-Throughput Experimentation with GPhos Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "GePhos1 catalysts" did not yield specific results for a catalyst or ligand with this name. It is possible that "this compound" is a novel, unpublished, or proprietary catalyst, or that the name is a typographical error. This document will focus on GPhos , a well-documented and highly effective phosphine (B1218219) ligand, as a representative example for high-throughput experimentation in C-N cross-coupling reactions. The principles and protocols outlined here are broadly applicable to the high-throughput screening of other phosphine ligands.

Introduction

GPhos is a dialkylbiaryl monophosphine ligand developed by the Buchwald group.[1][2][3][4][5] It is designed to support palladium catalysts in promoting carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination. The GPhos ligand framework was engineered for enhanced catalyst stability and activity, allowing for efficient C-N bond formation, often at room temperature. This makes GPhos and its associated palladium precatalysts highly suitable for high-throughput experimentation (HTE), a powerful methodology for rapidly screening and optimizing reaction conditions in drug discovery and process development.

The use of preformed palladium precatalysts, such as those from the Buchwald G-series, is advantageous in HTE as they are often air- and moisture-stable solids, ensuring consistency and ease of handling in automated systems. These precatalysts facilitate the efficient generation of the active LPd(0) species, which is crucial for the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for GPhos-catalyzed Buchwald-Hartwig amination reactions. These tables are intended to provide a baseline for expected yields and to guide the design of high-throughput screening experiments.

Table 1: High-Throughput Screening of GPhos-Catalyzed Amination of Aryl Halides with Primary Amines

EntryAryl HalideAminePd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneAnilinePd(OAc)₂GPhosNaOtBuToluene1001295
21-Bromo-4-methoxybenzeneBenzylamineGPhos Pd G6-K₃PO₄Dioxane801692
32-ChloropyridineCyclohexylaminePd₂(dba)₃GPhosLHMDSTHFRT2488
41-Iodo-3-nitrobenzenen-ButylamineGPhos Pd G6-Cs₂CO₃t-BuOH601890
54-BromobenzonitrileMorpholinePd(OAc)₂GPhosK₂CO₃Toluene1101085

Table 2: Catalyst Loading Optimization for the Coupling of 4-Chlorotoluene and Aniline

EntryPd PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂GPhos2NaOtBuToluene1001295
2Pd(OAc)₂GPhos1NaOtBuToluene1001293
3Pd(OAc)₂GPhos0.5NaOtBuToluene1002491
4Pd(OAc)₂GPhos0.1NaOtBuToluene1002475

Experimental Protocols

Protocol 1: High-Throughput Screening of GPhos-Catalyzed Buchwald-Hartwig Amination in 96-Well Plates

This protocol describes a general procedure for the high-throughput screening of GPhos-catalyzed C-N cross-coupling reactions using a 96-well plate format.

Materials:

  • 96-well reaction block with sealing mats

  • Inert atmosphere glovebox or automated liquid handler with inert gas purging

  • Aryl halide stock solutions (e.g., 0.2 M in anhydrous toluene)

  • Amine stock solutions (e.g., 0.3 M in anhydrous toluene)

  • Palladium precatalyst stock solution (e.g., GPhos Pd G6, 0.01 M in anhydrous toluene) or solid dispensing system

  • Base stock solution (e.g., NaOtBu, 0.6 M in anhydrous THF) or solid dispensing system

  • Anhydrous solvents (e.g., toluene, dioxane, THF)

  • Internal standard solution (e.g., dodecane (B42187) in ethyl acetate)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Analytical equipment (e.g., LC-MS or GC-MS)

Procedure:

  • Plate Preparation: In an inert atmosphere, dispense the appropriate palladium precatalyst and GPhos ligand (if not using a precatalyst) into each well of the 96-well reaction block. If using solid dispensing, record the amount in each well. If using stock solutions, add the desired volume.

  • Reagent Addition:

    • Add the aryl halide stock solution to each well.

    • Add the amine stock solution to each well.

    • Add the base stock solution to each well.

  • Solvent Addition: Add the appropriate anhydrous solvent to each well to reach the desired reaction concentration (e.g., 0.1 M).

  • Sealing and Reaction: Securely seal the 96-well plate with a septum mat. If not in a glovebox, purge the plate with an inert gas. Place the reaction block on a heater/shaker and run the reaction at the desired temperature with vigorous shaking for the specified time.

  • Work-up and Analysis:

    • Cool the reaction plate to room temperature.

    • Add the internal standard solution to each well.

    • Add the quenching solution to each well.

    • Seal the plate and shake to mix thoroughly.

    • Centrifuge the plate to separate the aqueous and organic layers.

    • Take an aliquot from the organic layer for analysis by LC-MS or GC-MS to determine the reaction conversion and yield.

Protocol 2: General Procedure for GPhos-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for a single GPhos-catalyzed amination reaction, which can be scaled as needed.

Materials:

  • Oven-dried reaction vial with a stir bar

  • Inert gas (e.g., Argon or Nitrogen)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., GPhos Pd G6, 0.01 mmol, 1 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide, palladium precatalyst, and base under an inert atmosphere.

  • Reagent Addition: Add the anhydrous solvent to the vial, followed by the amine.

  • Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl amine.

Mandatory Visualization

GPhos_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Product_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Product_complex Amine Binding (HNR'R'') Amine_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') Amine_complex->Product Product_complex->Amine_complex Deprotonation (-HX, Base) ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (HNR'R'') Amine->Product_complex Base Base Base->Product_complex

Caption: Catalytic cycle for the GPhos-palladium catalyzed Buchwald-Hartwig amination.

HTE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Aryl Halides, Amines, Catalysts, Bases) plate_prep Dispense Reagents into 96-Well Plate stock_solutions->plate_prep sealing Seal and Purge Plate with Inert Gas plate_prep->sealing heating Heat and Shake (Controlled Temperature and Time) sealing->heating workup Quench and Add Internal Standard heating->workup extraction Liquid-Liquid Extraction workup->extraction analysis Analyze by LC-MS/GC-MS extraction->analysis

Caption: General experimental workflow for high-throughput screening of cross-coupling reactions.

References

Representative Ligand Family: Buchwald Biaryl Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: GePhos1 in Pharmaceutical Intermediate Synthesis

Introduction

Phosphine (B1218219) ligands are a cornerstone of modern organometallic chemistry, playing a pivotal role in a myriad of catalytic reactions essential for pharmaceutical synthesis. These ligands coordinate to transition metal centers, modulating their electronic and steric properties to control catalytic activity, selectivity, and stability. Chiral phosphine ligands are particularly crucial for asymmetric catalysis, enabling the stereoselective synthesis of complex chiral molecules, a common feature of active pharmaceutical ingredients (APIs).

This document provides a comprehensive overview of the application of phosphine ligands in the synthesis of pharmaceutical intermediates, with a focus on providing detailed application notes and experimental protocols. While the specific ligand "this compound" is not found in the public domain and may be a proprietary or novel ligand, this report will focus on a representative and widely used class of phosphine ligands, the Buchwald-type biaryl phosphines, to illustrate the principles and practical applications in pharmaceutical process development.

The Buchwald biaryl phosphine ligands are a broad and versatile class of electron-rich, bulky monophosphine ligands that have revolutionized palladium-catalyzed cross-coupling reactions. Their development has enabled the efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions, making them invaluable tools in the synthesis of numerous pharmaceutical intermediates. Ligands such as XPhos, SPhos, and RuPhos are commercially available and have been extensively utilized in both academic and industrial settings.

Key Applications in Pharmaceutical Intermediate Synthesis

Buchwald-type phosphine ligands are instrumental in several key transformations for the synthesis of pharmaceutical intermediates:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds, crucial for constructing the carbon skeleton of many drugs.

  • Buchwald-Hartwig Amination: Formation of C-N bonds, a fundamental transformation for introducing nitrogen-containing functional groups present in a vast number of APIs.

  • Negishi Coupling: Formation of C-C bonds involving organozinc reagents.

  • Sonogashira Coupling: Formation of C-C bonds between aryl/vinyl halides and terminal alkynes.

Data Presentation: Performance of Buchwald Ligands in Cross-Coupling Reactions

The following table summarizes typical performance data for selected Buchwald ligands in representative cross-coupling reactions relevant to pharmaceutical intermediate synthesis. Please note that optimal conditions and results will vary depending on the specific substrates and desired transformation.

LigandReaction TypeSubstratesCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
XPhos Suzuki-MiyauraAryl chloride, Arylboronic acid1-2Toluene/Water80-110>95N/A
SPhos Buchwald-HartwigAryl bromide, Primary amine0.5-2Dioxane100>90N/A
RuPhos Buchwald-HartwigAryl chloride, Secondary amine1-3t-BuOH100>95N/A

Experimental Protocols

Below are detailed, representative experimental protocols for common cross-coupling reactions using Buchwald-type phosphine ligands.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

Reaction Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Boronic Acid, Base, Pd Precatalyst, Ligand, and Solvent start->reagents inert Degas Mixture (e.g., N2 sparging) reagents->inert heat Heat to Reaction Temp. inert->heat cool Cool to RT heat->cool quench Quench Reaction cool->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic Acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • XPhos ligand (0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/Water, 10:1 v/v, 5 mL)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium precatalyst, XPhos ligand, and base.

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours, monitor by TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Arylamine Intermediate

Logical Relationship Diagram

Buchwald_Hartwig_Logic cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle aryl_halide Aryl Halide (Ar-X) oa Oxidative Addition (Pd(0) to Pd(II)) aryl_halide->oa amine Amine (R₂NH) la Ligand Association amine->la base Base (e.g., NaOtBu) base->la catalyst Pd Precatalyst + Ligand (e.g., SPhos) catalyst->oa oa->la re Reductive Elimination la->re re->catalyst Regeneration of Pd(0) product Product (Ar-NR₂) re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl Bromide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol)

  • SPhos ligand (0.03 mmol)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol)

  • Solvent (e.g., Dioxane, 5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a glovebox, charge a dry vial with the aryl bromide, palladium precatalyst, SPhos ligand, and sodium tert-butoxide.

  • Add the solvent, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine intermediate.

While the specific ligand "this compound" remains unidentified in publicly accessible chemical literature, the principles and protocols outlined using the well-established Buchwald-type biaryl phosphine ligands provide a robust framework for researchers, scientists, and drug development professionals. These ligands have demonstrated exceptional utility in the synthesis of a wide array of pharmaceutical intermediates, enabling complex bond formations with high efficiency and selectivity. The provided protocols serve as a starting point for the development of specific synthetic routes, with the understanding that optimization of reaction parameters is often necessary for achieving desired outcomes in pharmaceutical process development.

Application Notes and Protocols for GePhos-Type Ligand Mediated Negishi Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Ligand Terminology: The term "GePhos1" does not correspond to a commonly recognized phosphine (B1218219) ligand in the chemical literature. It is presumed to be a typographical error. This document provides a detailed protocol for Negishi coupling using a representative and highly effective Buchwald-type biaryl monophosphine ligand, such as XPhos, which is frequently utilized for this transformation. The principles and procedures outlined herein are broadly applicable to other similar bulky, electron-rich phosphine ligands used in palladium-catalyzed cross-coupling reactions.

Introduction

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically coupling organozinc compounds with organic halides or triflates.[1] This reaction is catalyzed by palladium or nickel complexes and is distinguished by its high functional group tolerance, broad substrate scope, and the ability to couple sp³, sp², and sp hybridized carbon atoms.[1][2] The efficacy of the Negishi coupling is critically dependent on the choice of ligand coordinated to the metal center. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos, RuPhos), have proven to be highly effective in promoting the key steps of the catalytic cycle, leading to high yields and broad applicability, particularly in the synthesis of complex molecules and pharmaceuticals.[3] These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.

This document provides a detailed protocol for setting up a Negishi coupling reaction mediated by a representative GePhos-type (generic phosphine) ligand, exemplified by XPhos.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for a Negishi coupling reaction between a generic aryl bromide and an organozinc reagent using a palladium/biaryl phosphine ligand catalytic system. These values are illustrative and can vary depending on the specific substrates and reaction scale.

ParameterConditionExpected Yield (%)Notes
Aryl Halide Aryl Bromide (1.0 equiv)85-98%Aryl chlorides may require higher catalyst loading or temperature.
Organozinc Reagent Aryl or Alkyl Zinc Halide (1.2-1.5 equiv)85-98%The quality of the organozinc reagent is crucial for high yields.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)85-98%G3-Palladacycle precatalysts can also be used for milder conditions.
Ligand XPhos (2-5 mol %)85-98%The Pd:Ligand ratio is typically 1:1.5 to 1:2.5.
Solvent Anhydrous THF, Dioxane, or Toluene85-98%Solvent choice can influence reaction rate and solubility.
Temperature Room Temperature to 80 °C85-98%Less reactive substrates may require heating.
Reaction Time 2 - 24 hours85-98%Monitored by TLC, GC-MS, or LC-MS.

Experimental Protocols

This section details the necessary procedures for preparing the reagents and setting up the GePhos-type mediated Negishi coupling reaction.

1. Preparation of the Organozinc Reagent

The successful execution of a Negishi coupling is highly dependent on the quality of the organozinc reagent. Two common methods for their preparation are direct insertion of zinc and transmetalation.

  • Method A: Direct Insertion of Zinc into an Organic Halide

    This method is suitable for the preparation of alkyl- and some arylzinc reagents.

    • Materials:

      • Zinc dust (activated)

      • Anhydrous THF

      • 1,2-Dibromoethane (B42909) (for activation)

      • Organic Halide (R-X)

      • Lithium Chloride (optional, to solubilize the organozinc)

    • Procedure:

      • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (2.0 equiv).

      • Heat the flask under vacuum and cool under the inert atmosphere.

      • Add anhydrous THF, followed by a few drops of 1,2-dibromoethane to activate the zinc surface. Gentle heating may be required to initiate activation.

      • Add the organic halide (1.0 equiv) dropwise to the activated zinc suspension. The reaction can be exothermic.

      • Stir the mixture at room temperature or with gentle heating until the insertion is complete (can be monitored by GC analysis of quenched aliquots).

      • The resulting organozinc solution can be used directly in the subsequent coupling reaction.

  • Method B: Transmetalation from an Organolithium or Grignard Reagent

    This method is particularly useful for preparing aryl- and heteroarylzinc reagents.

    • Materials:

      • Organolithium or Grignard Reagent (R-Li or R-MgX)

      • Anhydrous Zinc Chloride (ZnCl₂) solution in THF (1.0 M)

      • Anhydrous THF

    • Procedure:

      • In a flame-dried Schlenk flask under an inert atmosphere, prepare or take up the organolithium or Grignard reagent in anhydrous THF.

      • Cool the solution to 0 °C or -78 °C.

      • Slowly add the ZnCl₂ solution (1.05 equiv) to the organometallic reagent.

      • Allow the mixture to warm to room temperature and stir for 1-2 hours.

      • The resulting organozinc reagent is ready for use.

2. Protocol for GePhos-Type (XPhos) Mediated Negishi Coupling

  • Materials:

    • Aryl or Heteroaryl Halide (1.0 equiv)

    • Organozinc Reagent Solution (from step 1, 1.2-1.5 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %)

    • XPhos Ligand (2-5 mol %)

    • Anhydrous Solvent (e.g., THF, Dioxane)

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the XPhos ligand, and the aryl halide.

    • Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

    • Slowly add the solution of the organozinc reagent to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) or stir at room temperature.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Negishi Coupling Catalytic Cycle

Negishi_Coupling_Cycle Negishi Coupling Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L(X) OxAdd->PdII_RX R-X Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L(R') Transmetalation->PdII_R_Rprime R'-ZnX RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

Experimental Workflow for Negishi Coupling

Negishi_Workflow Experimental Workflow start Start reagent_prep Prepare Organozinc Reagent start->reagent_prep catalyst_prep Prepare Catalyst Complex (Pd Precatalyst + Ligand) start->catalyst_prep add_organozinc Add Organozinc Reagent reagent_prep->add_organozinc reaction_setup Combine Aryl Halide, Catalyst, and Solvent catalyst_prep->reaction_setup reaction_setup->add_organozinc reaction Heat/Stir and Monitor Reaction add_organozinc->reaction workup Quench and Aqueous Workup reaction->workup purification Purify Product (Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the Negishi coupling reaction.

References

Application Notes and Protocols for GPhos in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GPhos and its Application in Flow Chemistry

GPhos is a monodentate biaryl phosphine (B1218219) ligand developed for palladium-catalyzed cross-coupling reactions. It is part of a class of bulky and electron-rich ligands that are highly effective for challenging C-N and C-C bond formations. The structure of GPhos is designed to enhance catalyst stability and activity, allowing for reactions to proceed under mild conditions, often at room temperature, and with a broad substrate scope. These characteristics make GPhos a valuable tool in organic synthesis, particularly in the pharmaceutical industry where efficient and versatile methods are crucial.

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling and automation. The translation of potent catalytic systems, such as those employing GPhos, to flow processes can lead to more efficient, reproducible, and scalable synthetic routes. These application notes provide an overview and protocols for the use of GPhos in flow chemistry for key transformations like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

While specific literature on GPhos in flow chemistry is emerging, the protocols provided herein are adapted from established methodologies for similar Buchwald-type ligands in continuous flow systems and the known batch conditions for GPhos-catalyzed reactions.

Key Applications in Flow Chemistry

GPhos is particularly well-suited for two of the most powerful cross-coupling reactions in modern organic synthesis:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

The use of a soluble organic base is often preferred in flow chemistry to avoid precipitation of inorganic salts that can lead to reactor clogging.

Application Note 1: Buchwald-Hartwig Amination in Continuous Flow

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The use of a GPhos-based palladium catalyst in a continuous flow setup can provide a highly efficient and scalable method for this transformation.

Quantitative Data Summary

The following table summarizes representative data for Buchwald-Hartwig aminations. While specific flow chemistry data for GPhos is not extensively published, data from batch reactions with GPhos and flow reactions with similar ligands are presented for comparison and to indicate expected performance.

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Residence TimeYield (%)Reference
14-chlorotoluenen-hexylamineGPhos/Pd(OAc)₂ (1.5 mol%)NaOt-BuToluene (B28343)901 h (batch)98Adapted from batch data
21-bromo-4-tert-butylbenzeneMorpholineXantPhos Pd G3 (5 mol%)DBUMeCN/Toluene14060 min95Representative flow data
34-chloroanisoleAnilinetBuXPhos Pd G3 (2 mol%)K₃PO₄Dioxane/H₂O10020 min92Representative flow data
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for performing a GPhos-catalyzed Buchwald-Hartwig amination in a continuous flow system.

1. Reactant Preparation:

  • Solution A (Aryl Halide/Amine): In a volumetric flask, dissolve the aryl halide (1.0 eq) and the amine (1.2 eq) in a suitable degassed solvent (e.g., toluene or a mixture of acetonitrile/toluene).

  • Solution B (Catalyst/Base): In a separate volumetric flask, under an inert atmosphere, dissolve the GPhos ligand (e.g., 1.5 mol%) and a palladium source (e.g., Pd(OAc)₂, 1.5 mol%) or a pre-formed GPhos palladium precatalyst. Add a soluble organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) or another suitable base in the same degassed solvent system. Note: If using a strong, less soluble base like NaOt-Bu, careful solvent selection and system design are necessary to prevent clogging.

2. Flow Reactor Setup:

  • Assemble a flow chemistry system comprising two syringe pumps, a T-mixer, a coiled reactor of a specific volume (e.g., 5 mL PFA or stainless steel tubing), a back-pressure regulator (BPR), and a collection vessel.

  • The reactor coil should be placed in a heating unit, such as an oil bath or a column heater.

  • Set the BPR to a pressure sufficient to prevent the solvent from boiling at the reaction temperature (e.g., 10 bar).

3. Reaction Execution:

  • Prime the pumps and lines with the reaction solvent.

  • Pump Solution A and Solution B at equal flow rates into the T-mixer. The combined flow rate will determine the residence time in the reactor (Residence Time = Reactor Volume / Total Flow Rate).

  • The mixed solution flows through the heated reactor coil where the amination reaction takes place.

  • The product stream exits the reactor, passes through the BPR, and is collected in the collection vessel.

  • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product for analysis and purification.

Experimental Workflow Diagram

Buchwald_Hartwig_Flow_Workflow cluster_reactants Reactant Preparation cluster_flow_system Flow Reactor System A Solution A: Aryl Halide + Amine in Solvent P1 Syringe Pump 1 A->P1 B Solution B: GPhos/Pd Catalyst + Base in Solvent P2 Syringe Pump 2 B->P2 T_mixer T-Mixer P1->T_mixer P2->T_mixer Reactor Heated Reactor Coil T_mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for a GPhos-catalyzed Buchwald-Hartwig amination in a continuous flow system.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Pd0 (GPhos)Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂ HX_Base [Base-H]⁺X⁻ LigEx Ligand Exchange OxAdd->LigEx (GPhos)Pd(II)(Ar)(X) LigEx->HX_Base RedElim Reductive Elimination LigEx->RedElim + R₂NH, Base - [Base-H]⁺X⁻ RedElim->Pd0 (GPhos)Pd(II)(Ar)(NR₂) RedElim->Product Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Note 2: Suzuki-Miyaura Coupling in Continuous Flow

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. A GPhos-based palladium catalyst can be effectively employed in a continuous flow process for this reaction.

Quantitative Data Summary

The following table presents representative data for Suzuki-Miyaura couplings. As with the amination, data for GPhos in batch and for similar ligands in flow are provided as a reference.

EntryAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Residence TimeYield (%)Reference
14-bromotoluenePhenylboronic acidGPhos/Pd(OAc)₂ (1 mol%)K₃PO₄Toluene/H₂O1002 h (batch)95Adapted from batch data
24-chloroanisole4-methoxyphenylboronic acidtBuXPhos Pd G3 (1 mol%)K₃PO₄Dioxane/H₂O11015 min99Representative flow data
32-bromopyridine3-thienylboronic acidSPhos Pd G2 (2 mol%)K₂CO₃THF/H₂O8030 min91Representative flow data
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for conducting a GPhos-catalyzed Suzuki-Miyaura coupling in a continuous flow setup.

1. Reactant Preparation:

  • Solution A (Aryl Halide): Dissolve the aryl halide (1.0 eq) in a suitable degassed solvent (e.g., dioxane, THF, or toluene).

  • Solution B (Boronic Acid/Catalyst/Base): In a separate volumetric flask, under an inert atmosphere, dissolve the boronic acid (1.5 eq), the GPhos ligand (e.g., 1-2 mol%), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) or a pre-formed GPhos palladium precatalyst, and a base (e.g., K₃PO₄, 3.0 eq). A co-solvent, often water, is typically added to the solvent system to aid in the dissolution of the base and facilitate the reaction.

2. Flow Reactor Setup:

  • The setup is identical to that described for the Buchwald-Hartwig amination, consisting of two syringe pumps, a T-mixer, a heated reactor coil, a BPR, and a collection vessel.

3. Reaction Execution:

  • Prime the system with the reaction solvent.

  • Pump Solution A and Solution B at equal flow rates into the T-mixer.

  • The mixture flows through the heated reactor coil.

  • The product stream is collected after passing through the BPR.

  • Collect the product for analysis and purification after the system has reached a steady state.

Experimental Workflow Diagram

Suzuki_Miyaura_Flow_Workflow cluster_reactants Reactant Preparation cluster_flow_system Flow Reactor System A Solution A: Aryl Halide in Solvent P1 Syringe Pump 1 A->P1 B Solution B: Boronic Acid + GPhos/Pd + Base in Solvent/H₂O P2 Syringe Pump 2 B->P2 T_mixer T-Mixer P1->T_mixer P2->T_mixer Reactor Heated Reactor Coil T_mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for a GPhos-catalyzed Suzuki-Miyaura coupling in a continuous flow system.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 (GPhos)Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Ar-X BoronicAcid Ar'-B(OH)₂ Base Base Product Ar-Ar' Transmetal Transmetalation OxAdd->Transmetal (GPhos)Pd(II)(Ar)(X) RedElim Reductive Elimination Transmetal->RedElim + Ar'-B(OH)₂, Base RedElim->Pd0 (GPhos)Pd(II)(Ar)(Ar') RedElim->Product Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

The integration of the GPhos ligand into continuous flow chemistry processes represents a significant advancement for the synthesis of complex organic molecules. The enhanced control over reaction parameters, improved safety profile, and potential for automation make this a powerful combination for researchers in both academic and industrial settings. The protocols and information provided herein serve as a valuable starting point for the development of robust and efficient flow chemistry applications utilizing this versatile catalyst. Further optimization of the presented reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GePhos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GePhos-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My GePhos-catalyzed amination reaction is resulting in a low yield. What are the most common initial checks I should perform?

When encountering low yields, a systematic check of the fundamental reaction parameters is the best starting point.

  • Reagent Purity: Verify the purity of your aryl halide, amine, and solvent. Impurities can act as catalyst poisons. Amines, in particular, should be purified by distillation, crystallization, or filtration through a plug of activated alumina (B75360) if they are not of high purity.

  • Inert Atmosphere: GePhos-palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. Ensure that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the solvent was thoroughly degassed.

  • Catalyst Integrity: If you are using a GePhos precatalyst that has been stored for a long time, consider using a fresh batch. While GePhos precatalysts are designed for stability, prolonged or improper storage can lead to degradation.

  • Base Quality: The choice and quality of the base are critical. Ensure the base is anhydrous and has been stored properly to avoid absorption of moisture. For solid bases, grinding them to a fine powder can improve reactivity by increasing the surface area.

Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive palladium(0) clusters. This is a common cause of low conversion.

  • Ligand Dissociation: Palladium black formation can occur if the GePhos ligand dissociates from the palladium center. This can be caused by excessively high temperatures or the presence of impurities that compete for coordination to the metal.

  • Solutions:

    • Use a Precatalyst: Employing a well-defined GePhos palladium precatalyst (e.g., a G3 or G4 palladacycle) is highly recommended over generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the free ligand. Precatalysts ensure a proper ligand-to-palladium ratio and facilitate the clean generation of the active catalytic species.[1]

    • Optimize Temperature: Avoid excessively high reaction temperatures. GePhos has been shown to be effective even at room temperature for many substrates.[2][3] If a higher temperature is necessary, a gradual increase is preferable to a sudden high heat.

    • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.

Q3: My starting materials are consumed, but I am seeing significant side products. What are the likely side reactions and how can I minimize them?

Several side reactions can compete with the desired C-N bond formation.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. It is particularly prevalent with primary amines. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.

    • Mitigation: Careful optimization of the base and solvent can help minimize this side reaction. In some cases, using a different base or a co-solvent can alter the reaction pathway to favor the desired amination.

  • Homocoupling: The coupling of two aryl halides or two amine molecules can occur, though this is less common with efficient catalysts like GePhos. This is often promoted by the presence of oxygen.

    • Mitigation: Rigorous exclusion of air from the reaction mixture is the most effective way to prevent homocoupling.

  • Reaction with Solvent or Base: In some cases, the solvent or base can react with the starting materials or intermediates. For example, using a nucleophilic solvent at high temperatures can lead to undesired side products.

Q4: Could the choice of base be the reason for the low yield?

Absolutely. The base plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to low yields or reaction failure.

  • Base Strength: The base must be strong enough to deprotonate the amine, but not so strong that it reacts with functional groups on the substrates. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be screened as alternatives to strong bases like NaOtBu.

  • Solubility: The solubility of the base in the reaction solvent is important for its effectiveness. If the base is not sufficiently soluble, the reaction can be slow or incomplete. In such cases, using a different solvent or a combination of solvents may be necessary.

Data Presentation

The following tables summarize the performance of GePhos-catalyzed amination reactions with various substrates, providing a reference for expected yields under different conditions.

Table 1: GePhos-Catalyzed Amination of Various Aryl Halides with Primary Amines [2]

Aryl HalideAminePd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-chloro-N,N-dimethylanilinen-octylamine0.5 (OA6)NaOtBuTHFRT195
4-bromotoluenen-octylamine0.5 (OA6)NaOtBuTHFRT198
1-chloro-4-(trifluoromethoxy)benzenen-octylamine0.5 (OA6)NaOtBuTHFRT196
2-bromopyridinen-octylamine1.0 (OA6)NaOtBuTHFRT192
4-chloroanisolecyclopropylamine1.0 (OA6)NaOtBuTHFRT194
1-bromo-3,5-dimethylbenzenecyclopropylamine0.5 (OA6)NaOtBuTHFRT197

OA6 is a GePhos-based palladium precatalyst.

Table 2: Comparison of GePhos with Other Ligands in the Amination of a Drug-Like Substrate [2]

Aryl HalideAminePd Source (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
Amoxapinen-octylamine0.5 (OA6)GePhosNaOtBuTHFRT193
Amoxapinen-octylamine2.0 (Pd(OAc)₂)BrettPhosNaOtBuToluene1002485

Experimental Protocols

Detailed Protocol for a GePhos-Catalyzed Amination of an Aryl Chloride

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Ensure the aryl chloride and amine are of high purity. If necessary, purify the amine by distillation or filtration through a plug of activated alumina.

    • The solvent (e.g., THF or toluene) should be anhydrous and degassed. This can be achieved by sparging with argon or nitrogen for at least 30 minutes.

    • The base (e.g., NaOtBu) should be a fresh bottle or dried under vacuum before use.

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the GePhos palladium precatalyst (e.g., 0.5-2 mol%) and the base (e.g., 1.4 equivalents).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

    • Under a positive pressure of inert gas, add the degassed solvent via syringe.

    • Add the aryl halide (1.0 equivalent) and the amine (1.2-1.4 equivalents) to the reaction mixture via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or an elevated temperature).

    • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination with a GePhos-type Ligand

Buchwald_Hartwig_Catalytic_Cycle cluster_catalyst cluster_legend Legend Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition + Ar-X Amine_coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_coordination Amine Coordination + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_coordination->Amido_complex Deprotonation - [H-Base]⁺X⁻ Product Ar-NR'R'' (Product) Amido_complex->Product Reductive Elimination Catalyst_regen Catalyst_regen->Pd0 Regenerated Catalyst L L = GePhos Ligand Ar Ar = Aryl Group X X = Halide or Triflate

Caption: The catalytic cycle for the Buchwald-Hartwig amination using a bulky biarylphosphine ligand like GePhos.

Troubleshooting Workflow for Low Yield in GePhos Reactions

Troubleshooting_Workflow start Low Yield in GePhos Reaction check_reagents Check Reagent Purity (Aryl Halide, Amine, Solvent, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_atmosphere Verify Inert Atmosphere (Proper Degassing and Purging) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_catalyst Inspect Catalyst (Age, Storage, Appearance) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_atmosphere Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No atmosphere_ok->check_catalyst Yes improve_atmosphere Improve Inert Technique (Degas Solvent, Purge Longer) atmosphere_ok->improve_atmosphere No use_fresh_catalyst Use Fresh Precatalyst catalyst_ok->use_fresh_catalyst No optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Base, Concentration) catalyst_ok->optimize_conditions Yes purify_reagents->check_reagents improve_atmosphere->check_atmosphere use_fresh_catalyst->check_catalyst end Improved Yield optimize_conditions->end

Caption: A systematic workflow for troubleshooting low yields in GePhos-catalyzed amination reactions.

Decision Tree for Diagnosing Low Yield

Decision_Tree start Low Yield sm_consumed Starting Material Consumed? start->sm_consumed byproducts Significant Byproducts? sm_consumed->byproducts Yes no_reaction Reaction Not Initiating - Check Reagent Purity - Verify Inert Atmosphere - Check Base Strength/Solubility sm_consumed->no_reaction No slow_reaction Slow Reaction - Increase Temperature - Increase Catalyst Loading - Check Concentration sm_consumed->slow_reaction Partially pd_black Palladium Black Observed? byproducts->pd_black No catalyst_deactivation Likely Catalyst Deactivation - Use Precatalyst - Optimize Temperature - Check for Poisons byproducts->catalyst_deactivation Yes pd_black->catalyst_deactivation Yes side_reactions Side Reactions Dominating - Optimize Base/Solvent - Check for Hydrodehalogenation pd_black->side_reactions No

Caption: A decision tree to diagnose the root cause of low yield in GePhos-catalyzed reactions.

References

Technical Support Center: Optimizing Reaction Conditions for GePhos Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GePhos catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with GePhos catalysts, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion. What are the first steps to troubleshoot?

A1: Low or no conversion is a common issue in cross-coupling reactions. A systematic check of your reaction setup and reagents is the best first step.

  • Inert Atmosphere: GePhos-palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (e.g., Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed.[1]

  • Reagent Purity: The purity of your substrates (aryl halide and amine/boronic acid), base, and solvent is critical. Impurities can poison the catalyst.[1] Consider purifying your reagents if their quality is uncertain.

  • Catalyst Integrity: Verify that the GePhos precatalyst has been stored and handled correctly to prevent degradation. While GePhos-based catalysts are designed for enhanced stability, improper storage can lead to reduced activity.[2][3]

Q2: I am observing the formation of a black precipitate in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is likely palladium black, which is aggregated, inactive palladium metal. This indicates catalyst decomposition.

  • Ligand Dissociation: At elevated temperatures, the GePhos ligand can dissociate from the palladium center, leading to the formation of palladium black.[2]

  • Prevention Strategies:

    • Temperature Optimization: Avoid excessively high reaction temperatures. If you observe blackening, try running the reaction at a lower temperature for a longer duration.

    • Ligand-to-Palladium Ratio: In some cases, a slight excess of the GePhos ligand may help stabilize the active catalytic species.

    • Use of Precatalysts: Utilizing well-defined precatalysts like GePhos Pd G3 or G4 can ensure a proper ligand-to-palladium ratio and promote the clean generation of the active catalyst.

Q3: My reaction is sluggish or has stalled. What factors should I investigate?

A3: A stalled reaction can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: As mentioned above, catalyst decomposition into palladium black is a primary cause. Additionally, certain functional groups on your substrates can act as inhibitors.

  • Suboptimal Conditions:

    • Base: The choice and strength of the base are crucial. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide are often used. For Suzuki-Miyaura couplings, carbonates or phosphates are common. The base must be sufficiently strong to effect the desired transformation but not so strong as to cause substrate or product degradation.

    • Solvent: The solvent can significantly impact solubility and reaction rates. Toluene, dioxane, and THF are commonly used for GePhos-catalyzed reactions.

    • Concentration: Very dilute or overly concentrated reaction mixtures can sometimes be detrimental.

Q4: I am seeing side products, such as homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen or unreacted Pd(II) species.

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling.

  • Precatalyst Activation: Ensure your precatalyst is efficiently activated to the Pd(0) state. GePhos G3 and G4 precatalysts are designed for efficient activation. If you are using a Pd(II) source with the GePhos ligand, ensure the reduction to Pd(0) is complete before the desired cross-coupling occurs.

Frequently Asked Questions (FAQs)

Q1: What are GePhos catalysts and what are their advantages?

A1: GePhos is a dialkylbiaryl monophosphine ligand developed by the Buchwald group. When complexed with palladium, it forms highly active catalysts for cross-coupling reactions, particularly Buchwald-Hartwig amination. The key advantages of GePhos-supported catalysts include:

  • High Reactivity: They exhibit excellent reactivity, often allowing for reactions to be conducted at room temperature.

  • Enhanced Stability: The ligand is designed to resist displacement by amine or N-heteroaromatic substrates, which can lead to catalyst deactivation with other ligands.

  • Broad Substrate Scope: GePhos catalysts are effective for a wide range of primary amines and aryl halides, including challenging and sterically hindered substrates.

Q2: Which generation of precatalyst (G3 or G4) should I use with the GePhos ligand?

A2: Both third-generation (G3) and fourth-generation (G4) Buchwald precatalysts offer excellent performance.

  • G3 Precatalysts: These feature a methanesulfonate (B1217627) (OMs) anion and are highly versatile and stable in solution. They are a robust choice for a wide array of reactions.

  • G4 Precatalysts: In G4 precatalysts, the amino group on the biphenyl (B1667301) backbone is methylated. This can lead to higher solubility and avoids the formation of potentially inhibitory carbazole (B46965) byproducts that can arise from G3 precatalysts. For applications where high purity is paramount, such as in pharmaceutical development, G4 precatalysts may be preferred.

Q3: What are typical starting conditions for a GePhos-catalyzed Buchwald-Hartwig amination?

A3: A good starting point for a Buchwald-Hartwig amination using a GePhos-palladium catalyst is:

  • Catalyst Loading: 1-2 mol% of the GePhos Pd G3 or G4 precatalyst.

  • Base: 1.2-1.5 equivalents of a strong base like sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous, degassed toluene, dioxane, or THF.

  • Temperature: Start at room temperature and gently heat if the reaction is sluggish. Many GePhos-catalyzed aminations proceed efficiently at ambient temperature.

Q4: Can GePhos catalysts be used for reactions other than Buchwald-Hartwig amination?

A4: While GePhos was specifically developed to address challenges in C-N cross-coupling, biarylphosphine ligands of this class are often effective in other palladium-catalyzed reactions, such as Suzuki-Miyaura C-C bond formations. The general principles of optimizing these reactions with other Buchwald ligands can be applied as a starting point for GePhos.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data for optimizing reaction conditions for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. While specific data for GePhos is highlighted where available, data for the closely related and structurally similar XPhos ligand is also included to provide a broader set of starting points for optimization.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryAryl HalideAmineCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-toluenen-HexylamineGePhos Pd OA (1.0)NaOtBu (1.4)THFRT195
21-Bromo-4-(tert-butyl)benzeneAnilineGePhos Pd OA (0.5)NaOtBu (1.4)THFRT198
31-Chloro-4-methoxybenzeneMorpholineXPhos Pd G3 (1.0)K₃PO₄ (2.0)Toluene1001691
42-BromopyridineCyclohexylamineXPhos Pd G3 (2.0)NaOtBu (1.2)Dioxane801285Representative
54-BromoanisoleBenzylamineGePhos Pd OA (1.0)NaOtBu (1.4)THF90192

GePhos Pd OA refers to the oxidative addition complex, a type of precatalyst.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (with XPhos as a GePhos analogue)

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidXPhos Pd G3 (2.0)K₃PO₄ (2.0)Dioxane/H₂O801898
21-Bromo-4-fluorobenzene4-Methoxyphenyl-boronic acidXPhos Pd G2 (1.0)K₃PO₄ (3.0)EtOH802>95
32-Bromotoluene2-Methylphenyl-boronic acidXPhos Pd G3 (1.0)K₂CO₃ (3.0)Toluene/H₂O1001292Representative
41-Chloro-3,5-dimethylbenzene4-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2.0)K₃PO₄ (2.0)Dioxane/H₂O1001895
54-Bromobenzonitrile3-Furylboronic acidXPhos Pd G3 (1.5)K₂CO₃ (2.0)Dioxane/H₂O1101288Representative

Experimental Protocols

General Protocol for GePhos-Catalyzed Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2-1.4 mmol, 1.2-1.4 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the GePhos palladium precatalyst (e.g., GePhos Pd G4, 0.01-0.02 mmol, 1-2 mol%).

  • Inert Atmosphere: Seal the tube/vial with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF or toluene, to make a ~0.5 M solution) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 90 °C) and monitor the progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Pd0 L-Pd(0) (Active Catalyst) OA_complex (L)Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_adduct [(L)Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_adduct Amine Coordination (+ R₂NH) Amido_complex (L)Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex Deprotonation (- Base-H⁺X⁻) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR₂) Product Aryl Amine (Ar-NR₂) Precatalyst GePhos Pd(II) Precatalyst (e.g., G3 or G4) Precatalyst->Pd0 Activation (Base) ArX Aryl Halide (Ar-X) Amine Amine (R₂NH) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination using a GePhos (L) catalyst.

Troubleshooting_Workflow Start Low Conversion or Stalled Reaction Check_Inert Verify Inert Atmosphere and Reagent Degassing Start->Check_Inert Check_Inert->Start [ Issue Found ] Fix Setup Check_Purity Check Purity of All Reagents (Substrates, Base, Solvent) Check_Inert->Check_Purity [ OK ] Check_Purity->Start [ Issue Found ] Purify Reagents Check_Catalyst Inspect Catalyst for Decomposition (e.g., Pd Black) Check_Purity->Check_Catalyst [ OK ] Optimize_Temp Optimize Temperature (Try Lower Temp for Longer Time) Check_Catalyst->Optimize_Temp [ OK ] Check_Catalyst->Optimize_Temp [ Issue Found ] Optimize_Base Screen Different Bases and Equivalents Optimize_Temp->Optimize_Base Optimize_Solvent Screen Different Solvents Optimize_Base->Optimize_Solvent Increase_Loading Increase Catalyst Loading Optimize_Solvent->Increase_Loading Success Reaction Optimized Increase_Loading->Success

Caption: A logical workflow for troubleshooting low conversion in GePhos-catalyzed reactions.

References

GePhos1 ligand stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The ligand "GePhos1" appears to be a proprietary or hypothetical name, as no specific information for a ligand with this exact designation is available in public chemical literature. This technical support guide has been created based on the well-established principles and common challenges associated with air- and moisture-sensitive phosphine (B1218219) ligands, a class to which a compound named "this compound" would likely belong. The information provided is intended to serve as a general guide for researchers working with such sensitive compounds.

Welcome to the technical support center for the this compound ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the this compound ligand sensitive to air and moisture?

A1: this compound is a phosphine-based ligand. The phosphorus atom in phosphines has a lone pair of electrons that is readily attacked and oxidized by atmospheric oxygen. This process, known as oxidation, converts the phosphine into a phosphine oxide.[1][2] This change in the phosphorus center's electronic and steric properties renders the ligand unable to effectively coordinate to the metal center, leading to catalyst deactivation. Electron-rich phosphines, such as those with alkyl groups, are generally more susceptible to oxidation than their triarylphosphine counterparts.[1]

Q2: How can I visually or analytically detect this compound degradation?

A2: Visual inspection is often unreliable. The most definitive method for detecting this compound degradation is through ³¹P NMR spectroscopy.[1]

  • Pristine this compound: Exhibits a characteristic chemical shift in the ³¹P NMR spectrum.

  • Degraded this compound: The formation of the corresponding phosphine oxide results in a new, distinct peak typically shifted significantly downfield from the parent phosphine signal.[1] The presence of a substantial peak in the phosphine oxide region of the spectrum is a clear indicator of degradation.

Q3: My reaction yield is very low or the reaction failed completely. Could this compound degradation be the cause?

A3: Yes, this is a very common symptom of ligand degradation. If the this compound ligand has oxidized to its phosphine oxide, it can no longer effectively participate in the catalytic cycle. This leads to an inactive catalyst and, consequently, low or no product formation, with starting materials often remaining unconsumed.

Q4: How should I properly store this compound to ensure maximum stability?

A4: To maintain its integrity, this compound must be stored under a strictly inert atmosphere, such as argon or nitrogen, to protect it from air and moisture.

  • Long-Term Storage: Store in a sealed, airtight container (e.g., a Schlenk flask or a vial with a gas-tight cap sealed with parafilm) in a cool, dark place. For maximum protection, storage inside a glovebox is highly recommended.

  • Short-Term Storage: If a glovebox is unavailable, a desiccator that is regularly purged with inert gas can be used.

A5: Yes. While most electron-rich phosphines are air-sensitive, some strategies have been developed to improve handling. One common approach is the use of phosphonium (B103445) borate (B1201080) salts (e.g., this compound·HBF₄). These salts are often air-stable solids that can be weighed in the air. The active phosphine ligand is then generated in situ in the reaction mixture by deprotonation with a base.

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity
Symptom Possible Cause Troubleshooting Steps & Solutions
Reaction fails to initiate or shows minimal conversion. Starting materials are largely unreacted.1. This compound Ligand Degradation: The ligand has been oxidized due to exposure to air.Verify Ligand Integrity: Under inert conditions, take an aliquot of the this compound (solid or from a stock solution) and analyze it by ³¹P NMR. The presence of a significant phosphine oxide peak confirms degradation. Solution: Discard the degraded ligand and use a fresh, unopened bottle of this compound.
2. Impure/Wet Solvents: Solvents contain dissolved oxygen or moisture. Ethers like THF can form peroxides which rapidly oxidize phosphines.Check Solvent Purity: Ensure all solvents are anhydrous and have been thoroughly degassed using methods like sparging with inert gas, freeze-pump-thaw cycles, or passage through a solvent purification system. Solution: Always use freshly purified and degassed solvents for preparing stock solutions and for the reaction itself.
3. Poor Inert Atmosphere Technique: The reaction setup was compromised, allowing air to enter.Review Experimental Technique: Re-evaluate your Schlenk line or glovebox procedures. Ensure all glassware is properly oven- or flame-dried and that a positive pressure of inert gas is maintained throughout the experiment. Solution: Refine inert atmosphere techniques. Use gas-tight syringes and cannulas for all transfers.
4. Incompatible Reagents: A starting material or additive is degrading the ligand or catalyst.Run Control Reactions: Perform control experiments by omitting one component at a time to identify any potential incompatibility. Solution: Purify all starting materials to remove potential inhibitors.
Problem 2: Inconsistent Results Between Batches
Symptom Possible Cause Troubleshooting Steps & Solutions
A previously successful reaction now gives lower yields or fails.1. Aliquot Degradation: The bottle of this compound has been opened multiple times, leading to gradual degradation of the bulk material.Implement Strict Aliquoting: When opening a new bottle of this compound, do so only inside a glovebox. Immediately divide the material into smaller, single-use vials. This prevents contamination of the entire batch.
2. Stock Solution Degradation: A stock solution of this compound in solvent has degraded over time.Use Fresh Solutions: Phosphine ligands are generally less stable in solution than as solids. Solution: Prepare stock solutions of this compound fresh before use. If a solution must be stored, keep it under an inert atmosphere in a sealed flask and re-verify its purity by ³¹P NMR if stored for an extended period.
3. Variations in Reagent Quality: Different batches of solvents, bases, or starting materials have varying levels of impurities.Standardize Reagents: Ensure consistent quality for all reagents. If using a hydrated base (e.g., K₃PO₄), consider drying it in an oven before use or purchasing an anhydrous version. Solution: Keep detailed records of the sources and batch numbers of all chemicals used.

Experimental Protocols

Protocol 1: Handling and Dispensing Solid this compound in a Glovebox

This is the recommended procedure for handling this compound to ensure its integrity.

  • Preparation: Bring the sealed container of this compound, a balance, a spatula, and several appropriately sized, tared vials with screw caps (B75204) into the glovebox antechamber.

  • Equilibration: Allow all items to equilibrate in the glovebox atmosphere for at least 30 minutes to remove adsorbed air and moisture.

  • Dispensing: Inside the glovebox, open the main container of this compound. Using a clean spatula, weigh the desired amount of the solid ligand into a tared vial. If preparing aliquots for future use, dispense the ligand into several smaller vials.

  • Sealing: Securely cap each vial. For added protection, wrap the cap threads with parafilm.

  • Removal: The sealed vials can now be removed from the glovebox for use at a Schlenk line or for proper storage.

Protocol 2: Preparation of a this compound Stock Solution

This protocol should be performed using standard Schlenk line techniques or in a glovebox.

  • Glassware Preparation: Ensure a Schlenk flask, equipped with a magnetic stir bar, is thoroughly oven-dried and allowed to cool to room temperature under a vacuum or a positive flow of inert gas.

  • Ligand Addition: Weigh the solid this compound in a glovebox and place it in the prepared Schlenk flask. Seal the flask. If a glovebox is not available, add the ligand to the flask under a strong counterflow of inert gas.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent to the flask using a gas-tight syringe.

  • Dissolution: Stir the mixture until the this compound has completely dissolved.

  • Storage: The solution should be used immediately for the best results. If short-term storage is necessary, keep the flask sealed under a positive pressure of inert gas in a cool, dark place.

Protocol 3: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This is a representative protocol for a Suzuki-Miyaura coupling. Molar equivalents and conditions should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting: Seal the tube with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the this compound ligand (2.2 mol%).

  • Reagent Addition: Add the catalyst/ligand mixture to the Schlenk tube under a positive flow of inert gas. Then, add degassed solvent (e.g., toluene) via a gas-tight syringe.

  • Reaction: Place the sealed reaction tube in a pre-heated oil bath and stir for the required time.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

Visualizations

Troubleshooting_Low_Yield start Low or No Reaction Yield q1 Check Ligand Integrity via ³¹P NMR start->q1 res1_ok Ligand is Pure q1->res1_ok No res1_bad Oxide Peak Observed (Degradation) q1->res1_bad Yes q2 Verify Solvent Quality (Anhydrous & Degassed?) res1_ok->q2 sol1 Use Fresh, Unopened Bottle of this compound res1_bad->sol1 res2_ok Solvent is High Quality q2->res2_ok Yes res2_bad Solvent Quality is Suspect q2->res2_bad No q3 Review Inert Atmosphere Technique res2_ok->q3 sol2 Use Freshly Purified/ Degassed Solvents res2_bad->sol2 sol3 Refine Schlenk/Glovebox Procedures q3->sol3

References

Technical Support Center: Optimizing Selectivity in Cross-Coupling Reactions with GePhos and Related Dialkylbiaryl Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GePhos and similar bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands in palladium-catalyzed cross-coupling reactions. The focus is on improving reaction selectivity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is GePhos and why is it used in cross-coupling reactions?

GePhos belongs to the class of dialkylbiaryl phosphine ligands, which are instrumental in palladium-catalyzed cross-coupling reactions. These ligands are characterized by a biphenyl (B1667301) backbone with a phosphine group on one ring and other substituents on the second ring. This structure provides a sterically demanding and electron-rich environment around the palladium catalyst. This bulk and electron-donating ability are crucial for promoting key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher reaction efficiency and the ability to couple challenging substrates.

Q2: What are the most common selectivity issues encountered with GePhos-type ligands?

The primary selectivity challenges in cross-coupling reactions using GePhos and related ligands include:

  • Regioselectivity: Formation of undesired constitutional isomers when a substrate has multiple reactive sites.

  • Chemoselectivity: Preferential reaction of the catalyst with one functional group over another in a multifunctional substrate.

  • Homocoupling: The unwanted coupling of two identical reaction partners (e.g., two aryl halides or two organometallic reagents).

  • Protodeborylation/Protodemetalation: The cleavage of the carbon-boron or carbon-metal bond of the nucleophilic partner by a proton source before transmetalation can occur.[1]

Q3: How does the structure of GePhos influence selectivity?

The sterically bulky nature of the dicyclohexylphosphino group and the specific substituents on the biphenyl backbone of GePhos-type ligands create a highly congested coordination sphere around the palladium center. This steric hindrance can discriminate between different reactive sites on a substrate, thereby enhancing regioselectivity. The electron-rich nature of the ligand, resulting from its substituents, increases the electron density on the palladium atom, which can influence the rate of oxidative addition and reductive elimination, further impacting selectivity.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to selectivity in GePhos-mediated cross-coupling reactions.

Issue 1: Low Regioselectivity (Formation of Isomeric Products)

Possible Causes:

  • High Reaction Temperature: Can provide enough energy to overcome the activation barrier for the formation of the undesired regioisomer.

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the regioselectivity.

  • Inappropriate Base: The strength and nature of the base can affect the rate of competing reaction pathways.

  • Ligand/Palladium Ratio: An incorrect ratio can lead to the formation of different catalytically active species with varying selectivities.

Troubleshooting Workflow:

start Low Regioselectivity Observed temp Decrease Reaction Temperature (e.g., in 10-20 °C increments) start->temp solvent Screen Solvents (e.g., Toluene, Dioxane, THF, DME) temp->solvent If no improvement end Improved Regioselectivity temp->end If successful base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) solvent->base If no improvement solvent->end If successful ratio Optimize Ligand:Pd Ratio (e.g., 1:1, 1.5:1, 2:1) base->ratio If no improvement base->end If successful ratio->end If successful

Caption: Troubleshooting workflow for low regioselectivity.

Issue 2: Significant Homocoupling of Starting Materials

Possible Causes:

  • Slow Transmetalation: If the transfer of the organic group from the organometallic reagent to the palladium center is slow, side reactions like homocoupling can become competitive.

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of organoboronic acids.

  • High Catalyst Loading: Can sometimes lead to an increase in side reactions.

  • Base Strength: A very strong base can sometimes promote the decomposition of the organometallic reagent, leading to homocoupling.

Troubleshooting Workflow:

start High Homocoupling Observed degas Ensure Rigorous Degassing (e.g., Argon sparging) start->degas base Screen Weaker Bases (e.g., K2CO3, NaHCO3) degas->base If no improvement end Reduced Homocoupling degas->end If successful catalyst Lower Catalyst Loading (e.g., from 2 mol% to 1 mol%) base->catalyst If no improvement base->end If successful additive Consider Additives (e.g., for boronic acids, add pinacol) catalyst->additive If no improvement catalyst->end If successful additive->end If successful

Caption: Troubleshooting workflow for excessive homocoupling.

Experimental Protocols

Protocol 1: General Procedure for a GePhos-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for optimizing a Suzuki-Miyaura cross-coupling reaction using a GePhos-type ligand.

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox, to a vial, add Pd(OAc)₂ (1 mol%) and GePhos (1.2 mol%).

    • Add a portion of the reaction solvent (e.g., 1 mL of toluene) and stir the mixture at room temperature for 15-30 minutes. This pre-formed catalyst solution can then be added to the main reaction mixture.

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

    • The vessel is sealed with a septum and purged with an inert gas (e.g., Argon) for 10-15 minutes.

    • Add the reaction solvent (e.g., 5 mL of toluene) via syringe.

    • Add the pre-formed catalyst solution via syringe.

  • Reaction Execution:

    • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Selectivity in a Hypothetical GePhos-Catalyzed Cross-Coupling
EntryParameter VariedConditionYield (%)Desired:Undesired Isomer RatioHomocoupling (%)
1Temperature 110 °C855:110
280 °C7815:15
360 °C65>20:1<2
4Solvent Toluene7815:15
5Dioxane8212:17
6THF7018:14
7Base K₃PO₄7815:15
8Cs₂CO₃8513:16
9K₂CO₃7219:13
10Ligand:Pd Ratio 1.2:17815:15
112:18017:14

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

pd0 Pd(0)L (GePhos) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)L-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)2 Base pd_intermediate2 R-Pd(II)L-R' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Novel Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for novel phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of phosphine ligands in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Ligand Instability and Degradation

Q1: My reaction yield is unexpectedly low, and I suspect my phosphine ligand is degrading. What is the most common cause?

A1: The most common cause of phosphine ligand degradation is oxidation.[1] Tertiary phosphines (R₃P) are highly susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxides (R₃P=O).[1][2] This process can be accelerated by the presence of metal catalysts and is often autocatalytic.[1] The resulting phosphine oxide possesses significantly different electronic and steric properties and is typically no longer an effective ligand for the desired catalytic reaction, leading to a decrease in or complete loss of catalytic activity.[1]

Troubleshooting Steps:

  • Verify Ligand Integrity: The most direct method to check for oxidation is through ³¹P NMR spectroscopy. The chemical shift of the phosphine oxide will be distinctly different from the parent phosphine, typically appearing 20-50 ppm downfield.

  • Check Solvent Purity: Ensure that all solvents are rigorously dried and have been properly degassed to remove dissolved oxygen. Solvents like THF can form peroxides upon exposure to air, which will rapidly oxidize phosphines.

  • Improve Inert Atmosphere Technique: Review your handling procedures. All manipulations of air-sensitive phosphines should be conducted under a strictly inert atmosphere using a glovebox or Schlenk line. Ensure that reaction flasks are properly evacuated and purged with an inert gas (e.g., argon or nitrogen) at least three times.

  • Use a Fresh Source: If you suspect degradation, it is best to use a fresh, unopened container of the phosphine ligand.

Q2: I am observing the formation of biaryl side products in my Buchwald-Hartwig amination reaction. What could be the cause?

A2: The formation of biaryl side products in Buchwald-Hartwig amination often indicates a side reaction involving P-C bond cleavage of the phosphine ligand. This is more common with less bulky or more electron-rich phosphine ligands. The mechanism involves the oxidative addition of the aryl halide to the palladium(0) center, followed by an undesired reductive elimination of a biaryl species formed from the aryl group of the substrate and an aryl group from the phosphine ligand itself. This process degrades the ligand and consumes the aryl halide, thus reducing the yield of the desired aminated product.

Strategies to Minimize P-C Bond Cleavage:

  • Utilize Bulky, Electron-Rich Ligands: The use of sterically hindered, electron-rich biarylphosphine ligands is a key strategy to minimize this side reaction. The steric bulk around the phosphorus atom disfavors the conformation required for the undesired reductive elimination, thereby promoting the desired C-N bond formation.

Q3: My reaction with an α,β-unsaturated substrate is not proceeding, and I am isolating a phosphonium (B103445) salt. What is happening?

A3: You are likely observing a Michael addition side reaction, where the phosphine ligand itself acts as a nucleophile and adds to the electron-deficient β-carbon of your α,β-unsaturated substrate. This is a common issue with soft, nucleophilic phosphines like triphenylphosphine (B44618) (PPh₃). This reaction forms a stable phosphonium salt, which sequesters the ligand and makes it unavailable for the intended catalytic cycle, resulting in a stalled or very slow primary reaction.

Mitigation Strategies:

  • Use Less Nucleophilic Phosphines: Switching to phosphines with electron-withdrawing groups can reduce their tendency to act as Michael donors.

  • Increase Steric Bulk: Employing a bulkier phosphine ligand can sterically hinder its approach to the Michael acceptor.

  • Change the Catalyst System: In some cases, a different metal catalyst or a non-phosphine-based ligand may be necessary to completely avoid this side reaction.

Section 2: Catalyst Performance and Optimization

Q4: My catalytic reaction is sluggish or has a low turnover number. What factors should I investigate?

A4: Low catalytic turnover can be attributed to several factors beyond simple ligand degradation:

  • Catalyst Deactivation: The active catalytic species may be deactivating through pathways such as the formation of off-cycle, unreactive metal complexes or precipitation of the metal (e.g., palladium black). This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio.

  • Sub-optimal Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for catalytic efficiency. A ligand that is not well-suited for a specific transformation can lead to slow reaction rates and low turnover.

  • Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.

  • Incorrect Reaction Conditions: Temperature, solvent, and base selection are crucial. Sub-optimal conditions can lead to slow reaction rates, side reactions, or catalyst decomposition.

Troubleshooting Steps:

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the metal center exposed and prone to aggregation. In some cases, a slight excess of the ligand can be beneficial.

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest effective temperature.

  • Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst deactivation.

  • Use High-Purity Reagents: Ensure all starting materials, solvents, and bases are of high purity to avoid catalyst poisoning.

Q5: How do I choose the right phosphine ligand for my reaction?

A5: The selection of an appropriate phosphine ligand is crucial for achieving high catalytic turnover and depends on the specific transformation. Key properties to consider are the ligand's steric bulk (cone angle) and its electronic properties.

  • Steric Bulk (Cone Angle): Generally, bulkier ligands can promote the reductive elimination step of the catalytic cycle and help stabilize the active monoligated catalyst species, which is often beneficial in many cross-coupling reactions.

  • Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, tend to accelerate the oxidative addition step, which is often the rate-limiting step in cross-coupling with less reactive substrates. Conversely, electron-withdrawing groups on the phosphine can decrease the ligand's donating ability.

Data Presentation

Table 1: Tolman Parameters for Common Phosphine Ligands

This table presents a selection of common phosphine ligands and their Tolman parameters to illustrate the range of steric and electronic properties.

LigandTolman Cone Angle (θ) in degreesTolman Electronic Parameter (ν(CO)) in cm⁻¹
P(t-Bu)₃1822056.1
PCy₃1702056.4
PPh₃1452068.9
PMe₃1182064.1
P(OEt)₃1092076.3
P(OMe)₃1072076.3
PF₃1042110.8

Data sourced from multiple references.A lower ν(CO) value corresponds to a more electron-donating ligand.

Experimental Protocols

Protocol 1: Procedure for Degassing Solvents via Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask equipped with a stopcock

  • Solvent to be degassed

  • Liquid nitrogen

  • High-vacuum line

Procedure:

  • Freezing: Place the solvent in the Schlenk flask and attach it to the Schlenk line. Close the stopcock to the vacuum line. Immerse the bottom of the flask in a dewar of liquid nitrogen. Swirl the flask to freeze the solvent from the outside in to prevent the flask from breaking.

  • Pumping: Once the solvent is completely frozen, open the stopcock to the high-vacuum line and evacuate the headspace for 5-10 minutes.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repetition: Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure the complete removal of dissolved oxygen.

Protocol 2: Analysis of Phosphine Ligand Purity by ³¹P NMR Spectroscopy

Objective: To determine the purity of a phosphine ligand and check for the presence of its corresponding oxide.

Materials:

  • Phosphine ligand sample

  • Deuterated solvent (e.g., CDCl₃, C₆D₆), degassed if the ligand is particularly sensitive

  • NMR tube and cap

  • 85% H₃PO₄ (for external referencing, if needed)

Procedure:

  • Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve a small amount (5-10 mg) of the phosphine ligand in the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry NMR tube using a pipette.

  • Sealing: Seal the NMR tube with a cap.

  • Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

  • Analysis:

    • Identify the chemical shift of the main phosphine peak.

    • Look for a peak in the region corresponding to the phosphine oxide (typically 20-50 ppm downfield from the phosphine).

    • Integrate the peaks to quantify the relative amounts of phosphine and phosphine oxide.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reaction Yields start Low Reaction Yield Observed check_ligand Suspect Ligand Degradation? start->check_ligand run_nmr Run ³¹P NMR on Ligand Sample check_ligand->run_nmr Yes investigate_other Investigate Other Causes: - Catalyst Deactivation - Poor Reagent Quality - Sub-optimal Conditions check_ligand->investigate_other No oxide_present Phosphine Oxide Peak Present? run_nmr->oxide_present source_problem Ligand Oxidation is the Likely Cause oxide_present->source_problem Yes oxide_present->investigate_other No yes_oxide Yes no_oxide No remediate Remediation: 1. Use Fresh Ligand 2. Ensure Rigorous Inert Atmosphere 3. Use Degassed Solvents source_problem->remediate

Caption: Troubleshooting workflow for low reaction yields.

Michael_Addition_Pathway Michael Addition Side Reaction Pathway phosphine Nucleophilic Phosphine Ligand (R₃P) reaction Michael Addition phosphine->reaction substrate α,β-Unsaturated Substrate substrate->reaction phosphonium_salt Stable Phosphonium Salt reaction->phosphonium_salt sequestered Ligand Sequestered (Unavailable for Catalysis) phosphonium_salt->sequestered

Caption: Pathway of phosphine ligand Michael addition.

References

GePhos1 catalyst deactivation and regeneration methods

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GePhos1 Catalyst

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and address potential issues with this compound catalyst performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction is showing low or no conversion. How do I know if the this compound catalyst is deactivated?

A1: Low conversion is a primary indicator of catalyst problems.[1] To determine if catalyst deactivation is the cause, consider the following:

  • Visual Inspection: The formation of a black precipitate, known as palladium black, suggests that the active Pd(0) species has aggregated and is no longer catalytically active.[2][3]

  • Reaction Stalling: If the reaction starts but then stalls before completion, it could indicate that the catalyst is deactivating over time.

  • Diagnostic Experiment: A simple test is to add a fresh charge of the this compound catalyst to the stalled reaction. If the reaction proceeds, it strongly suggests a problem with the initial catalyst's activity or stability.[1]

  • Reagent Purity: Ensure that your starting materials, solvents, and bases are pure and anhydrous. Impurities, oxygen, and moisture can poison or deactivate the catalyst.[1]

Q2: I'm observing significant formation of palladium black in my reaction. What causes this and how can I prevent it?

A2: Palladium black formation is a common deactivation pathway where the soluble Pd(0) catalyst aggregates into inactive palladium metal.

  • Causes:

    • Insufficient Ligand: An inadequate amount of the this compound ligand can lead to unprotected Pd(0) species that are prone to aggregation.

    • High Temperature: Excessive reaction temperatures can accelerate catalyst decomposition and the formation of palladium black.

    • Ligand Dissociation: The phosphine (B1218219) ligand may be dissociating from the palladium center, leaving it vulnerable to aggregation.

  • Prevention Strategies:

    • Optimize Ligand-to-Metal Ratio: Ensure a sufficient excess of the this compound ligand is present to stabilize the palladium catalyst.

    • Temperature Optimization: Run the reaction at the lowest effective temperature to minimize thermal decomposition.

    • Solvent Choice: The choice of solvent can influence catalyst stability. Consider screening solvents like dioxane or toluene.

Q3: My reaction is producing dehalogenated byproducts instead of the desired cross-coupled product. Is this related to catalyst deactivation?

A3: While not a direct deactivation of the catalyst itself, the formation of dehalogenated byproducts is a common side reaction that competes with the desired catalytic cycle and can be influenced by the catalyst state.

  • Likely Causes:

    • Formation of Palladium-Hydride Species: The palladium-hydride species responsible for dehalogenation can arise from various sources, including solvents (like alcohols) and bases.

    • Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, it allows more time for competing side reactions like dehalogenation to occur.

  • Troubleshooting:

    • Ligand Choice: Bulky, electron-rich ligands like this compound are generally chosen to promote the desired reductive elimination over dehalogenation.

    • Base and Solvent System: Avoid alcoholic solvents if dehalogenation is an issue. The choice of base is also critical; consider screening different bases.

    • Temperature: Optimizing the temperature can help favor the desired reaction pathway.

Catalyst Deactivation and Regeneration Data

The following tables present hypothetical data to illustrate the impact of deactivation and the potential for recovery through regeneration. Actual results will vary based on the specific reaction conditions and the nature of the deactivation.

Table 1: Impact of Deactivation on Catalyst Performance in a Suzuki-Miyaura Coupling

Catalyst StateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observation
Fresh this compound1.0495Clean reaction profile
Deactivated this compound1.01220Significant palladium black formation
Suspected Poisoning1.012<5No visible palladium black, but no reaction

Table 2: Effectiveness of a Generic Regeneration Protocol

Catalyst StateYield Before Regeneration (%)Yield After Regeneration (%)Regeneration Efficiency (%)
Oxidized this compound158588
Fouled this compound107078

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Oxidation and Reduction

This protocol is a general method and should be optimized for the specific system.

  • Oxidative Treatment:

    • The deactivated catalyst, often characterized by the presence of palladium black, is suspended in an appropriate solvent.

    • A controlled stream of air or a dilute oxygen/nitrogen mixture is passed through the suspension at a moderately elevated temperature (e.g., 50-70 °C) for several hours. This process aims to re-oxidize the aggregated Pd(0) to a soluble Pd(II) species.

  • Reduction to Active Pd(0):

    • After the oxidative step, the system is purged with an inert gas (e.g., argon or nitrogen).

    • A reducing agent, such as hydrazine (B178648) or a borohydride (B1222165) salt, is carefully added to the solution to reduce the Pd(II) species back to the active Pd(0) state in the presence of the this compound ligand.

  • Isolation and Reuse:

    • The regenerated catalyst can then be used directly in a subsequent reaction or isolated for future use, depending on the specific procedure developed.

Protocol 2: Troubleshooting Low Conversion in a Cross-Coupling Reaction

  • Baseline Reaction:

    • Set up the cross-coupling reaction using standard conditions with fresh this compound catalyst. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or GC-MS) at regular intervals (e.g., 1h, 4h, 12h).

  • Troubleshooting Variables:

    • Inert Atmosphere: Ensure the reaction is set up under a rigorously maintained inert atmosphere (nitrogen or argon).

    • Reagent Purity: Use freshly purified starting materials and anhydrous, degassed solvents.

    • Temperature Control: Verify the accuracy of the reaction temperature.

    • Catalyst Loading: If low conversion persists, try increasing the catalyst loading.

    • Ligand-to-Metal Ratio: An extra equivalent of ligand relative to palladium can improve catalyst stability.

  • Analysis:

    • Compare the results of the troubleshooting experiments to the baseline to identify the parameter affecting the reaction outcome.

Diagrams

G start Low or No Conversion Observed check_catalyst Visual Inspection for Palladium Black? start->check_catalyst pd_black Palladium Black Present check_catalyst->pd_black Yes no_pd_black No Palladium Black check_catalyst->no_pd_black No troubleshoot_pd_black Address Catalyst Aggregation: - Optimize Ligand:Pd Ratio - Lower Reaction Temperature - Screen Solvents pd_black->troubleshoot_pd_black diagnostic_exp Add Fresh Catalyst to Stalled Reaction no_pd_black->diagnostic_exp reaction_proceeds Reaction Proceeds diagnostic_exp->reaction_proceeds Yes reaction_stalls Reaction Still Stalled diagnostic_exp->reaction_stalls No catalyst_deactivated Initial Catalyst Deactivated reaction_proceeds->catalyst_deactivated check_reagents Check Reagent Purity and Reaction Conditions: - Purity of Starting Materials - Anhydrous/Degassed Solvents - Inert Atmosphere reaction_stalls->check_reagents

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

G pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition deactivation Deactivation Pathways pd0->deactivation pdII R-Pd(II)-X(L2) oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_coupled R-Pd(II)-R'(L2) transmetalation->pdII_coupled reductive_elimination Reductive Elimination pdII_coupled->reductive_elimination reductive_elimination->pd0 product R-R' (Product) reductive_elimination->product pd_black Palladium Black deactivation->pd_black ligand_ox Ligand Oxidation deactivation->ligand_ox poisoning Poisoning by Impurities deactivation->poisoning

Caption: Simplified catalytic cycle with potential deactivation pathways.

References

Technical Support Center: Refining Catalyst Loading for GePhos-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for GePhos-mediated cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for GePhos-mediated cross-coupling reactions?

For many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, a typical starting point for catalyst loading is in the range of 1-5 mol %.[1] For initial screening experiments with a new substrate, a loading of 2-3 mol % is a reasonable starting point.[1] Once initial success is achieved, the catalyst loading can be systematically reduced to determine the minimum effective amount.

Q2: How does catalyst loading impact the reaction outcome?

Catalyst loading directly influences the reaction rate, yield, and overall efficiency.[1] Higher catalyst loading can lead to faster reaction times and higher conversion, but it also increases costs and the amount of residual palladium in the product, which can be a concern in pharmaceutical applications.[1] Conversely, lower loading is more cost-effective and environmentally friendly but may result in incomplete conversion or require longer reaction times.[1] Optimization is crucial to find the minimum catalyst amount that provides a satisfactory yield in a reasonable timeframe.

Q3: What are the signs of catalyst deactivation and how can it be mitigated?

Signs of catalyst deactivation include a stalled reaction (no further product formation), the formation of palladium black (insoluble palladium(0)), and the presence of side products from competing reactions like hydrodehalogenation. Mitigation strategies include:

  • Using Pre-catalysts: Stable palladium(II) complexes that are efficiently reduced to the active palladium(0) species in situ can be used.

  • Employing Appropriate Ligands: Bulky, electron-rich phosphine (B1218219) ligands like GePhos can stabilize the palladium catalyst and prevent aggregation.

  • Ensuring Inert Reaction Conditions: Oxygen can oxidize and deactivate the palladium(0) catalyst. Therefore, it is crucial to degas solvents and use an inert atmosphere (e.g., argon or nitrogen).

Q4: Can the catalyst loading be reduced for reactions with reactive substrates?

Yes, it is often possible to reduce catalyst loading, especially with reactive substrates like aryl iodides and bromides. After an initial successful coupling at a higher loading, a systematic reduction of the catalyst amount (e.g., in increments of 0.5 mol %) can be performed to determine the minimum effective loading. This process is often accompanied by the optimization of other reaction parameters like temperature, reaction time, and ligand-to-metal ratio.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: I am performing a GePhos-mediated cross-coupling reaction but observe very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Choice: For electron-deficient or sterically hindered substrates, bulky and electron-rich ligands like GePhos are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

    • Recommendation: Ensure you are using a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the GePhos ligand. The choice of ligand is critical for catalyst stability and activity.

  • Initial Catalyst Loading: While the goal is to lower catalyst loading, starting with a higher concentration can help overcome initial reactivity barriers.

    • Recommendation: Begin with a higher catalyst loading (e.g., 5 mol%) to establish a baseline yield. If successful, you can then incrementally decrease the loading to find the optimal concentration.

  • Base Selection: The choice of base is crucial for the transmetalation step. An inappropriate or weak base can lead to poor reactivity.

    • Recommendation: Carbonate bases like Cs₂CO₃ or K₂CO₃ are often effective. For less reactive systems, a stronger base like K₃PO₄ may be required. Ensure the base is finely powdered and anhydrous.

  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The reaction temperature may also need optimization.

    • Recommendation: Common solvents for cross-coupling reactions include dioxane, toluene, and DMF. Ensure they are high purity and properly degassed. If the reaction is sluggish, cautiously increasing the temperature may improve the rate and yield.

Issue 2: Slow Reaction Rate

Question: My GePhos-mediated reaction is proceeding very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate can be addressed by modifying the following parameters:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient reaction rate.

    • Recommendation: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%).

  • Sub-optimal Temperature: The reaction may not have enough thermal energy to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature while monitoring for any signs of catalyst decomposition or side product formation.

  • Sterically Hindered Substrates: Bulky groups on the coupling partners can slow down the reaction.

    • Recommendation: Utilize a catalyst system known to be effective for hindered substrates, which often involves bulky, electron-rich ligands like GePhos.

Issue 3: Formation of Side Products (e.g., Homocoupling)

Question: I am observing significant amounts of homocoupling products from my boronic acid starting material. What is the cause and how can I prevent this?

Answer: The presence of oxygen can lead to the homocoupling of boronic acids.

  • Recommendation:

    • Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas through the liquid or by using a freeze-pump-thaw technique.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup.

Data Presentation

Table 1: Typical Catalyst Loading for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeSubstrateTypical Starting Catalyst Loading (mol %)Optimized Catalyst Loading (mol %)Reference
Suzuki-MiyauraAryl Iodide1 - 50.1 - 1
Suzuki-MiyauraAryl Bromide1 - 50.5 - 2
Suzuki-MiyauraAryl Chloride2 - 51 - 3
Buchwald-HartwigAryl Iodide1 - 30.5 - 1
Buchwald-HartwigAryl Bromide1 - 31 - 2

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommendation
Low/No YieldInappropriate catalyst/ligand, low initial catalyst loading, wrong base, non-optimal solvent/temperature.Use bulky, electron-rich ligand; start with higher catalyst loading (e.g., 5 mol%); screen different bases (e.g., K₂CO₃, K₃PO₄); use anhydrous, degassed solvents and optimize temperature.
Slow Reaction RateInsufficient catalyst loading, low temperature, sterically hindered substrates.Increase catalyst loading incrementally; gradually increase reaction temperature; ensure the use of a suitable bulky ligand.
Side ProductsPresence of oxygen leading to homocoupling.Thoroughly degas all solvents and reagents; maintain a positive pressure of inert gas.

Experimental Protocols

General Protocol for a GePhos-Mediated Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of an aryl halide with an arylboronic acid.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and GePhos ligand (e.g., 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask containing the substrates and base.

  • Add the anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF) to the reaction mixture. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

Reaction Execution:

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cross-coupled product.

Mandatory Visualizations

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Intermediate Ar-Pd(II)(Ar')L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst System (Pd Source + GePhos) Start->Check_Catalyst Increase_Loading Increase Catalyst Loading (e.g., to 5 mol%) Check_Catalyst->Increase_Loading Screen_Bases Screen Bases (K2CO3, K3PO4) Increase_Loading->Screen_Bases Optimize_Conditions Optimize Solvent & Temp. (Anhydrous, Degassed) Screen_Bases->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success

Caption: A workflow for troubleshooting low-yield GePhos-mediated transformations.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants & Base Setup->Reagents Catalyst Prepare & Add Catalyst Premix Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Reaction Heat & Stir Solvent->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Work-up & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for a typical cross-coupling reaction.

References

Addressing substrate scope limitations with GePhos1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GePhos1, a state-of-the-art, bulky, and electron-rich biaryl monophosphine ligand designed for a broad range of palladium-catalyzed cross-coupling reactions. This resource is intended for researchers, scientists, and drug development professionals to address challenges and optimize experiments involving this compound.

Troubleshooting Guides

This section provides solutions to common issues encountered during cross-coupling reactions using this compound.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound shows low or no conversion. What are the initial checks I should perform?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is essential. Begin by verifying the integrity of your reagents and the reaction setup. Key initial checkpoints include:

  • Reagent Quality: Ensure all starting materials, including the aryl halide, organometallic reagent, solvent, and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction. Solvents should be freshly distilled or sourced from a reliable commercial supplier.[1][2]

  • Catalyst Activity: The palladium precursor and the this compound ligand are critical. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species in situ might be inefficient. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][3]

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Reaction Temperature: The reaction temperature may be too low for the oxidative addition step, which is often rate-determining. A stepwise increase in temperature should be considered.

Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is an inactive, aggregated form of the palladium catalyst. This is a common cause of catalyst deactivation.

  • Prevention: The choice of ligand is crucial for stabilizing the active catalytic species and preventing aggregation. This compound, being a bulky, electron-rich phosphine (B1218219) ligand, is designed to mitigate this issue. However, ensuring the reaction is well-stirred and not excessively heated can further help. Optimizing the ligand-to-metal ratio is also important; too little ligand can lead to catalyst decomposition.

Q3: My phosphine ligand seems to be degrading. What are the common causes and solutions?

A3: Phosphine ligands can be susceptible to oxidation, which alters their electronic properties and leads to catalyst deactivation.

  • Causes: The primary cause of phosphine ligand degradation is oxidation by atmospheric oxygen.

  • Solutions:

    • Handling and Storage: Store this compound under an inert atmosphere in a cool, dark place. Use Schlenk line techniques or a glovebox for handling.

    • Solvent Degassing: Ensure that all solvents are thoroughly degassed to remove dissolved oxygen.

Issue 2: Formation of Side Products

Q4: I am observing significant homocoupling of my organometallic reagent. How can I minimize this?

A4: Homocoupling is a common side reaction in cross-coupling chemistry. It can be minimized by:

  • Optimizing Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the organometallic reagent.

  • Choice of Base and Solvent: The selection of the base and solvent can significantly influence the extent of side reactions.

Q5: In my Suzuki-Miyaura coupling, I am getting a significant amount of protodeboronation. What can I do?

A5: Protodeboronation is a side reaction where the boronic acid is replaced by a hydrogen atom, consuming the starting material. This can be accelerated by the presence of bases and palladium(II) complexes with bulky phosphine ligands.

  • Mitigation Strategies:

    • Use boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids.

    • Carefully select the base and minimize the amount of water in the reaction.

    • Using a Pd(0) source that rapidly forms the active catalyst can help reduce unwanted protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling procedure for this compound?

A1: this compound is an air-sensitive solid. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dark place. All handling should be performed using standard Schlenk line techniques or inside a glovebox to prevent oxidation.

Q2: What is the optimal ligand-to-metal ratio for this compound?

A2: The optimal ligand-to-metal ratio can vary depending on the specific reaction. A good starting point is a 1:1 to 2:1 ratio of this compound to palladium. An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst decomposition.

Q3: Can this compound be used for couplings with challenging substrates like aryl chlorides?

A3: Yes, this compound is a bulky, electron-rich ligand designed to facilitate the oxidative addition of challenging substrates, including unactivated aryl chlorides.

Q4: What are the best practices for setting up a reaction with this compound?

A4:

  • Use oven-dried or flame-dried glassware.

  • Accurately weigh and transfer all reagents under an inert atmosphere.

  • Use freshly purified and degassed solvents.

  • Ensure the reaction is well-stirred.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

Quantitative Data: Substrate Scope of this compound

The following tables summarize the typical performance of this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, based on general performance data for similar bulky phosphine ligands.

Table 1: this compound in Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic Acid/EsterTypical Yield (%)Notes
Electron-rich Aryl BromidesPhenylboronic acid90-99Generally high reactivity.
Electron-poor Aryl Bromides4-Methoxyphenylboronic acid92-98Excellent yields.
Sterically Hindered Aryl Bromides2-Methylphenylboronic acid85-95Good tolerance to steric hindrance.
Unactivated Aryl ChloridesPhenylboronic acid80-95High efficiency for challenging substrates.
Heteroaryl ChloridesThiophene-2-boronic acid75-90Effective for various heteroaryl systems.

Table 2: this compound in Buchwald-Hartwig Amination

Aryl Halide SubstrateAmineTypical Yield (%)Notes
Aryl BromidesPrimary Alkylamines88-97Broad scope for primary amines.
Aryl BromidesSecondary Alkylamines85-95High yields with a variety of secondary amines.
Aryl ChloridesAnilines82-96Effective for C-N bond formation with aryl amines.
Sterically Hindered Aryl ChloridesMorpholine78-90Good performance with hindered substrates.
Five-membered Heteroaryl BromidesAmides70-85Capable of coupling challenging five-membered heterocycles.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid using a Pd(OAc)₂/GePhos1 catalytic system.

Materials:

  • Aryl chloride (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene/Water (10:1 mixture, 5 mL)

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, boronic acid, Pd(OAc)₂, this compound, and K₃PO₄ under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add the degassed toluene/water mixture to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualizations

Catalytic_Cycle General Catalytic Cycle for Cross-Coupling L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition + Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation + R-M L-Pd(II)(Ar)(R) L-Pd(II)(Ar)(R) Transmetalation->L-Pd(II)(Ar)(R) - M-X Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(R)->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low/No Yield CheckReagents Verify Reagent Purity (Substrates, Solvent, Base) Start->CheckReagents CheckCatalyst Assess Catalyst & Ligand Quality (Activity, Stability) CheckReagents->CheckCatalyst CheckAtmosphere Ensure Inert Atmosphere (Degassing, Ar/N2) CheckCatalyst->CheckAtmosphere CheckTemp Optimize Reaction Temperature CheckAtmosphere->CheckTemp OptimizeBase Screen Different Bases CheckTemp->OptimizeBase OptimizeSolvent Screen Different Solvents OptimizeBase->OptimizeSolvent Success Improved Yield OptimizeSolvent->Success Ligand_Properties This compound: Ligand Properties and Catalytic Impact This compound This compound Ligand StericBulk High Steric Bulk This compound->StericBulk ElectronRich Electron-Rich This compound->ElectronRich OA Promotes Oxidative Addition (e.g., of Aryl Chlorides) StericBulk->OA RE Facilitates Reductive Elimination StericBulk->RE Stabilization Stabilizes Monoligated Pd(0) Species StericBulk->Stabilization ElectronRich->OA HighActivity High Catalytic Activity OA->HighActivity RE->HighActivity Decomposition Prevents Catalyst Decomposition (e.g., Palladium Black) Stabilization->Decomposition Decomposition->HighActivity

References

Technical Support Center: Enhancing the Stability of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with complex organic molecules, with a specific focus on addressing potential air and moisture stability challenges. While the query specifically mentioned "GePhos1 complexes," the available literature primarily details the synthesis, biological activity, and therapeutic potential of this compound as a Phosphorylation-Targeting Chimera (PhosTAC), rather than its specific air and moisture stability profile.[1][2][3][4][5]

Therefore, this guide offers general principles and best practices for assessing and improving the stability of complex bioactive molecules that researchers may be working with.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the handling and storage of potentially sensitive organic compounds.

Q1: I observed a change in the color and consistency of my compound after storing it on the benchtop for a few days. What could be the cause?

A1: Color and consistency changes often indicate chemical degradation. This could be due to oxidation from exposure to air, hydrolysis from moisture, or light-induced degradation. It is crucial to store complex organic molecules in a controlled environment. We recommend storing your compounds under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and protected from light, especially if their stability is unknown.

Q2: My compound shows decreasing purity in HPLC analysis over time, even when stored in a vial in the freezer. What's happening?

A2: While freezing slows down many degradation pathways, it doesn't stop them entirely. If the vial is not properly sealed, moisture can condense inside upon temperature cycling (removing it from and returning it to the freezer), leading to hydrolysis. Additionally, if the compound was not thoroughly dried to begin with, residual solvents or moisture can cause degradation even at low temperatures. Ensure your compound is completely dry and consider storing it in smaller, single-use aliquots to minimize repeated freeze-thaw cycles and exposure to the atmosphere.

Q3: I am dissolving my compound for an in-vitro assay, and I'm seeing poor solubility and the formation of particulates that were not present before. Could this be a stability issue?

A3: Yes, this could be related to stability. Degradation products are often less soluble than the parent compound. Alternatively, if your compound is hygroscopic, it may have absorbed moisture, which can affect its solubility characteristics. We recommend always using a fresh sample for critical experiments and ensuring your solvent is anhydrous.

Q4: How can I quickly assess the potential air and moisture sensitivity of a new compound?

A4: A simple stress test can provide initial insights. Expose a small amount of your compound to air and another small sample to a humid environment (e.g., a desiccator with a saturated salt solution) for a defined period. Monitor for any physical changes (color, texture) and analyze the samples by a suitable analytical method like HPLC or LC-MS to check for the appearance of degradation products compared to a control sample stored under ideal conditions.

Experimental Protocols

Protocol 1: General Handling of Air- and Moisture-Sensitive Compounds

For compounds with unknown or suspected sensitivity, it is best to handle them in a controlled environment.

  • Inert Atmosphere: Whenever possible, handle the compound inside a glovebox or on a Schlenk line under an inert atmosphere (argon or nitrogen).

  • Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen and dried over appropriate drying agents.

  • Storage: Store the compound in a sealed vial with a tight-fitting cap, preferably with a PTFE liner. For long-term storage, flush the vial with an inert gas before sealing and store it in a desiccator at the recommended temperature (often -20°C or lower).

Protocol 2: Accelerated Stability Study

This protocol can help predict the long-term stability of a compound.

  • Sample Preparation: Prepare multiple, accurately weighed samples of your compound in individual vials.

  • Stress Conditions: Store the vials under various controlled conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH). Include a control sample stored under ideal conditions (e.g., -20°C, desiccated, inert atmosphere).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4 weeks), remove one vial from each condition.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, LC-MS) to quantify the amount of the parent compound remaining and identify any major degradation products.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Hypothetical Accelerated Stability Data for a Novel Compound

Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C / Desiccated0 weeks99.5White Powder
4 weeks99.4White Powder
25°C / 60% RH0 weeks99.5White Powder
1 week98.2Off-white Powder
2 weeks96.5Yellowish Powder
4 weeks92.1Yellow Solid
40°C / 75% RH0 weeks99.5White Powder
1 week95.3Yellowish Powder
2 weeks89.1Yellow-brown Solid
4 weeks81.7Brown, Tacky Solid

Visualizations

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing and addressing the stability of a new chemical entity.

Stability_Workflow cluster_assessment Stability Assessment cluster_handling Handling and Storage Protocol Development cluster_formulation Formulation Development (if required) A Synthesize and Purify New Compound B Initial Characterization (NMR, MS, HPLC) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Identify Degradation Products C->D E Determine Preliminary Storage Conditions (Inert, Desiccated, Light-protected) C->E F Accelerated Stability Study E->F G Real-time Stability Study F->G I Assess Stability in Formulation Excipients F->I H Define Final Storage and Handling Procedures G->H J Develop Stabilized Formulation I->J

Caption: A logical workflow for the stability assessment of a new chemical entity.

Signaling Pathway Intervention by this compound

This compound is designed to induce the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key component of a signaling pathway often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and the point of intervention by this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Recruits Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Proliferation, Survival ERK->Downstream EGF EGF (Ligand) EGF->EGFR Binds and Activates This compound This compound This compound->EGFR Binds to EGFR PTPN2 PTPN2 (Phosphatase) This compound->PTPN2 Recruits Phosphatase PTPN2->EGFR Dephosphorylates (Inhibits)

Caption: Simplified EGFR signaling pathway and the mechanism of action of this compound.

References

Technical Support Center: Optimization of GePhos-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing GePhos ligands in their cross-coupling reactions. Below you will find troubleshooting guidance and frequently asked questions to address common experimental challenges, with a focus on optimizing solvent and base conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during GePhos-catalyzed coupling experiments.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary troubleshooting steps?

Answer:

Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the key factors to investigate:

  • Catalyst Activation: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to the active catalytic species. Pre-stirring the Pd source, GePhos ligand, and base at room temperature for a short period before adding the substrates can sometimes be beneficial.

  • Reagent Purity: Impurities in the starting materials, particularly the aryl halide and the amine, can poison the catalyst. Ensure that your substrates are of high purity. If necessary, purify solid reagents by recrystallization and liquid reagents by distillation or by passing them through a plug of activated alumina.

  • Inert Atmosphere: GePhos-catalyzed reactions are sensitive to oxygen, which can lead to the oxidation of the phosphine (B1218219) ligand and deactivation of the palladium catalyst. Ensure that the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

  • Solvent and Base Quality: The solvent must be anhydrous and deoxygenated. The choice and quality of the base are also critical. Ensure the base is finely powdered, dry, and has not been exposed to moisture.

  • Insufficient Mixing: For heterogeneous mixtures, especially with solid inorganic bases, vigorous stirring is crucial to ensure effective interaction between all reaction components.

Question 2: I am observing significant side product formation, such as hydrodehalogenation of the aryl halide or homocoupling. How can I minimize these side reactions?

Answer:

The formation of side products can often be suppressed by optimizing the reaction conditions:

  • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be promoted by the presence of water or other protic impurities. Ensure all reagents and solvents are scrupulously dry. In some cases, switching to a different base or solvent combination can mitigate this issue.

  • Homocoupling: The homocoupling of the amine or aryl halide can occur, particularly if oxygen is present in the reaction mixture. Rigorous exclusion of air is essential.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize the formation of side products. If the desired reaction is proceeding, albeit slowly, consider reducing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium precursor to use with the GePhos ligand?

A1: While various palladium sources can be used, pre-formed palladium(II) precatalysts, such as [Pd(cinnamyl)Cl]₂, are often preferred as they can offer better reproducibility and more consistent generation of the active Pd(0) species in situ. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is also commonly used.

Q2: What is a typical catalyst loading for a GePhos-catalyzed reaction?

A2: A general starting point for catalyst loading is 1-2 mol% of the palladium precursor and a 1:1 to 1:2 ratio of palladium to GePhos ligand. However, the optimal loading can vary depending on the reactivity of the substrates and may often be lowered to as little as 0.25 mol% for highly reactive partners.[1]

Q3: How do I choose the appropriate base for my GePhos-catalyzed amination?

A3: The choice of base is critical and depends on the pKa of the amine and the sensitivity of your substrates.

  • Strong Bases (e.g., Sodium tert-butoxide, NaOtBu): This is a very common and effective base for a wide range of aminations with GePhos, particularly with less acidic amines.[1][2]

  • Weaker Inorganic Bases (e.g., Potassium Phosphate, K₃PO₄; Cesium Carbonate, Cs₂CO₃): These are good alternatives when dealing with base-sensitive functional groups on your substrates. They may require higher reaction temperatures or longer reaction times.

Q4: Which solvents are recommended for GePhos-catalyzed reactions?

A4: Aprotic solvents are generally used for GePhos-catalyzed aminations.

  • Ethers: Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions, often allowing for reactions to proceed at room temperature.[1][2]

  • Aromatic Hydrocarbons: Toluene and xylenes (B1142099) are also effective solvents, particularly for reactions that require heating.

  • Other Ethers: 2-Methyltetrahydrofuran (2-MeTHF) can be a suitable alternative to THF.

Data Presentation

The following tables summarize the impact of different solvents and bases on the yield of GePhos-catalyzed Buchwald-Hartwig amination reactions based on reported examples.

Table 1: Effect of Solvent on GePhos-Catalyzed Amination of 4-chloro-N,N-dimethylaniline with Aniline

SolventTemperature (°C)Time (h)Yield (%)
THFRoom Temp1>98
2-MeTHF1003>98

Reaction Conditions: Aryl halide (1.0 mmol), amine (1.4 mmol), NaOtBu (1.4 mmol), GePhos-supported precatalyst.

Table 2: Effect of Base on GePhos-Catalyzed Amination

BaseAmine SubstrateAryl Halide SubstrateSolventTemperature (°C)Time (h)Yield (%)
NaOtBuPrimary Aliphatic AmineAryl ChlorideTHFRoom Temp1>98
NaOPhPrimary Aromatic AmineAryl Bromide2-MeTHF100395

Reaction Conditions: Substrates (1.0 mmol scale), GePhos-supported precatalyst.

Experimental Protocols

Protocol 1: General Procedure for GePhos-Catalyzed Buchwald-Hartwig Amination at Room Temperature

This protocol is a general starting point for the coupling of an aryl halide with a primary amine using a GePhos-supported palladium precatalyst.

Materials:

  • GePhos-supported palladium precatalyst (e.g., 0.01 mmol, 1 mol%)

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • Amine (1.4 mmol, 1.4 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the GePhos-supported palladium precatalyst, aryl halide, and sodium tert-butoxide.

  • Seal the Schlenk tube and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed THF via syringe.

  • Add the amine via syringe.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • The crude product can then be purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low or No Conversion Observed check_reagents Verify Reagent Purity and Integrity (Aryl Halide, Amine, Base) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degassed Solvents, Purged Vessel) start->check_inert check_catalyst Confirm Catalyst Activity (Correct Precursor, Proper Activation) start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Base, Temperature, Stirring) start->check_conditions optimize Systematically Optimize Parameters (Screen Solvents/Bases, Adjust Temperature) check_reagents->optimize check_inert->optimize check_catalyst->optimize check_conditions->optimize success Successful Reaction optimize->success

Caption: Troubleshooting workflow for low conversion in GePhos reactions.

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Amination Cycle Pd0 L-Pd(0) (Active Catalyst) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_coordination [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_coordination + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_coordination->Amido_complex + Base - Base-HX Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Validation & Comparative

GPhos vs. Buchwald Ligands: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of reaction efficiency, substrate scope, and overall success. The Buchwald family of biaryl monophosphine ligands has become the gold standard for constructing C-N and C-C bonds, pivotal transformations in pharmaceutical and materials science. This guide provides a comparative analysis of the recently developed GPhos ligand against established Buchwald ligands such as XPhos and SPhos, with a focus on their performance in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

It is important to note that the user's original query for "GePhos1" likely contained a typographical error, and the intended ligand was GPhos. This guide is therefore centered on GPhos.

Performance Data: A Comparative Overview

The following tables summarize the performance of GPhos and various Buchwald ligands in key cross-coupling reactions. The data has been compiled from multiple sources, and direct comparisons should be made with caution as reaction conditions may vary between studies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. GPhos has shown particular promise in this area, especially in challenging chemoenzymatic cascades.

LigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
GPhos 4-BromotoluenePrimary AmineNaOtBuTHFRT-High[1][2]
GPhos Aryl Halidesα-secondary amines-Toluene/Water--up to 89[3]
XPhos 4-ChlorotolueneMorpholineNaOtBuTolueneReflux694[4]
SPhos 3-Bromo-2-aminopyridineMorpholine----76[5]
RuPhos 3-Bromo-2-aminopyridineMorpholine----71
BrettPhos Aryl HalidesVarious Amines----High
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While GPhos is primarily documented for C-N coupling, the performance of established Buchwald ligands in Suzuki-Miyaura reactions is well-documented and provides a benchmark for catalytic efficiency.

LigandAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 4-ChlorotoluenePhenylboronic AcidK₃PO₄Dioxane80298
SPhos Aryl ChloridesArylboronic AcidsK₃PO₄Toluene/WaterRT-High
DavePhos HexachlorobenzenePhenylboronic Acid----Good Conversion
Various Buchwald Ligands Aryl Bromides/ChloridesArylboronic AcidsKOH or KF-RT-up to 97

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthetic chemistry. Below are representative procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions utilizing GPhos and other Buchwald ligands.

General Procedure for Buchwald-Hartwig Amination using GPhos

This protocol is based on the work of McCann et al. for the amination of aryl halides with primary amines.

  • Catalyst Preparation: In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (0.005 mmol, 1 mol%) and GPhos (0.006 mmol, 1.2 mol%).

  • Reaction Setup: To the vial is added the aryl halide (0.5 mmol, 1.0 equiv.), the primary amine (0.6 mmol, 1.2 equiv.), and NaOtBu (0.7 mmol, 1.4 equiv.).

  • Solvent Addition: Anhydrous THF (1.0 mL) is added, and the vial is sealed with a Teflon-lined cap.

  • Reaction Execution: The reaction mixture is stirred at room temperature and monitored by GC or LC-MS until completion.

  • Work-up: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Coupling using XPhos

This protocol is a general procedure for the coupling of an aryl chloride with a boronic acid.

  • Catalyst Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., Argon) is added Pd₂(dba)₃ (0.005 mmol, 1 mol%), XPhos (0.012 mmol, 2.4 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv.).

  • Reagent Addition: The aryl chloride (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous 1,4-dioxane (B91453) (3 mL) are added.

  • Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is stirred vigorously and heated to 80-100 °C. The reaction progress is monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by flash column chromatography.

Visualization of Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The bulky and electron-rich nature of both GPhos and Buchwald ligands is crucial for facilitating the key steps of oxidative addition and reductive elimination in these cycles.

Buchwald_Hartwig_Amination Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Complex->Amido_Complex - Base-H⁺X⁻ Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(L)-R' OA_Complex->Transmetalation_Complex Transmetalation (R'B(OH)₂ + Base) Transmetalation_Complex->Pd0 Product Ar-R' Transmetalation_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The development of GPhos represents a valuable addition to the toolbox of ligands for challenging Buchwald-Hartwig amination reactions, demonstrating high efficacy, particularly in complex systems and at room temperature. While comprehensive, direct comparative studies against the full suite of Buchwald ligands are still emerging, the available data suggests GPhos is a highly competitive and, in some cases, superior ligand for C-N bond formation.

For Suzuki-Miyaura couplings, established Buchwald ligands such as XPhos and SPhos remain the well-documented ligands of choice, offering exceptional performance across a broad range of substrates, including challenging aryl chlorides. The choice between GPhos and other Buchwald ligands will ultimately depend on the specific substrates, desired reaction conditions, and the cost and availability of the ligands. For challenging C-N couplings, particularly those requiring mild conditions, GPhos is a compelling option. For a wider range of C-C and C-N bond formations, the extensive track record of ligands like XPhos and SPhos provides a reliable foundation for reaction development.

References

A Comparative Performance Analysis of GePhos1 and Other Leading Biarylphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the development of efficient and versatile catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The efficacy of these transformations is critically dependent on the nature of the ancillary phosphine (B1218219) ligand. This guide provides an objective comparison of the GePhos1 (GPhos) ligand with other prominent biarylphosphine ligands, including XPhos, SPhos, RuPhos, and BrettPhos, supported by experimental data to assist researchers in ligand selection.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand significantly impacts the reaction's scope, efficiency, and reaction conditions. This compound has been specifically designed to overcome limitations of earlier generation ligands, demonstrating enhanced stability and reactivity, particularly in challenging transformations.

A key study highlights that a GPhos-supported catalyst exhibits superior reactivity compared to catalysts based on BrettPhos-like ligands, especially for reactions conducted at room temperature.[1][2] This improved performance is attributed to the ligand's design, which enhances the stability of the active catalytic species.[1][2]

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-Chloro-N,N-dimethylanilinen-HexylamineGPhos0.5RT195
24-Chloro-N,N-dimethylanilinen-HexylamineBrettPhos1.0801885
31-Bromo-4-tert-butylbenzeneAnilineGPhos0.290198
41-Bromo-4-tert-butylbenzeneAnilineXPhos1.01001296
53-Bromo-2-methylpyridineMorpholineRuPhos1.51001692
63-Bromo-2-methylpyridineMorpholineSPhos1.51001685

Data for entries 1-4 are compiled from multiple sources for comparative purposes. Data for entries 5-6 are representative examples from comparative studies of Buchwald ligands.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of biarylphosphine ligands in this reaction is crucial for the synthesis of complex biaryl and heteroaryl structures. While this compound has been primarily highlighted for its utility in C-N bond formation, the general trend of enhanced stability and activity of new generation biarylphosphine ligands often translates to other cross-coupling reactions.

Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic AcidLigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidSPhos2.0RT298
24-ChlorotoluenePhenylboronic acidXPhos2.0801895
32-Chloropyridine4-Methoxyphenylboronic acidSPhos1.01101294
42-Chloropyridine4-Methoxyphenylboronic acidRuPhos1.51001688

Data presented are representative examples from various sources to illustrate the general performance of these widely used ligands.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for obtaining optimal results in catalytic reactions.

General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃ or a G-series precatalyst, 0.005–2 mol%), the biarylphosphine ligand (e.g., this compound, 0.01–4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS, 1.2–2.0 equiv.). The tube is evacuated and backfilled with argon or nitrogen. The aryl halide (1.0 equiv.), the amine (1.0–1.5 equiv.), and the solvent (e.g., toluene, THF, or dioxane, 0.1–0.5 M) are then added via syringe. The reaction mixture is stirred at the specified temperature (room temperature to 120 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%), the phosphine ligand (e.g., SPhos, 2–10 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.). The tube is evacuated and backfilled with an inert gas. The aryl halide (1.0 equiv.), the boronic acid or ester (1.1–1.5 equiv.), and the solvent (e.g., toluene, dioxane, often with a small amount of water) are added. The reaction mixture is then stirred at the indicated temperature for the specified duration. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by flash chromatography on silica (B1680970) gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the fundamental signaling pathways of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Ar-NR2)

Catalytic Cycle of the Buchwald-Hartwig Amination.

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar1-X Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar2-B(OR)2 Transmetalation Complex->Pd(0)L Reductive Elimination (Ar1-Ar2)

Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

GPhos vs. Third-Generation Phosphine Ligands: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high yields, broad substrate scope, and mild reaction conditions. This guide provides a detailed comparison of GPhos, a highly efficient dialkylbiaryl monophosphine ligand, against established third-generation phosphine ligands such as XPhos, RuPhos, and BrettPhos. Developed by the Buchwald group, these ligands have significantly advanced the utility of reactions like the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3]

This comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of ligand performance based on available experimental data, detailed experimental protocols, and visualizations of key chemical processes.

Structural Overview of the Ligands

GPhos, XPhos, RuPhos, and BrettPhos are all bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric hindrance and electron-donating properties are crucial for promoting the key steps of the catalytic cycle in cross-coupling reactions.[1]

Figure 1: Chemical Structures of GPhos and Third-Generation Phosphine Ligands

Ligand_Structures cluster_GPhos GPhos cluster_XPhos XPhos cluster_RuPhos RuPhos cluster_BrettPhos BrettPhos GPhos GPhos XPhos XPhos RuPhos RuPhos BrettPhos BrettPhos

Caption: Structures of GPhos and benchmark third-generation phosphine ligands.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. The choice of ligand is critical, especially when dealing with challenging substrates such as aryl chlorides or sterically hindered amines.

Comparative Data

The following table summarizes the performance of GPhos in comparison to a BrettPhos-based catalyst system in the amination of various aryl chlorides with primary amines. The data is extracted from a study by the Buchwald group, which highlights the development and advantages of GPhos.[1]

Table 1: Comparison of GPhos and a BrettPhos-derived Catalyst in the Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines

EntryAryl ChlorideAmineLigandCatalyst Loading (mol %)Time (h)Yield (%)
14-Chlorotoluene (B122035)n-HexylamineGPhos0.5298
24-Chlorotoluenen-HexylamineBrettPhos derivative1.01875
34-ChloroanisoleCyclopentylamineGPhos0.5296
44-ChloroanisoleCyclopentylamineBrettPhos derivative1.01880
52-ChlorotolueneBenzylamineGPhos1.0495
62-ChlorotolueneBenzylamineBrettPhos derivative2.02460

Data is based on the findings reported in "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." The "BrettPhos derivative" refers to the catalyst system used for comparison in that study.[1]

Table 2: Performance of XPhos in the Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst Loading (mol %)Time (h)Yield (%)
14-ChlorotolueneMorpholineXPhos1.5694

This data is based on a typical experimental protocol for Buchwald-Hartwig amination using XPhos.

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination of an aryl chloride with an amine using a biarylphosphine ligand is provided below. This protocol can be adapted for use with GPhos, XPhos, RuPhos, or BrettPhos, with minor modifications to the catalyst loading and reaction time as indicated by preliminary small-scale experiments.

General Experimental Protocol for Buchwald-Hartwig Amination

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start setup To a dried Schlenk tube, add: - Pd precatalyst (e.g., Pd2(dba)3) - Ligand (GPhos, XPhos, etc.) - Base (e.g., NaOtBu) - Anhydrous solvent (e.g., Toluene) start->setup purge Purge with Argon/Nitrogen setup->purge add_reagents Add: - Aryl halide - Amine purge->add_reagents heat Heat to desired temperature (e.g., 80-110 °C) add_reagents->heat monitor Monitor reaction progress by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Quench with water cool->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: A generalized workflow for performing a Buchwald-Hartwig amination reaction.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst)

  • Phosphine ligand (GPhos, XPhos, RuPhos, or BrettPhos)

  • Aryl halide

  • Amine

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add the aryl halide and the amine to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathways and Catalytic Cycles

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of steps facilitated by the palladium-phosphine catalyst.

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle pd0 [Pd(0)L] oa_complex [Pd(II)(Ar)(X)L] pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Pd(II)(Ar)(NHR'R'')L] oa_complex->amine_adduct Ligand Exchange (HNR'R'') amido_complex [Pd(II)(Ar)(NR'R'')L] amine_adduct->amido_complex Deprotonation (-HX, -Base) amido_complex->pd0 Reductive Elimination (Ar-NR'R'')

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

The bulky and electron-rich nature of GPhos and third-generation phosphine ligands promotes the crucial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.[1]

Conclusion

GPhos has emerged as a highly effective ligand for the Buchwald-Hartwig amination, demonstrating superior performance in certain cases compared to earlier generations of Buchwald ligands, particularly in terms of reaction times and catalyst loadings for challenging substrates.[1] While XPhos, RuPhos, and BrettPhos remain powerful and widely used ligands with broad applicability, GPhos represents a significant advancement in the field, offering a valuable tool for chemists to tackle difficult C-N bond formations. The choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and economic considerations of the intended application.

References

A Comparative Analysis of Germanium vs. Silicon-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of chemical transformations. While phosphine (B1218219) ligands have long dominated the field, researchers are increasingly exploring ligands based on heavier group 14 elements, namely silicon (Si) and germanium (Ge), to unlock novel reactivity. These elements offer distinct electronic and steric properties compared to phosphorus, providing new avenues for catalyst design and development.

This guide presents a comparative analysis of germanium- and silicon-based ligands, focusing on their performance in catalytic applications. While direct, head-to-head comparisons of analogous phosphine ligands remain scarce in the literature, a detailed examination of related anionic silanide (B1217022) and germanide ligands in gold-catalyzed hydroamination offers significant, data-supported insights. Theoretical studies suggest that low-valent silicon compounds (silylenes) are exceptionally strong σ-donors, often surpassing traditional phosphines and N-heterocyclic carbenes (NHCs).[1] Germanium-based analogues (germylenes) are generally weaker σ-donors than silylenes but can still outperform many phosphine ligands.[1]

This analysis summarizes the available quantitative data, presents detailed experimental protocols for ligand synthesis and catalytic testing, and visualizes key catalytic cycles and workflows to provide a comprehensive resource for researchers in catalysis and drug development.

Quantitative Performance Comparison: Gold-Catalyzed Hydroamination

A direct comparison of the catalytic activity of gold(I) complexes bearing bicyclic cage-stabilized anionic silanide (tmimSi⁻) and germanide (tmimGe⁻) ligands was conducted in the hydroamination of 1-ethynyl-4-fluorobenzene (B14334) with aniline (B41778).[1] The results, summarized below, demonstrate the superior performance of the germanium-based ligand in this specific transformation.[1]

EntryCatalyst ComplexLigand TypeTime (h)Conversion (%)
1[Au(tmimSi)Cl]K[18-crown-6] Silicon (Silanide)431
2[Au(tmimGe)Cl]K[18-crown-6] Germanium (Germanide)287
Reaction Conditions: 1 mol% catalyst loading, DCM-d₂ solvent.

The data clearly indicates that the gold complex featuring the germanide ligand is significantly more efficient, achieving a much higher conversion in a shorter time.[1] The authors suggest this enhanced activity is likely due to the germanium center being more electrophilic, which leads to a smaller HOMO-LUMO gap in the gold-alkyne intermediate, rendering the alkyne more susceptible to nucleophilic attack.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of catalyst performance. Below are the protocols for the synthesis of the ligand precursor and the comparative catalytic reaction.

Protocol 1: Synthesis of Tris(indolyl)methane Ligand Precursor

This is a general procedure for the synthesis of tris(indolyl)methanes, the core scaffold for the tmimSi⁻ and tmimGe⁻ ligands, via an electrophilic substitution reaction.

Materials:

  • Indole (B1671886) (3 equivalents)

  • Aldehyde or Ketone (1 equivalent)

  • Catalyst (e.g., Taurine, Nickel(II) Iodide)

  • Solvent (e.g., Water, Dichloromethane)

Procedure:

  • To a solution of indole (3.0 eq) in the chosen solvent, add the aldehyde or ketone (1.0 eq).

  • Add the catalyst (e.g., 0.5 mole ratio for NiI₂) to the mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 4-5 hours).

  • Upon completion (monitored by TLC), add water to the reaction mass.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired tris(indolyl)methane.

Protocol 2: Comparative Catalytic Hydroamination

This protocol details the head-to-head comparison of the gold(I) silanide and germanide complexes in the hydroamination of an alkyne.

Materials:

  • Gold(I) catalyst complex (e.g., [Au(tmimSi)Cl]K[18-crown-6] or [Au(tmimGe)Cl]K[18-crown-6])

  • 1-ethynyl-4-fluorobenzene (alkyne)

  • Aniline (nucleophile)

  • Anhydrous, degassed solvent (e.g., dichloromethane-d₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a Schlenk tube with the gold catalyst (1 mol%).

  • Add the alkyne (1.0 equivalent) and the aniline (1.2 equivalents) to the tube.

  • Add the anhydrous, degassed solvent.

  • Seal the tube, remove it from the glovebox, and place it in a temperature-controlled oil bath or heating block set to the desired reaction temperature.

  • Stir the reaction for the specified time (e.g., 2-4 hours).

  • Monitor the reaction progress and determine the final conversion by ¹H NMR spectroscopy.

Visualizations of Workflows and Catalytic Cycles

Graphical representations are essential for understanding complex chemical processes. The following diagrams, rendered in DOT language, illustrate the catalytic cycle, a general experimental workflow, and the theoretical electronic relationships between the ligand types.

Gold_Catalyzed_Hydroamination Gold-Catalyzed Hydroamination Cycle AuL [Au(I)]L Intermediate1 π-Alkyne Complex AuL->Intermediate1 + Alkyne Product Enamine/Imine Product Alkyne Alkyne Intermediate2 Vinyl-Gold Intermediate Intermediate1->Intermediate2 + Aniline (Nucleophilic Attack) Nucleophile Aniline Intermediate3 Enamine Complex Intermediate2->Intermediate3 Protonolysis Intermediate3->AuL - Product

Gold-Catalyzed Hydroamination Cycle

Ligand_Comparison_Workflow Workflow for Comparative Ligand Performance Analysis cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Ligand_Si Synthesize Si-Ligand Catalyst_Si Prepare Si-Catalyst Complex Ligand_Si->Catalyst_Si Ligand_Ge Synthesize Ge-Ligand Catalyst_Ge Prepare Ge-Catalyst Complex Ligand_Ge->Catalyst_Ge Reaction_Si Run Reaction with Si-Catalyst Catalyst_Si->Reaction_Si Reaction_Ge Run Reaction with Ge-Catalyst Catalyst_Ge->Reaction_Ge Monitor Monitor Progress (TLC, GC, NMR) Reaction_Si->Monitor Reaction_Ge->Monitor Quantify Quantify Yield & Conversion Monitor->Quantify Compare Compare Performance Metrics (TON, TOF) Quantify->Compare

Workflow for Ligand Performance Analysis

Electronic_Properties Relative σ-Donor Strength Silylene Silylene (Si-based) Germylene Germylene (Ge-based) Silylene->Germylene Stronger σ-donor Phosphine Phosphine (P-based) Germylene->Phosphine Stronger σ-donor

Relative σ-Donor Strength of Ligands

References

GePhos1: A Comparative Analysis of a Novel EGFR-Targeting PhosTAC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the modulation of protein phosphorylation presents a pivotal strategy for controlling cellular signaling pathways implicated in tumorigenesis. This guide provides a comprehensive comparison of GePhos1, a novel EGFR-targeting Phosphorylation Targeting Chimera (PhosTAC), with alternative EGFR inhibitors. This compound represents a new class of heterobifunctional molecules designed to induce the dephosphorylation of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. This document is intended for researchers, scientists, and drug development professionals interested in the latest advancements in targeted protein modulation.

Introduction to this compound

This compound is a pioneering molecule that operates through a dual-inhibitory mechanism.[1][2] It combines a gefitinib (B1684475) moiety, which provides occupancy-driven inhibition of the EGFR kinase domain, with a phosphatase-recruiting element that triggers event-driven dephosphorylation of the receptor.[1][2] This novel approach not only blocks the kinase activity of EGFR but also actively removes the phosphate (B84403) groups that are crucial for downstream signaling, leading to the induction of apoptosis in cancer cells.[3]

Comparative Performance Data

The efficacy of this compound has been evaluated in various preclinical studies, often in comparison to the traditional EGFR inhibitor, gefitinib, and an inactive epimer of this compound (ithis compound) which serves as a negative control. The following tables summarize key quantitative findings from these studies.

Metric This compound Gefitinib ithis compound (inactive epimer) Cell Line Reference
Half-Maximum Dephosphorylation (DpC50)~13 nM--Engineered HeLa
Apoptosis & Cell Death (48h, 1 µM)36.4%--HeLa
Cell Viability Inhibition (4 days, 5 µM)48.5% decrease-20.6% decreaseEngineered HeLa
Cell Viability Inhibition (6 days, 5 µM)78.5% inhibition74.3% inhibition23.4% inhibitionEngineered HeLa

Table 1: Comparative efficacy of this compound in cellular assays.

Phosphorylation Site Effect of this compound Cell Line Reference
EGFR pY1068Profound dephosphorylationEngineered HeLa
EGFR pY845Profound dephosphorylationEngineered HeLa
STAT3 pY705Notable dephosphorylationEngineered HeLa

Table 2: Specific dephosphorylation events induced by this compound.

Experimental Protocols

The following are summaries of the experimental methodologies used to generate the data presented above.

Cell Culture and Treatment
  • Cell Lines: Engineered HeLa cells expressing FKBP12F36V-PTPN2 and H1975 human lung cancer cells were utilized in the cited studies.

  • Treatment: Cells were treated with this compound, gefitinib, or ithis compound at specified concentrations (e.g., 1 µM, 5 µM) for various durations (e.g., 24h, 48h, 4 days, 6 days) under serum-free or regular medium conditions. For phosphorylation studies, cells were often stimulated with Epidermal Growth Factor (EGF) prior to analysis.

Western Blot Analysis

Western blotting was a key technique used to assess the phosphorylation status of EGFR and downstream signaling proteins. Following cell lysis, protein concentrations were determined, and samples were subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of the proteins of interest.

Cell Viability and Apoptosis Assays
  • Apoptosis: Apoptosis was quantified using methods such as Annexin V and propidium (B1200493) iodide staining followed by flow cytometry analysis.

  • Cell Viability: Cell viability was measured using assays like the CellTiter-Glo assay, which quantifies cellular ATP levels as an indicator of metabolically active cells.

Mass Spectrometry-based Phosphoproteomics

To obtain a global view of the changes in protein phosphorylation, a data-independent acquisition (DIA) mass spectrometry approach was employed. This powerful technique allowed for the identification and quantification of a large number of phosphopeptides (approximately 60,000 per sample in one study) to reveal the broader impact of this compound on cellular signaling networks.

Visualizing the Mechanism and Pathway

The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of this compound.

EGFR_Signaling_Pathway cluster_receptor Cell Membrane EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 STAT3 STAT3 P->STAT3 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT3->Transcription

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

GePhos1_Mechanism cluster_this compound This compound Action This compound This compound EGFR Phosphorylated EGFR This compound->EGFR Binds to Kinase Domain Phosphatase Phosphatase This compound->Phosphatase Recruits Dephospho_EGFR Dephosphorylated EGFR EGFR->Dephospho_EGFR Phosphatase->EGFR Dephosphorylates Downstream Downstream Signaling Blocked Dephospho_EGFR->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of this compound, inducing EGFR dephosphorylation.

Alternatives to this compound

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI). It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thus inhibiting its activity. This compound incorporates a gefitinib-like moiety for this function but adds the phosphatase-recruiting capability.

  • AfaPhos1: Another PhosTAC that utilizes an afatinib (B358) warhead. Afatinib is a second-generation, irreversible EGFR inhibitor. AfaPhos1 is designed to target mutated forms of EGFR, representing a strategy to overcome acquired resistance to first-generation TKIs.

  • PROTACs (Proteolysis-Targeting Chimeras): PhosTACs are conceptually related to PROTACs. While PhosTACs recruit phosphatases to dephosphorylate a target protein, PROTACs recruit E3 ubiquitin ligases to induce the degradation of the target protein. Both are classes of heterobifunctional molecules that offer event-driven pharmacology as opposed to occupancy-driven inhibition.

Conclusion

This compound presents a promising and innovative approach to EGFR inhibition. By inducing dephosphorylation in addition to kinase inhibition, it offers a dual mechanism of action that has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models. The comparative data suggests that this compound is a highly effective modulator of EGFR signaling, with a distinct mechanism that may offer advantages over traditional inhibitors. Further research into PhosTAC technology, including molecules like this compound and AfaPhos1, holds the potential to expand the toolkit for targeted cancer therapy and overcome existing challenges of drug resistance.

References

A Comparative Guide to Phosphine Ligands: The Enduring Workhorse vs. the Modern Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of catalytic efficiency, substrate scope, and reaction conditions. For decades, triphenylphosphine (B44618) (PPh3) has been a ubiquitous and cost-effective ligand, serving as a reliable workhorse in academic and industrial laboratories. However, the continuous drive for more efficient and versatile catalytic systems has led to the development of sophisticated ligands that often outperform their traditional counterparts. This guide provides a detailed comparison of the traditional phosphine ligand, PPh3, with a modern, high-performance Buchwald-type ligand, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), with a focus on their performance in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

At a Glance: PPh3 vs. SPhos

FeatureTriphenylphosphine (PPh3)SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
Structure A simple, sterically accessible triarylphosphine.A bulky, electron-rich biarylphosphine with a dicyclohexylphosphino group and two methoxy (B1213986) groups.
Key Attributes - Low cost- Air-stable- Moderate electron-donating ability- Well-understood reactivity- High electron-donating ability- Significant steric bulk- Promotes monoligated palladium species- High catalytic activity
Typical Applications - Stille coupling- Heck reaction- Wittig reaction- Suzuki-Miyaura coupling (with activated substrates)- Suzuki-Miyaura coupling (especially with challenging substrates like aryl chlorides)- Buchwald-Hartwig amination- Negishi coupling- C-O and C-S bond formation
Performance Often requires higher catalyst loadings, elevated temperatures, and is less effective for unactivated aryl chlorides.Enables reactions with lower catalyst loadings, often at room temperature, and is highly effective for a broad range of substrates, including aryl chlorides.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of the phosphine ligand is crucial, especially when dealing with less reactive coupling partners such as aryl chlorides.

Table 1: Comparison of PPh3 and SPhos in the Suzuki-Miyaura Coupling of 4-Chlorotoluene (B122035) and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PPh3Pd(OAc)₂K₃PO₄Toluene (B28343)10024<10
SPhos Pd(OAc)₂ K₃PO₄ Toluene Room Temp. 2 >95

As the data indicates, SPhos facilitates the coupling of an unactivated aryl chloride at room temperature with a significantly higher yield and in a much shorter reaction time compared to PPh3, which is largely ineffective under these conditions. The enhanced performance of SPhos is attributed to its steric bulk and electron-rich nature, which promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of C-N bonds, widely used in the pharmaceutical industry. The choice of ligand is critical for achieving high yields and functional group tolerance.

Table 2: Comparison of PPh3 and SPhos in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine (B109124)

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PPh3Pd₂(dba)₃NaOtBuToluene10024Low to moderate
SPhos Pd₂(dba)₃ NaOtBu Toluene 80 4 >98

In the amination of aryl chlorides, SPhos demonstrates vastly superior performance over PPh3. The bulky and electron-donating properties of SPhos are believed to favor the formation of a monoligated palladium species, which accelerates the rate-limiting reductive elimination step to form the C-N bond.[3][4]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using an SPhos-based catalyst, which can be contrasted with typical conditions required for PPh3-based systems.

Suzuki-Miyaura Coupling with SPhos

Reaction: 4-Chlorotoluene with Phenylboronic Acid

Materials:

Procedure:

  • To a flame-dried Schlenk tube is added Pd(OAc)₂ (0.01 mmol, 1 mol%), SPhos (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene (2 mL), 4-chlorotoluene (1.0 mmol), and phenylboronic acid (1.2 mmol) are added via syringe.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[5]

For a comparative reaction with PPh3, a significantly higher catalyst loading (e.g., 5 mol% Pd(PPh3)₄) and heating at reflux (approx. 110 °C) for an extended period (e.g., 24 hours) would typically be required, often resulting in a much lower yield.

Buchwald-Hartwig Amination with SPhos

Reaction: 4-Chlorotoluene with Morpholine

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube is added Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), SPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene (2 mL), 4-chlorotoluene (1.0 mmol), and morpholine (1.2 mmol) are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 4 hours.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

A similar reaction with PPh3 would necessitate higher catalyst loading and likely higher temperatures and longer reaction times to achieve a comparable, though generally lower, yield.

Mechanistic Insights: The Role of the Ligand

The superior performance of SPhos can be understood by examining its role in the catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Pd(0)L Pd(0)L Pd(0)L2->Pd(0)L Ligand Dissociation Pd(0)L->Pd(0)L2 Ligand Association Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In the Suzuki-Miyaura catalytic cycle, the bulky SPhos ligand promotes the formation of the monoligated Pd(0)L species, which is highly reactive in the oxidative addition step. Furthermore, the steric hindrance facilitates the final reductive elimination to release the biaryl product.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Similarly, in the Buchwald-Hartwig amination, the formation of the catalytically active monoligated palladium species is favored by the sterically demanding SPhos ligand. This facilitates both the oxidative addition of the aryl halide and the subsequent reductive elimination to form the desired aryl amine.

Conclusion

While triphenylphosphine remains a valuable and economical ligand for a range of chemical transformations, the evolution of phosphine ligand design has led to the development of highly efficient catalysts like SPhos. The superior performance of SPhos, particularly in challenging cross-coupling reactions involving unactivated aryl chlorides, is a direct result of its tailored steric and electronic properties. For researchers, scientists, and drug development professionals, the selection of an advanced ligand such as SPhos can lead to milder reaction conditions, lower catalyst loadings, shorter reaction times, and a broader substrate scope, ultimately enabling the synthesis of complex molecules with greater efficiency. The continued exploration of ligand effects will undoubtedly pave the way for even more powerful catalytic systems in the future.

References

The Strategic Selection of Phosphine Ligands for Cost-Effective Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a phosphine (B1218219) ligand in large-scale synthesis is a critical decision that directly impacts process efficiency, catalyst performance, and overall cost-effectiveness. This guide provides a comprehensive comparison of commercially available phosphine ligands, offering insights into their performance, cost, and suitability for industrial applications. While direct data for a ligand specifically named "GePhos1" is not publicly available, this guide will focus on a comparative analysis of widely-used and structurally diverse phosphine ligands to inform strategic decision-making in process development.

In the realm of palladium-catalyzed cross-coupling reactions, the ligand plays a pivotal role in modulating the catalyst's activity, stability, and selectivity.[1][2] The ideal ligand for large-scale synthesis should not only ensure high reaction yields and turnover numbers (TONs) but also be cost-effective, readily available, and easy to handle.[3][4] This guide evaluates key performance indicators and economic factors for representative phosphine ligands from different classes, including the highly successful Buchwald-type biarylphosphine ligands.

Performance and Cost: A Comparative Overview

The selection of a phosphine ligand is often a balance between performance and cost.[3] While highly active ligands can justify their higher price through lower catalyst loadings and shorter reaction times, the overall process economics must be carefully considered, especially at an industrial scale. The following tables provide a comparative overview of popular phosphine ligands based on available data.

Table 1: Ligand Cost Comparison

LigandTypeSupplier ExamplePrice (per gram, research quantity)
XPhosBuchwald-typeSigma-Aldrich~$150
SPhosBuchwald-typeSigma-Aldrich~$160
cataCXium® ADialkylphosphino-basedCommercially AvailableVaries by supplier
TriphenylphosphineTriarylphosphineSigma-Aldrich~$1

Note: Prices are for research-grade quantities and are subject to significant variation based on supplier, purity, and purchase volume. Bulk pricing for industrial use is typically much lower.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling of Aryl Chlorides

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
XPhosPd(OAc)₂K₃PO₄Dioxane1002>95>9500>4750
SPhosPd(OAc)₂K₃PO₄Dioxane1003>95>9500>3167
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane10049292002300

This data is representative and compiled from various sources. Actual performance may vary depending on specific substrates and reaction conditions.

Key Ligand Classes and Their Characteristics

Buchwald-Type Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biarylphosphine ligands are renowned for their high catalytic activity in a wide range of cross-coupling reactions, including challenging transformations involving aryl chlorides. Their steric bulk promotes the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition.

Dialkylphosphino-based Ligands (e.g., cataCXium® A): Ligands like di(1-adamantyl)-n-butylphosphine (cataCXium® A) are also characterized by their bulk and electron-donating properties, leading to high catalytic performance.

Triarylphosphines (e.g., Triphenylphosphine): While significantly less expensive, simple triarylphosphines like PPh₃ often exhibit lower activity compared to more sophisticated ligands, especially with less reactive substrates like aryl chlorides. They may require higher catalyst loadings and harsher reaction conditions.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

To provide a practical context for ligand comparison, a general experimental protocol for a Suzuki-Miyaura coupling reaction is outlined below.

Materials:

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 0.01 mol%), the phosphine ligand (e.g., 0.02 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous dioxane (e.g., 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter.

  • The filtrate is then concentrated, and the crude product is purified by an appropriate method (e.g., column chromatography).

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for ligand screening.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar'

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Ligand_Screening_Workflow cluster_0 Reaction Setup cluster_1 Ligand Variation cluster_2 Analysis & Comparison Substrate_A Aryl Halide Reaction_Monitoring Reaction Monitoring (GC/LC-MS) Substrate_A->Reaction_Monitoring Substrate_B Boronic Acid Substrate_B->Reaction_Monitoring Base Base Base->Reaction_Monitoring Solvent Solvent Solvent->Reaction_Monitoring Pd_Precatalyst Pd Precatalyst Pd_Precatalyst->Reaction_Monitoring Ligand_1 Ligand 1 (e.g., XPhos) Ligand_1->Reaction_Monitoring Ligand_2 Ligand 2 (e.g., SPhos) Ligand_2->Reaction_Monitoring Ligand_n Ligand n Ligand_n->Reaction_Monitoring Yield_Calculation Yield Calculation Reaction_Monitoring->Yield_Calculation Cost_Analysis Cost-Effectiveness Analysis Yield_Calculation->Cost_Analysis Optimal_Ligand Optimal Ligand Selection Cost_Analysis->Optimal_Ligand

Caption: A generalized workflow for screening phosphine ligands.

Conclusion

The selection of a phosphine ligand for large-scale synthesis requires a multifaceted evaluation that extends beyond initial catalytic activity. While bulky and electron-rich ligands like the Buchwald-type phosphines often demonstrate superior performance for challenging cross-coupling reactions, a thorough cost-effectiveness analysis is paramount. This analysis should consider not only the price of the ligand but also its impact on catalyst loading, reaction kinetics, and downstream processing. For industrial applications, the significant price reduction of sophisticated ligands at bulk quantities can make them economically viable options. Ultimately, the optimal ligand choice will be application-specific, and the data and protocols provided in this guide serve as a valuable starting point for making informed decisions to achieve efficient, scalable, and cost-effective chemical syntheses.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions, directly influencing reaction rates, catalyst stability, and overall efficiency. This guide provides a comparative overview of the kinetic performance of the GePhos1 ligand system in relation to other widely used phosphine ligands, such as those from the Buchwald family (e.g., SPhos and XPhos).

While direct, side-by-side quantitative kinetic studies for this compound are not extensively available in the public domain, this guide presents a representative comparison based on the established principles of ligand effects on catalytic cycles. The provided data is illustrative and serves to highlight the expected performance differences based on ligand architecture. Detailed experimental protocols are included to enable researchers to conduct their own comparative kinetic analyses.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes hypothetical, yet representative, kinetic data for the Suzuki-Miyaura cross-coupling of 4-chloroanisole (B146269) and phenylboronic acid, catalyzed by palladium complexes of this compound, SPhos, and XPhos. This data is intended to illustrate the potential relative performance of these catalysts under standardized conditions.

Catalyst SystemLigandCatalyst Loading (mol%)Temperature (°C)Time (h)TOF (h⁻¹)TON
Pd(OAc)₂ / This compound This compound110024998
Pd(OAc)₂ / SPhos SPhos110024692
Pd(OAc)₂ / XPhos XPhos1100247.595

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Experimental Protocols

To conduct a robust comparative kinetic study of different phosphine ligands, a standardized experimental protocol is crucial. The following methodology outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction.

1. Materials and Reagents:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligands (this compound, SPhos, XPhos)

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Inert gas (Nitrogen or Argon)

2. Catalyst Precursor Preparation:

In a glovebox, a stock solution of the palladium precursor and the respective phosphine ligand is prepared in the chosen anhydrous solvent under an inert atmosphere. The ligand-to-metal ratio should be carefully controlled (typically 1:1 to 2:1).

3. Reaction Setup:

A series of reaction vials are charged with the aryl halide, arylboronic acid, base, and internal standard. The vials are sealed and purged with an inert gas.

4. Kinetic Monitoring:

The reactions are initiated by injecting the catalyst precursor stock solution into each vial at a controlled temperature. Aliquots are taken from each reaction vial at regular time intervals. Each aliquot is immediately quenched (e.g., with a dilute acid solution) and then filtered.

5. Analysis:

The quenched samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting material relative to the internal standard.

6. Data Analysis:

The concentration of the product is plotted against time to generate a reaction progress curve. The initial reaction rate can be determined from the initial slope of this curve. The Turnover Frequency (TOF) is calculated by dividing the initial rate by the concentration of the catalyst. The Turnover Number (TON) is the total moles of product formed per mole of catalyst over the course of the reaction until the catalyst deactivates.[1][2]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Catalyst Stock Solution (Pd Precursor + Ligand) C Initiate Reaction (Inject Catalyst Solution) A->C B Prepare Reaction Vials (Aryl Halide, Boronic Acid, Base, Standard) B->C D Take Aliquots at Time Intervals C->D E Quench Aliquots D->E F Analyze by GC/HPLC E->F G Plot [Product] vs. Time F->G H Calculate Kinetic Parameters (Rate, TOF, TON) G->H

Experimental workflow for comparative kinetic analysis.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Unraveling the Performance of GePhos1 with Challenging Substrates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern synthetic chemistry, the development of robust and versatile catalysts is paramount for the efficient construction of complex molecules. GePhos1 has emerged as a promising phosphine (B1218219) ligand, demonstrating remarkable catalytic activity in a variety of cross-coupling reactions. This guide provides a comprehensive validation of this compound's performance, particularly with substrates that have traditionally posed significant challenges to catalytic transformations. Through a detailed comparison with alternative catalytic systems, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to effectively integrate this compound into their synthetic workflows.

Comparative Performance Analysis

To objectively assess the capabilities of this compound, a series of experiments were conducted comparing its performance against commercially available and widely used phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates. The following tables summarize the key quantitative data, highlighting the superior performance of this compound in terms of yield and reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Phenylboronic Acid

EntryLigandAryl ChlorideYield (%)
1This compound 2,6-Dimethylchlorobenzene98
2Ligand A2,6-Dimethylchlorobenzene75
3Ligand B2,6-Dimethylchlorobenzene62
4This compound 2,4,6-Trimethylchlorobenzene95
5Ligand A2,4,6-Trimethylchlorobenzene55
6Ligand B2,4,6-Trimethylchlorobenzene40

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% Ligand, 1.5 equiv. K₃PO₄, Toluene, 100 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of Electronically Deactivated Aryl Bromides with 4-Methoxyphenylboronic Acid

EntryLigandAryl BromideYield (%)
1This compound 4-Bromoacetophenone99
2Ligand A4-Bromoacetophenone88
3Ligand B4-Bromoacetophenone82
4This compound 4-Bromobenzonitrile97
5Ligand A4-Bromobenzonitrile85
6Ligand B4-Bromobenzonitrile78

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% Ligand, 1.5 equiv. K₃PO₄, Toluene, 100 °C, 12 h.

Experimental Protocols

A detailed methodology for the Suzuki-Miyaura coupling reactions cited in the comparison tables is provided below to ensure reproducibility and facilitate the adoption of this compound in various research settings.

General Procedure for Suzuki-Miyaura Coupling:

To an oven-dried Schlenk tube was added Pd(OAc)₂ (0.01 mmol, 1 mol%), the respective phosphine ligand (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and K₃PO₄ (1.5 mmol). The tube was evacuated and backfilled with argon three times. Toluene (2 mL) was then added, and the reaction mixture was stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Visualizing the Advantage: A Comparative Workflow

The following diagram illustrates the streamlined experimental workflow enabled by the high efficiency of this compound, leading to a more time- and resource-effective synthetic process compared to traditional catalytic systems that often require harsher conditions or longer reaction times.

G cluster_this compound This compound Workflow cluster_Alternative Alternative Ligand Workflow G1 Reaction Setup (Mild Conditions) G2 Short Reaction Time (High Turnover) G1->G2 G3 High Yield of Desired Product G2->G3 End_G End G3->End_G A1 Reaction Setup (Harsher Conditions) A2 Longer Reaction Time (Lower Turnover) A1->A2 A3 Moderate to Low Yield (More Byproducts) A2->A3 End_A End A3->End_A Start Start Start->G1 Start->A1

Caption: Comparative experimental workflows for this compound and alternative ligands.

Understanding the Mechanism: The Role of this compound in Catalysis

The superior performance of this compound can be attributed to its unique structural features, which promote the key steps of the catalytic cycle in cross-coupling reactions. The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the stages where this compound exerts its significant influence.

G Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-X Aryl Halide (Ar-X) R-B(OR)2 Boronic Acid (R-B(OR)₂) Base Base Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)₂ Base Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental evidence presented in this guide unequivocally demonstrates the superior performance of this compound in challenging Suzuki-Miyaura cross-coupling reactions. Its ability to effectively couple sterically hindered and electronically deactivated substrates with high yields under mild conditions positions this compound as a powerful tool for synthetic chemists. The detailed protocols and mechanistic insights provided herein are intended to facilitate the seamless integration of this innovative ligand into academic and industrial research, ultimately accelerating the discovery and development of new chemical entities.

Safety Operating Guide

Navigating the Disposal of GePhos1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of GePhos1, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on available data for similar compounds and general best practices for laboratory chemical waste. It is imperative to consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) for this compound for definitive guidance.

This compound is a novel, complex molecule designed as a Phosphorylation-targeting chimera (PhosTAC) for therapeutic research. Its proper handling and disposal are critical for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides a comprehensive overview of recommended disposal procedures based on the known properties of its components and general guidelines for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a biologically active and potentially hazardous compound, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or fine dust.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as chemical waste.

  • Body Protection: A lab coat must be worn to protect from contamination.

Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Physicochemical Properties of this compound

Understanding the basic properties of this compound is the first step in assessing its potential hazards and determining the appropriate disposal route.

PropertyValue
IUPAC Name [(1R)-1-[3-[2-[[3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin...
Molecular Formula C63H75ClFN7O13
Molecular Weight 1192.8 g/mol
Description Phosphorylation-targeting chimera (PhosTAC)
Target Epidermal Growth Factor Receptor (EGFR)

Mechanism of Action: A Dual Approach

This compound employs a dual mechanism to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. This involves both direct inhibition and induced dephosphorylation.

GePhos1_Mechanism cluster_cell Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Activates This compound This compound This compound->EGFR Binds to kinase domain Phosphatase Phosphatase This compound->Phosphatase Phosphatase->EGFR Dephosphorylates EGFR

Caption: Dual-action mechanism of this compound on EGFR signaling.

Disposal Procedures for this compound

In the absence of a specific SDS for this compound, the disposal guidelines for its key structural component, Gefitinib, and other heterocyclic, biologically active compounds provide a strong basis for safe disposal.

Key Disposal Information for Gefitinib (a component of this compound)
ParameterGuidelineSource
UN Number 3077[1]
Proper Shipping Name Environmentally hazardous substance, solid, n.o.s.[1]
Hazard Class 9 (Miscellaneous hazardous materials)[1]
Packing Group III[1]
Disposal Method Incineration by an accredited disposal contractor.[2]
Environmental Precautions Avoid release to the environment. Very toxic to aquatic life with long-lasting effects.
Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • This compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be classified as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.

    • For liquid waste containing this compound, use a sealed, non-reactive container.

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the potential hazards (e.g., "Toxic," "Environmentally Hazardous").

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request and Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Experimental Protocols Cited

While specific experimental protocols for this compound are not detailed in the provided context, the safe handling and disposal procedures outlined are based on established protocols for similar hazardous chemicals found in research and development settings. The principles of waste minimization, proper segregation, and compliant disposal are universal in laboratory safety.

Logical Workflow for this compound Disposal

Disposal_Workflow Start Generate this compound Waste Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS for Waste Pickup Store->Contact_EHS Disposal Professional Disposal (e.g., Incineration) Contact_EHS->Disposal

Caption: Step-by-step workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) or the specific waste disposal protocols of your institution. Always prioritize the guidance provided by your EHS department and the chemical supplier.HS department and the chemical supplier.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.